2-Bromo-5-picoline-d3
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-5-(trideuteriomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJQQNBJQUKME-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-picoline-d3: Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-picoline-d3, also known as 2-bromo-5-(methyl-d3)-pyridine, is a deuterated isotopologue of 2-bromo-5-methylpyridine. This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The substitution of protium with deuterium in the methyl group offers a powerful tool for researchers to investigate reaction mechanisms, study metabolic pathways of drug candidates, and potentially enhance the pharmacokinetic profiles of bioactive molecules through the kinetic isotope effect.[1][] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 2-Bromo-5-picoline-d3, with a focus on practical applications and experimental protocols.
Molecular Structure and the Impact of Deuteration
The foundational structure of 2-Bromo-5-picoline-d3 is a pyridine ring substituted with a bromine atom at the 2-position and a deuterated methyl group (-CD3) at the 5-position. The pyridine ring is an aromatic heterocycle, and the positions of the substituents confer specific reactivity to the molecule. The bromine atom, being a good leaving group, is the primary site for various cross-coupling reactions, while the pyridine nitrogen influences the ring's electronic properties and can act as a hydrogen bond acceptor or a coordination site for metal catalysts.
The crystal structure of the non-deuterated analogue, 2-bromo-5-methylpyridine, reveals a planar molecule.[3] In the solid state, weak C—H···N interactions are observed, forming infinite chains.[3] It is expected that 2-Bromo-5-picoline-d3 will adopt a similar crystal packing arrangement.
The key distinction of 2-Bromo-5-picoline-d3 lies in the three deuterium atoms of the methyl group. This isotopic substitution has several important consequences:
-
Increased Molecular Weight: The molecular weight is increased by approximately 3 atomic mass units compared to its non-deuterated counterpart.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond energy can lead to a decrease in the rate of reactions that involve the cleavage of a C-H/C-D bond in the rate-determining step.[1][4] This phenomenon, known as the deuterium kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms.[4] In drug development, this can sometimes be exploited to slow down metabolism at a specific site in a molecule, potentially leading to improved pharmacokinetic properties.[5]
-
Altered Spectroscopic Properties: The presence of deuterium significantly alters the compound's signature in various spectroscopic analyses, most notably in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These differences are invaluable for tracking the labeled molecule in complex mixtures and for detailed structural elucidation.
Chemical and Physical Properties
| Property | Value (2-bromo-5-methylpyridine) | Expected Value (2-Bromo-5-picoline-d3) | Source |
| Molecular Formula | C₆H₆BrN | C₆H₃D₃BrN | [6] |
| Molecular Weight | 172.02 g/mol | ~175.04 g/mol | [7] |
| Appearance | Light brown solid | Light brown solid | [8] |
| Melting Point | 41-43 °C | Similar to the non-deuterated compound | [6] |
| Boiling Point | 95-96 °C at 12.5 mmHg | Similar to the non-deuterated compound | [6] |
| Solubility | Soluble in methanol | Soluble in common organic solvents | [9] |
Analytical Characterization
The deuteration of the methyl group provides distinct analytical signatures that are crucial for confirming the identity and purity of 2-Bromo-5-picoline-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the characterization of isotopically labeled compounds.[10]
-
¹H NMR: The proton NMR spectrum of 2-Bromo-5-picoline-d3 will be notably different from its non-deuterated counterpart. The characteristic singlet corresponding to the methyl protons (around 2.3 ppm) will be absent. The aromatic protons will still be present, exhibiting their expected splitting patterns.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms. A single resonance corresponding to the -CD₃ group would be expected.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signal for the deuterated methyl carbon will appear as a multiplet (typically a septet) due to coupling with the three deuterium nuclei (spin I = 1). This is in contrast to the quartet observed for a -CH₃ group in a proton-coupled ¹³C NMR spectrum. The chemical shift of the methyl carbon will also be slightly shifted upfield compared to the non-deuterated compound.
Mass Spectrometry (MS)
Mass spectrometry is a definitive method to confirm the incorporation of deuterium.[11]
-
The molecular ion peak in the mass spectrum of 2-Bromo-5-picoline-d3 will be observed at m/z values that are three units higher than that of 2-bromo-5-methylpyridine. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be retained, resulting in two major molecular ion peaks. For example, for 2-bromo-5-methylpyridine, the molecular ion peaks are at m/z 171 and 173.[12] For 2-Bromo-5-picoline-d3, these peaks would be expected at m/z 174 and 176.
Synthesis of 2-Bromo-5-picoline-d3
The synthesis of 2-Bromo-5-picoline-d3 can be approached by introducing the deuterium label at an appropriate stage. A common strategy involves the deuteration of a suitable precursor. One plausible route begins with the deuteration of 5-methylpyridin-2-amine.
A reported method for the deuteration of 5-methylpyridin-2-amine involves a metal-catalyzed H-D exchange reaction.[13] This can be achieved using a mixed palladium on carbon (Pd/C) and platinum on carbon (Pt/C) catalyst system in D₂O at elevated temperatures.[13] The resulting deuterated 2-amino-5-(methyl-d3)-pyridine can then undergo a Sandmeyer-type reaction to replace the amino group with a bromine atom, yielding the desired 2-Bromo-5-picoline-d3.
Experimental Protocols: Handling and Storage
As a halogenated pyridine derivative, 2-Bromo-5-picoline-d3 should be handled with appropriate safety precautions.
Safety Precautions:
-
Causes skin and serious eye irritation.[7]
-
May cause respiratory irritation.[7]
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage:
-
Store in a cool, dry, and well-ventilated area.[14]
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from strong oxidizing agents.
Synthetic Utility and Key Reaction Protocols
2-Bromo-5-picoline-d3 is a versatile intermediate for introducing the 5-(methyl-d3)-picolinyl moiety into more complex molecules. The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions and other transformations.
Quality Control Workflow for Starting Material
Caption: Quality control workflow for 2-Bromo-5-picoline-d3.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or esters.[15]
Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-picoline-d3 (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of a carbon-nitrogen bond, coupling 2-Bromo-5-picoline-d3 with a primary or secondary amine.[16]
Protocol:
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 2-Bromo-5-picoline-d3 (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq.).
-
Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Heat the mixture with stirring, typically between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling is utilized to form a carbon-carbon bond between 2-Bromo-5-picoline-d3 and a terminal alkyne.[14][17]
Protocol:
-
To a reaction flask, add 2-Bromo-5-picoline-d3 (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the terminal alkyne (1.1-1.5 eq.).
-
Add a suitable solvent, typically an amine base such as triethylamine or diisopropylamine, which also serves as the base for the reaction. A co-solvent like THF or DMF may also be used.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction's progress.
-
Upon completion, filter the reaction mixture to remove the amine hydrobromide salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
2-Bromo-5-picoline-d3 can be converted into a Grignard reagent, which is a potent nucleophile for forming new carbon-carbon bonds with various electrophiles.
Protocol:
-
Grignard Reagent Formation:
-
In an oven-dried flask under an inert atmosphere, place magnesium turnings (1.2-1.5 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-Bromo-5-picoline-d3 (1.0 eq.) in anhydrous THF or diethyl ether dropwise to the magnesium. The reaction is often initiated with gentle heating.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting solution is the Grignard reagent.
-
-
Reaction with an Electrophile (e.g., an Aldehyde or Ketone):
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq.) in anhydrous THF or diethyl ether.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Key synthetic transformations of 2-Bromo-5-picoline-d3.
Conclusion
2-Bromo-5-picoline-d3 is a specialized yet highly versatile chemical intermediate with significant potential in modern chemical research and development. Its unique isotopic labeling allows for in-depth mechanistic studies and the fine-tuning of molecular properties, making it a valuable tool for scientists in the pharmaceutical and agrochemical industries. The synthetic pathways outlined in this guide provide a robust framework for the utilization of this compound in the synthesis of novel and complex molecular architectures. As with any chemical reagent, a thorough understanding of its properties and adherence to safe handling protocols are paramount for its successful and safe application in the laboratory.
References
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. [Link]
-
Organic Letters. (2020). Regiodivergent Deuteration of Pyridine-Based Heterocycles. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved January 27, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved January 27, 2026, from [Link]
-
RSC Publishing. (2025). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. [Link]
-
National Institutes of Health. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 27, 2026, from [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]
-
Journal of the American Chemical Society. (n.d.). Deuterium Kinetic Isotope Effects and Their Temperature Dependence in the Gas-Phase SN2 Reactions X- + CH3Y .fwdarw. CH3X + Y- (X, Y = Cl, Br, I). [Link]
-
National Institutes of Health. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
YouTube. (2025). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (n.d.). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. [Link]
-
ACS Publications. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
-
PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
ResearchGate. (n.d.). Background and current work of deuteration for pyridine derivatives A... [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 27, 2026, from [Link]
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]
- 7. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. synmr.in [synmr.in]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR [m.chemicalbook.com]
- 13. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-5-picoline-d3
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Deuteration in Modern Drug Discovery
In the landscape of contemporary drug development, the pursuit of enhanced pharmacokinetic and pharmacodynamic profiles is paramount. Among the sophisticated strategies employed, selective deuteration of lead compounds has emerged as a powerful tool. The replacement of protium (¹H) with its heavier, stable isotope deuterium (²H or D) at metabolically labile positions can significantly alter a drug's metabolic fate. This is primarily due to the kinetic isotope effect (KIE), wherein the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][] Consequently, enzymatic cleavage of a C-D bond, often a rate-limiting step in drug metabolism, proceeds at a slower rate.[3] This can lead to a reduced rate of metabolic inactivation, prolonged plasma half-life, decreased formation of potentially toxic metabolites, and an improved therapeutic window.[4]
2-Bromo-5-picoline-d3, a deuterated analogue of 2-bromo-5-picoline, serves as a critical building block in the synthesis of novel deuterated pharmaceuticals. Its strategic importance lies in the introduction of a deuterated methyl group, a common site of oxidative metabolism by cytochrome P450 enzymes.[3] This guide provides a comprehensive overview of the physicochemical characteristics of 2-Bromo-5-picoline-d3, offering both foundational data and practical experimental insights to support its effective utilization in research and development.
Molecular Structure and Key Identifiers
2-Bromo-5-picoline-d3, systematically named 2-bromo-5-(methyl-d3)pyridine, is a halogenated pyridine derivative. The core structure consists of a pyridine ring substituted with a bromine atom at the 2-position and a trideuteromethyl group at the 5-position.
| Identifier | Value | Source |
| Chemical Name | 2-Bromo-5-(methyl-d3)pyridine | Pharmaffiliates |
| Synonyms | 2-Bromo-5-picoline-d3, 6-Bromo-3-picoline-d3 | Pharmaffiliates |
| CAS Number | 1185306-03-9 | Pharmaffiliates |
| Molecular Formula | C₆H₃D₃BrN | Pharmaffiliates |
| Molecular Weight | 175.04 g/mol | Pharmaffiliates |
Logical Relationship of Deuteration to Physicochemical Properties
The introduction of deuterium primarily affects properties dependent on atomic mass and vibrational energy. While many bulk physical properties are similar to the non-deuterated analogue, spectroscopic and metabolic characteristics are significantly altered.
Caption: Impact of Deuteration on Physicochemical Properties.
Physicochemical Data
Due to the limited availability of experimental data for the deuterated species, the following table includes data for the non-deuterated analogue, 2-bromo-5-methylpyridine (CAS: 3510-66-5), which are expected to be close approximations for the corresponding properties of 2-Bromo-5-picoline-d3.
| Property | Value (2-Bromo-5-methylpyridine) | Source |
| Appearance | White to light yellow or pale brown low melting crystalline solid | , |
| Molecular Weight | 172.02 g/mol | |
| Melting Point | 41-43 °C | |
| Boiling Point | 95-96 °C at 12.5 mmHg | |
| Solubility | Soluble in Dimethyl Sulfoxide, Methanol | |
| pKa (Predicted) | 1.08 ± 0.10 |
Crystal Structure
The crystal structure of 2-bromo-5-methylpyridine has been determined.[5] The molecule is planar and crystallizes in the P 1 21/m 1 space group.[6] The primary intermolecular interactions are weak C-H···N hydrogen bonds.[5]
| Crystal Parameter | Value | Source |
| Space Group | P 1 21/m 1 | |
| a | 6.1889 Å | |
| b | 6.614 Å | |
| c | 7.835 Å | |
| β | 93.503° |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Bromo-5-picoline-d3. The key distinctions from its non-deuterated counterpart will be evident in the mass spectrum and vibrational spectra (IR/Raman), and subtly in the NMR spectrum.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[7] For 2-Bromo-5-picoline-d3, the molecular ion peak will be shifted by +3 m/z units compared to 2-bromo-5-methylpyridine due to the three deuterium atoms.
-
Expected Molecular Ion (M+) for C₆H₃D₃BrN : m/z = 174 (corresponding to ⁷⁹Br) and 176 (corresponding to ⁸¹Br) in an approximate 1:1 ratio.
-
Key Fragmentation : A prominent fragment would be the loss of the deuterated methyl radical (•CD₃), resulting in a fragment ion at m/z 156/158. This contrasts with the loss of •CH₃ in the non-deuterated analogue, which gives a fragment at m/z 153/155.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of nuclei.[7]
-
¹H NMR : The proton spectrum of 2-Bromo-5-picoline-d3 will be simplified compared to its non-deuterated analogue. The characteristic singlet of the methyl protons (typically around δ 2.3 ppm) will be absent. The aromatic protons will still be present, exhibiting their characteristic chemical shifts and coupling patterns.
-
¹³C NMR : The carbon spectrum will show the signals for the pyridine ring carbons. The signal for the deuterated methyl carbon will be a septet due to coupling with the three deuterium atoms (spin I=1), and it will be shifted slightly upfield compared to the non-deuterated methyl carbon.
-
²H NMR : A deuterium NMR spectrum would show a singlet in the region where the methyl protons would typically appear.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their vibrational frequencies.[7] The most significant difference in the IR spectrum of 2-Bromo-5-picoline-d3 compared to 2-bromo-5-methylpyridine will be the C-D stretching and bending vibrations.
-
C-H vibrations (in non-deuterated analogue) : Typically observed around 2900-3000 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).
-
C-D vibrations (in deuterated analogue) : Expected to appear at lower frequencies, approximately 2100-2200 cm⁻¹ (stretching) and 950-1050 cm⁻¹ (bending), due to the increased mass of deuterium.
Experimental Protocols
The following are generalized, yet robust, protocols for the determination of key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
-
Sample Preparation : A small amount of the crystalline 2-Bromo-5-picoline-d3 is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus : A calibrated digital melting point apparatus or a Thiele tube setup can be used.[9]
-
Measurement :
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.[8]
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[8]
-
-
Reporting : The melting point is reported as a range. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.
Boiling Point Determination
Due to the small quantities often available for such specialized reagents, a micro-boiling point determination is recommended.
Protocol:
-
Apparatus : A Thiele tube or a small-scale distillation apparatus is suitable.[10][11]
-
Procedure (Micro Method) :
-
Place a small amount of the liquid sample into a fusion tube.
-
Invert a capillary tube (sealed at one end) and place it into the fusion tube with the open end down.[12]
-
Attach the fusion tube to a thermometer and heat it in a liquid bath (e.g., silicone oil).[12]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Remove the heat source and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.[12]
-
-
Note : The boiling point is pressure-dependent. Record the atmospheric pressure at the time of measurement.
Solubility Determination
A qualitative assessment of solubility in a range of solvents is highly informative.[13]
Protocol:
-
Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure :
-
To approximately 1 mL of the solvent in a test tube, add a small, accurately weighed amount of 2-Bromo-5-picoline-d3 (e.g., 10 mg).
-
Stir or vortex the mixture for a set period (e.g., 1 minute).
-
Visually inspect the mixture for the presence of undissolved solid.
-
-
Classification :
-
Soluble : No visible solid particles.
-
Slightly Soluble : Some solid remains, but a noticeable amount has dissolved.
-
Insoluble : The solid appears largely unchanged.
-
Workflow for Physicochemical Characterization
Caption: A validated workflow for the comprehensive physicochemical characterization of 2-Bromo-5-picoline-d3.
Conclusion
2-Bromo-5-picoline-d3 is a valuable synthetic intermediate for the development of next-generation pharmaceuticals with potentially improved metabolic profiles. A thorough understanding of its physicochemical properties, and how they differ from its non-deuterated counterpart, is essential for its effective application. This guide provides a foundational understanding of these characteristics and offers standardized protocols for their determination. The strategic incorporation of deuterium, as exemplified by this compound, represents a sophisticated approach to medicinal chemistry, enabling the fine-tuning of drug properties to enhance therapeutic outcomes.
References
-
PubChem. 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. [Link]
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. [Link]
-
Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Wikipedia. Deuterated drug. [Link]
-
Nagaki, A., Yamada, S., Doi, M., Tomida, Y., Takabayashi, N., & Yoshida, J. I. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Stepan, A. F., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205775. [Link]
-
Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
Wang, Y., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications, 5(9), 1-4. [Link]
-
University of Calgary. Melting point determination. [Link]
-
University of the West Indies at Mona. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Calgary. Micro-boiling point measurement. [Link]
-
Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(13), 1499-1501. [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 491-508. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Syaima, H., Rahardjo, S. B., & Suryanti, V. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. [Link]
-
University of Technology, Jamaica. BOILING POINT DETERMINATION. [Link]
-
Trinity Delta. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]
-
Westlab. (2023). Measuring the Melting Point. [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ACS Sustainable Chemistry & Engineering, 3(9), 2267-2272. [Link]
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]
-
Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]
-
MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
-
PubChem. 5-Bromo-2-methylpyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-Bromo-5-picoline-d3: Synthesis, Properties, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Modern Chemistry
In the landscape of contemporary chemical and pharmaceutical research, the strategic incorporation of stable isotopes into molecules of interest represents a cornerstone of innovation. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a particularly powerful tool. The substitution of hydrogen with deuterium can subtly yet profoundly alter the physicochemical properties of a molecule, most notably its mass and the strength of its carbon-hydrogen bonds. These alterations, while minimally impacting the molecule's overall stereochemistry, provide researchers with a unique handle to probe reaction mechanisms, enhance analytical sensitivity, and modulate metabolic pathways.
This guide focuses on a specific deuterated compound, 2-Bromo-5-picoline-d3. This molecule, a derivative of 2-bromo-5-picoline, features a trideuterated methyl group (-CD₃). While seemingly a minor modification, this isotopic labeling imbues the molecule with significant utility in a range of sophisticated applications, from a high-fidelity internal standard in mass spectrometry to a probe for understanding enzymatic processes in drug metabolism. This document will provide a comprehensive overview of 2-Bromo-5-picoline-d3, including its molecular characteristics, a detailed representative synthesis, and a thorough exploration of its applications for the discerning researcher.
Physicochemical Properties of 2-Bromo-5-picoline and its Deuterated Analog
The foundational properties of 2-Bromo-5-picoline-d3 are best understood in the context of its non-deuterated parent compound, 2-Bromo-5-picoline. The primary distinction lies in the molecular weight, a direct consequence of the three deuterium atoms replacing hydrogen atoms on the methyl group.
| Property | 2-Bromo-5-picoline | 2-Bromo-5-picoline-d3 | Data Source(s) |
| Molecular Formula | C₆H₆BrN | C₆H₃D₃BrN | [Calculated] |
| Molecular Weight | 172.02 g/mol | 175.04 g/mol | [1][2] |
| CAS Number | 3510-66-5 | Not readily available in public databases; available from commercial suppliers. | [1] |
| Appearance | White to light yellow crystalline solid | Expected to be a white to light yellow crystalline solid | [1] |
| Melting Point | 41-43 °C | Expected to be similar to the non-deuterated form | [1] |
| Boiling Point | 95-96 °C @ 12.5 mmHg | Expected to be similar to the non-deuterated form | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | Expected to have similar solubility. |
Synthesis of 2-Bromo-5-picoline-d3: A Representative Protocol
While a specific, published synthesis for 2-Bromo-5-picoline-d3 is not widely available, a robust synthetic route can be devised based on established methods for the deuteration of methylpyridines. The following protocol outlines a plausible and scientifically sound approach starting from the commercially available 2-bromo-5-methylpyridine.
The core of this synthesis involves the deprotonation of the methyl group of 2-bromo-5-picoline, which is rendered acidic by the electron-withdrawing nature of the pyridine ring. Quenching the resulting anion with a deuterium source introduces the isotopic label. To achieve high levels of deuteration (d3), this process is typically repeated.
Experimental Protocol:
Objective: To synthesize 2-Bromo-5-picoline-d3 from 2-Bromo-5-picoline.
Materials:
-
2-Bromo-5-picoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Syringes and needles
Procedure:
-
Reaction Setup: An oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The system is flushed with inert gas to ensure anhydrous conditions.
-
Dissolution of Starting Material: 2-Bromo-5-picoline (1.72 g, 10 mmol) is dissolved in anhydrous THF (40 mL) in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise to the stirred solution via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. The formation of a deep red or orange color indicates the generation of the lithiated species. The reaction mixture is stirred at this temperature for an additional 30 minutes.
-
First Deuteration: Deuterium oxide (0.3 mL, ~15 mmol) is added dropwise to the reaction mixture. The color of the solution should dissipate. The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up (Cycle 1): The reaction is quenched by the slow addition of water (20 mL). The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield partially deuterated 2-bromo-5-picoline.
-
Subsequent Deuteration Cycles: To achieve a high d3 incorporation, the product from the first cycle is subjected to two more rounds of deprotonation and deuteration following steps 2-5.
-
Purification: After the final cycle, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-5-picoline-d3.
-
Characterization: The final product should be characterized by ¹H NMR to confirm the disappearance of the methyl proton signal and by mass spectrometry to verify the incorporation of three deuterium atoms (an increase of 3 mass units compared to the starting material).
Synthetic Workflow Diagram:
Caption: Synthetic workflow for the preparation of 2-Bromo-5-picoline-d3.
Core Applications in Research and Development
The utility of 2-Bromo-5-picoline-d3 stems from the unique properties conferred by the deuterium atoms. Its applications are primarily centered in two key areas: as an internal standard for mass spectrometry and in the study of metabolic pathways.
High-Fidelity Internal Standard for Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone of modern analytical chemistry. However, the accuracy and precision of these measurements can be compromised by several factors, including variations in sample preparation, instrument response, and matrix effects. The use of a stable isotope-labeled internal standard, such as 2-Bromo-5-picoline-d3, is the gold standard for mitigating these issues.
Causality behind the choice of a deuterated internal standard:
-
Co-elution: 2-Bromo-5-picoline-d3 is chemically identical to its non-deuterated counterpart, meaning it will exhibit virtually the same retention time in chromatographic separation.
-
Similar Ionization Efficiency: The deuterated and non-deuterated forms will have nearly identical ionization efficiencies in the mass spectrometer's ion source.
-
Mass Differentiation: Despite these similarities, the mass difference of 3 Da allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known amount of 2-Bromo-5-picoline-d3 to each sample, any loss during sample processing or fluctuation in instrument performance will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal can then be used to accurately quantify the analyte, effectively normalizing for experimental variability.
Probing Metabolic Pathways and the Kinetic Isotope Effect
The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .
In drug development, understanding the metabolic fate of a new chemical entity is crucial. Many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. If the methyl group of a drug candidate containing the 2-bromo-5-picoline moiety is a primary site of metabolism, the introduction of deuterium at this position can significantly slow down its metabolic clearance.
Applications in Drug Development:
-
Metabolic Stability Studies: By comparing the rate of metabolism of a drug candidate with its deuterated analog (containing the 2-bromo-5-picoline-d3 core), researchers can determine if the methyl group is a "metabolic hotspot."
-
Improving Pharmacokinetic Profiles: If metabolism at the methyl group leads to rapid clearance or the formation of undesirable metabolites, a deuterated version of the drug could exhibit a longer half-life, improved oral bioavailability, and a more favorable safety profile.
-
Mechanism of Action Studies: The KIE can be a powerful tool to elucidate the mechanisms of enzymatic reactions.
Conclusion
2-Bromo-5-picoline-d3, while a structurally simple molecule, embodies the profound impact of isotopic labeling in modern scientific research. Its utility as a high-fidelity internal standard for mass spectrometry ensures the accuracy and reliability of quantitative data, a critical aspect of drug development and other analytical disciplines. Furthermore, its application in studying the kinetic isotope effect provides invaluable insights into metabolic pathways, offering a strategic approach to optimizing the pharmacokinetic properties of new drug candidates. This guide has provided a comprehensive overview of its properties, a representative synthesis, and its core applications, underscoring its importance as a valuable tool for researchers at the forefront of chemical and pharmaceutical innovation.
References
-
PubChem. 2-Bromo-5-methylpyridine. [Link]
-
Lecomte, S., et al. (1991). Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 29(7), 817-825. [Link]
-
Muttenthaler, M., et al. (2020). The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 26(56), 12794-12810. [Link]
Sources
A Comprehensive Technical Guide to Deuterated Picoline Derivatives: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of deuterated picoline derivatives, covering their synthesis, characterization, and diverse applications. Picolines, as methylated pyridines, are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to materials. The strategic replacement of hydrogen with its heavier isotope, deuterium, offers a powerful tool to modulate the physicochemical and biological properties of these derivatives, leading to enhanced performance and novel applications. This guide delves into the core principles of deuterium isotope effects, details state-of-the-art synthetic methodologies for isotopic labeling, and explores the significant impact of deuteration in medicinal chemistry and materials science.
The Rationale for Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen (¹H) with deuterium (²H or D) introduces a subtle yet profound change in the properties of a molecule, primarily due to the Kinetic Isotope Effect (KIE) .[1][2] The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond because of the greater mass of deuterium.[2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][3] This phenomenon is the cornerstone of the strategic use of deuteration in drug design and other applications.[1]
In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-determining step.[4] By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of metabolism can be significantly reduced.[1][5] This can lead to several desirable pharmacokinetic outcomes:
-
Increased drug exposure and half-life: A slower metabolic rate means the drug remains in the body for a longer period, potentially allowing for less frequent dosing.[5]
-
Reduced formation of toxic metabolites: By blocking a specific metabolic pathway, deuteration can prevent the formation of harmful byproducts.[1]
-
Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety profile for the drug.[1]
The deuterium kinetic isotope effect is a powerful tool for fine-tuning the metabolic fate of drug candidates, and picoline derivatives, being prevalent in many pharmaceuticals, are prime targets for this strategy.[6]
Synthetic Methodologies for Deuterated Picoline Derivatives
The synthesis of deuterated picoline derivatives can be broadly categorized into two main approaches: deuteration of the methyl group and deuteration of the aromatic ring. A variety of methods have been developed to achieve high levels of deuterium incorporation with excellent regioselectivity.
Deuteration of the Picoline Methyl Group
The methyl group of picolines is often a site of metabolic oxidation. Its deuteration can therefore significantly impact the pharmacokinetic profile of picoline-containing drugs.
Key Synthetic Strategies:
-
Base-Catalyzed Hydrogen/Deuterium (H/D) Exchange: This is a common and straightforward method where the picoline is treated with a strong base in the presence of a deuterium source, typically deuterated water (D₂O) or a deuterated solvent. The base abstracts a proton from the methyl group to form a carbanion, which is then quenched by the deuterium source. The methylene hydrogens of 2-pyridineacetonitrile, a picoline precursor, are readily exchanged in D₂O at 100°C.[7]
-
Reduction of Functionalized Picolines: Dideuteriomethyl groups can be introduced by the reduction of corresponding esters with lithium aluminum deuteride (LiAlD₄), followed by conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction.[8] Monodeuteration can be achieved by the reduction of a CH₂X (where X is a leaving group) with tributyltin deuteride (Bu₃SnD).[8]
-
Deuterolysis of Lithiated Derivatives: Treatment of a picoline with a strong organolithium base followed by quenching with D₂O can lead to monodeuteration of the methyl group.[8]
Deuteration of the Picoline Aromatic Ring
Deuteration of the aromatic ring can be more challenging due to the lower acidity of the ring protons. However, several effective methods have been developed.
Key Synthetic Strategies:
-
Transition Metal-Catalyzed H/D Exchange: A variety of transition metals, including palladium, platinum, rhodium, and iridium, catalyze the H/D exchange on aromatic rings.[9][10] These reactions often proceed under mild conditions with high efficiency. For example, iridium-catalyzed C-H activation is a powerful tool for ortho-deuteration of aromatic compounds.[10][11]
-
Base-Mediated Deuteration: Under forcing conditions, strong bases can promote H/D exchange on the pyridine ring. The regioselectivity can be influenced by the position of the methyl group and the reaction conditions.
-
Supercritical D₂O: The use of deuterated water under supercritical conditions provides a powerful medium for achieving high levels of deuteration on the aromatic ring.[12]
-
Photoredox Catalysis: This emerging technique utilizes light to initiate the deuteration process, often under very mild conditions. Photoredox-mediated hydrogen atom transfer can efficiently install deuterium at various positions on aromatic rings.[13]
Table 1: Comparison of Synthetic Methods for Deuterating Picoline Derivatives
| Method | Target Site | Reagents & Conditions | Advantages | Limitations |
| Base-Catalyzed H/D Exchange | Methyl Group | Strong base (e.g., NaOD), D₂O, elevated temperature | Simple, cost-effective | Harsh conditions may not be suitable for all substrates |
| Reduction of Esters | Methyl Group | LiAlD₄, then conversion and reduction | High deuterium incorporation | Multi-step process |
| Transition Metal Catalysis | Aromatic Ring | Pd/C, Pt/C, Rh/C, or Ir complexes with D₂ or D₂O | High regioselectivity, mild conditions | Catalyst cost and potential for metal contamination |
| Supercritical D₂O | Aromatic Ring | High temperature and pressure | High levels of deuteration | Requires specialized equipment |
| Photoredox Catalysis | Aromatic Ring | Photocatalyst, light, deuterium source (e.g., D₂O) | Very mild conditions, high functional group tolerance | May require specific photocatalysts for different substrates |
Characterization of Deuterated Picoline Derivatives
The successful synthesis and purification of deuterated picoline derivatives require robust analytical techniques to confirm the extent and position of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for characterizing deuterated compounds.
-
¹H NMR: The disappearance or reduction in the intensity of a proton signal directly indicates deuterium incorporation at that position. The chemical shifts of the remaining protons can also be slightly affected by the presence of deuterium on adjacent atoms.[14][15]
-
²H NMR: Direct detection of the deuterium nucleus provides unambiguous evidence of deuteration and can be used to quantify the level of incorporation.
-
¹³C NMR: The resonance of a carbon atom bonded to deuterium is typically shifted to a higher field and appears as a multiplet due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the overall level of deuterium incorporation by measuring the increase in the molecular weight of the compound. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition, including the number of deuterium atoms.[15]
Applications of Deuterated Picoline Derivatives
The unique properties of deuterated picoline derivatives have led to their application in diverse fields, most notably in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
As previously discussed, the primary application of deuterated picoline derivatives in medicinal chemistry is to improve the pharmacokinetic properties of drugs.[5][16] By strategically placing deuterium atoms at sites of metabolic vulnerability, drug developers can create "deuterated drugs" with enhanced metabolic stability, longer half-lives, and potentially improved safety profiles.[1] This "deuterium switch" approach has been successfully applied to a number of drug candidates.
Case Study: The Potential Impact of Deuterating a Picoline-Containing Drug
Consider a hypothetical drug candidate containing a 2-picoline moiety that undergoes rapid metabolic oxidation of the methyl group, leading to poor oral bioavailability.
-
Problem: The active drug is quickly inactivated in the liver.
-
Solution: Synthesize the d₃-methyl analog of the drug.
-
Expected Outcome: The C-D bonds in the methyl group are stronger, slowing down the rate of oxidation. This leads to a higher concentration of the active drug in the bloodstream for a longer period, improving its therapeutic efficacy.[4][17]
Materials Science: Organic Light-Emitting Diodes (OLEDs)
Picoline derivatives are also used in the development of materials for organic light-emitting diodes (OLEDs).[12][18] The efficiency and stability of OLEDs can be influenced by the vibrational properties of the organic materials used. Deuteration can be employed to modify these vibrational properties and potentially enhance the performance of OLED devices.[19][20]
-
Mechanism of Enhancement: In some OLED materials, non-radiative decay processes, which reduce the efficiency of light emission, are coupled to high-frequency vibrations, such as C-H stretching. By replacing hydrogen with deuterium, the vibrational frequencies are lowered, which can suppress these non-radiative pathways and lead to higher photoluminescence quantum yields and improved device efficiency.[20][21]
Experimental Protocols
Protocol: Base-Catalyzed Deuteration of the 2-Picoline Methyl Group
This protocol provides a general procedure for the deuteration of the methyl group of 2-picoline using a strong base and D₂O.
Materials:
-
2-Picoline
-
Sodium metal
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of Sodium Deuteroxide (NaOD) solution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, carefully add small pieces of sodium metal to an excess of D₂O with vigorous stirring. The reaction is exothermic and produces deuterium gas. Continue adding sodium until the desired concentration of NaOD is reached.
-
Deuteration Reaction: To the freshly prepared NaOD solution, add 2-picoline.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the decrease in the signal corresponding to the methyl protons.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding it to a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the deuterated 2-picoline.
-
Purification: The crude product can be purified by distillation if necessary.
-
Characterization: Confirm the level and position of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.
Protocol: Iridium-Catalyzed Deuteration of the Picoline Aromatic Ring
This protocol describes a general procedure for the ortho-deuteration of a picoline derivative using an iridium catalyst.
Materials:
-
Picoline derivative
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
N-heterocyclic carbene (NHC) ligand (e.g., IMes)
-
Deuterated solvent (e.g., acetone-d₆, dichloromethane-d₂)
-
Schlenk flask or glovebox
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the NHC ligand in the deuterated solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Deuteration Reaction: Add the picoline derivative to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction progress by ¹H NMR.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Characterization: Analyze the purified product by ¹H NMR, ²H NMR, and mass spectrometry to determine the regioselectivity and extent of deuteration.[10][22]
Visualization of Key Concepts
The Kinetic Isotope Effect
Caption: The kinetic isotope effect: C-H bonds have a higher zero-point energy and are broken more readily than the stronger C-D bonds, resulting in a faster reaction rate (kH > kD).
Workflow for the Development of a Deuterated Drug
Caption: A simplified workflow for the development of a deuterated drug, from identification of a lead compound to regulatory approval.
Conclusion
Deuterated picoline derivatives represent a significant and growing area of chemical research with profound implications for drug discovery and materials science. The ability to precisely install deuterium at specific molecular positions provides a powerful strategy to fine-tune the properties of these important heterocyclic compounds. A thorough understanding of the underlying principles of the kinetic isotope effect, coupled with a mastery of modern synthetic techniques, enables researchers to design and create novel deuterated picoline derivatives with enhanced performance characteristics. This guide has provided a comprehensive overview of the key aspects of this field, from fundamental concepts to practical applications and experimental protocols, to serve as a valuable resource for scientists and professionals working at the forefront of chemical innovation.
References
-
2-Picoline-borane. Organic Syntheses. [Link]
-
SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals. [Link]
- Method for deuteration of a heterocyclic ring.
-
Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Publications. [Link]
-
Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Publications. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]
-
Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Dovepress. [Link]
-
Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees. OSTI.GOV. [Link]
-
Pt (II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED. ResearchGate. [Link]
-
Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]
-
Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry. [Link]
-
Iridium-Catalyzed C−H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ResearchGate. [Link]
-
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. [Link]
-
C–H deuteration of organic compounds and potential drug candidates. Royal Society of Chemistry. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Europe PMC. [Link]
-
Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles. ACS Publications. [Link]
-
Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]
-
Near‐Infrared OLEDs Based on Functional Pyrazinyl Azolate Os(II) Phosphors and Deuteration. ResearchGate. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]
- Preparation method for deuterated compound.
-
What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. YouTube. [Link]
-
Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science. [Link]
-
Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. [Link]
-
Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by L-phenylalanine dehydrogenase. Degruyter. [Link]
Sources
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]
- 9. US7517990B2 - Method for deuteration of a heterocyclic ring - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization [mdpi.com]
- 16. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) for 2-Bromo-5-picoline-d3
An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-picoline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-picoline, a substituted pyridine derivative, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The selective introduction of deuterium, a stable isotope of hydrogen, into molecules can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties. This guide provides a detailed analysis of the expected spectroscopic data for 2-Bromo-5-picoline-d3, a deuterated analog of 2-Bromo-5-picoline. Understanding the characteristic spectral signatures of this isotopically labeled compound is crucial for its synthesis, characterization, and application in drug discovery and development. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in fundamental spectroscopic principles and data from its non-deuterated counterpart.
Molecular Structure
The structure of 2-Bromo-5-picoline-d3 is presented below. The deuterium labeling is on the methyl group at the 5-position of the pyridine ring.
Caption: Molecular structure of 2-Bromo-5-picoline-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure. The substitution of protons with deuterium atoms leads to predictable changes in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-Bromo-5-picoline-d3, the most significant difference compared to its non-deuterated analog will be the absence of the signal corresponding to the methyl protons. The aromatic region will remain largely unchanged.
Expected ¹H NMR Data for 2-Bromo-5-picoline-d3
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 | d | ~2.4 | H-6 |
| ~7.6 | dd | ~8.2, 2.4 | H-4 |
| ~7.4 | d | ~8.2 | H-3 |
Causality Behind Experimental Choices:
The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is suitable for this compound. A typical proton NMR experiment on a 400 or 500 MHz spectrometer would provide sufficient resolution to observe the coupling patterns of the aromatic protons clearly.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl group (CD₃) will exhibit a characteristic triplet multiplicity due to coupling with the three deuterium atoms (spin I=1). This signal will also experience a slight upfield isotopic shift compared to the CH₃ group in the non-deuterated compound.
Expected ¹³C NMR Data for 2-Bromo-5-picoline-d3
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~149 | s | C-6 |
| ~141 | s | C-2 |
| ~139 | s | C-4 |
| ~130 | s | C-5 |
| ~122 | s | C-3 |
| ~17 | t | CD₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The substitution of hydrogen with deuterium in the methyl group will result in a noticeable shift of the C-D stretching and bending vibrations to lower wavenumbers compared to the corresponding C-H vibrations.
Expected Key IR Absorption Bands for 2-Bromo-5-picoline-d3
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2200-2100 | Medium-Weak | C-D Stretch (asymmetric and symmetric) |
| ~1600-1450 | Strong-Medium | Aromatic C=C and C=N Ring Stretch |
| ~1050 | Medium | C-D Bending |
Trustworthiness of Protocol:
A standard Attenuated Total Reflectance (ATR) FT-IR measurement would be a reliable method for obtaining the IR spectrum of this solid compound, requiring minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The molecular weight of 2-Bromo-5-picoline-d3 will be three mass units higher than that of its non-deuterated counterpart due to the three deuterium atoms.
Expected Mass Spectrometry Data for 2-Bromo-5-picoline-d3
| m/z | Relative Intensity | Assignment |
| 174/176 | High | [M]⁺ (Molecular ion) |
| 95 | High | [M - Br]⁺ |
| 68 | Medium | [M - Br - HCN]⁺ |
The isotopic pattern for the molecular ion will show two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-picoline-d3 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract the atmospheric and instrument background.
MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile compound like this.
-
Instrumentation: Use a mass spectrometer capable of EI, such as a GC-MS system.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.
References
-
PubChem. (n.d.). 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][1]
- Hilton, M. C., Dolewski, R. D., & McNally, A. (2018). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.
-
Gao, Y., et al. (2022). Base-mediated deuteration of pyridines. Organic & Biomolecular Chemistry, 20(1), 123-127.[2]
Sources
The Synthesis and Qualification of 2-Bromo-5-(methyl-d3)-pyridine: A Technical Guide for Isotopic Labeling in Drug Development
Introduction: The Strategic Advantage of Isotopic Labeling in Pharmaceutical Research
In the landscape of modern drug discovery and development, the strategic incorporation of stable isotopes, particularly deuterium (²H or D), has emerged as a pivotal tool for optimizing pharmacokinetic profiles and elucidating metabolic pathways.[1] Isotopic labeling, the selective replacement of an atom with one of its isotopes, offers a subtle yet powerful modification to a molecule's structure.[2] In the case of deuterium, the increased mass compared to protium (¹H) can lead to a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of metabolic processes involving C-H bond cleavage.[3] This "kinetic isotope effect" can result in reduced metabolic clearance, enhanced exposure, and potentially a more favorable side-effect profile of a drug candidate.[1]
2-Bromo-5-picoline serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The targeted deuteration of its methyl group to yield 2-Bromo-5-(methyl-d3)-pyridine (2-Bromo-5-picoline-d3) provides a valuable synthon for introducing a metabolically fortified moiety into drug candidates. This guide provides a comprehensive overview of a robust synthetic approach to 2-Bromo-5-picoline-d3 and the rigorous analytical methodologies required to verify its isotopic purity and overall chemical quality.
Synthetic Strategy: A Proposed Pathway for the Deuteration of 2-Bromo-5-picoline
The proposed synthetic pathway leverages the commercially available 2-amino-5-methylpyridine as the starting material. The key transformation is the deuteration of the methyl group via a heterogeneous catalysis-mediated H/D exchange. Subsequent diazotization of the amino group followed by bromination will afford the desired product.
Caption: Proposed synthetic pathway for 2-Bromo-5-(methyl-d3)-pyridine.
Experimental Protocol: Synthesis of 2-Bromo-5-(methyl-d3)-pyridine
Part 1: Deuteration of 2-Amino-5-methylpyridine
-
Catalyst Preparation: A mixture of 10% Palladium on carbon (Pd/C) and 5% Platinum on carbon (Pt/C) is prepared in a 1:1 ratio by weight.
-
Reaction Setup: To a high-pressure reactor, add 2-amino-5-methylpyridine (1.0 eq), the mixed Pd/C and Pt/C catalyst (0.1 eq total metal), and deuterium oxide (D₂O, 99.9 atom % D, 10-20 volumes).
-
H/D Exchange: The reactor is sealed and heated to 120-140 °C with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking aliquots and analyzing by ¹H NMR to observe the disappearance of the methyl proton signal.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The D₂O is removed under reduced pressure. The resulting solid, 2-Amino-5-(methyl-d3)-pyridine, is dried under high vacuum.
Part 2: Sandmeyer Reaction
-
Diazotization: The dried 2-Amino-5-(methyl-d3)-pyridine (1.0 eq) is dissolved in a solution of 48% hydrobromic acid (HBr, 3-4 eq) at 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.
-
Bromination: In a separate flask, cuprous bromide (CuBr, 1.2 eq) is dissolved in 48% HBr. The cold diazonium salt solution is then added slowly to the CuBr solution.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1-2 hours until nitrogen evolution ceases. After cooling, the mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 2-Bromo-5-(methyl-d3)-pyridine.
Analytical Qualification: A Triad of Techniques for Purity Verification
Ensuring the quality of isotopically labeled compounds is paramount for their application in regulated environments. A multi-pronged analytical approach is necessary to confirm not only the chemical purity but also the extent and location of isotopic incorporation.[5]
Caption: Analytical workflow for the qualification of 2-Bromo-5-(methyl-d3)-pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Isotopic Incorporation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for determining the site and extent of isotopic labeling.[6]
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum of a highly enriched sample of 2-Bromo-5-(methyl-d3)-pyridine, the signal corresponding to the methyl protons (typically around 2.3-2.5 ppm) should be significantly diminished or absent. The presence of a small residual signal can be used for a preliminary estimation of isotopic enrichment. The aromatic proton signals should remain unaffected, confirming the regioselectivity of the deuteration.
-
²H NMR (Deuterium NMR): A ²H NMR experiment will show a signal corresponding to the deuterated methyl group, providing direct evidence of deuterium incorporation.
-
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signal for the methyl carbon will exhibit a characteristic triplet multiplicity due to coupling with the three deuterium atoms (J-coupling), confirming the C-D bonds.
Table 1: Expected NMR Data for 2-Bromo-5-(methyl-d3)-pyridine
| Nucleus | Chemical Shift (ppm, approx.) | Multiplicity | Assignment |
| ¹H | 8.3 | d | H-6 |
| ¹H | 7.6 | dd | H-4 |
| ¹H | 7.4 | d | H-3 |
| ¹H | 2.4 | s (residual) | -CH₃ |
| ²H | 2.4 | s | -CD₃ |
| ¹³C | 145 | s | C-2 |
| ¹³C | 152 | s | C-6 |
| ¹³C | 140 | s | C-4 |
| ¹³C | 128 | s | C-3 |
| ¹³C | 120 | s | C-5 |
| ¹³C | 18 | t | -CD₃ |
Mass Spectrometry (MS): Quantifying Isotopic Enrichment
Mass spectrometry is the primary technique for the precise determination of isotopic enrichment.[7] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving isotopic peaks.
The mass spectrum of 2-Bromo-5-picoline will exhibit a characteristic isotopic pattern due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[8] For the deuterated analog, the molecular ion cluster will be shifted by +3 mass units.
Experimental Protocol: Isotopic Enrichment by LC-MS
-
Sample Preparation: Prepare a dilute solution of 2-Bromo-5-(methyl-d3)-pyridine in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis: Inject the sample into a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Data Acquisition: Acquire the mass spectrum of the eluting peak corresponding to the target compound.
-
Data Analysis:
-
Identify the molecular ion clusters for the unlabeled (M) and labeled (M+3) species.
-
Integrate the peak areas for each isotopic peak in the cluster.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Σ(Intensity of deuterated isotopologues) / Σ(Intensity of all isotopologues)] * 100
-
Table 2: Expected Mass Spectral Data
| Species | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |
| 2-Bromo-5-picoline | 172.98 | 174.98 |
| 2-Bromo-5-picoline-d3 | 175.99 | 177.99 |
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Chemical Purity
GC-MS is a powerful technique for assessing the chemical purity of volatile and semi-volatile compounds.[9] It provides excellent separation of impurities and allows for their identification based on their mass spectra.
Experimental Protocol: Chemical Purity by GC-MS
-
Sample Preparation: Prepare a solution of 2-Bromo-5-(methyl-d3)-pyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms or equivalent) and coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
Data Analysis:
-
Integrate the peak area of the main component and all detectable impurities in the total ion chromatogram (TIC).
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Conclusion: The Value of Rigorous Characterization
The synthesis and rigorous analytical characterization of isotopically labeled compounds such as 2-Bromo-5-(methyl-d3)-pyridine are critical for advancing drug discovery and development programs. The proposed synthetic route offers a practical approach to obtaining this valuable building block. The complementary analytical techniques of NMR, MS, and GC-MS provide a comprehensive and self-validating system for ensuring the structural integrity, isotopic enrichment, and chemical purity of the final product. By adhering to these robust methodologies, researchers can confidently utilize 2-Bromo-5-picoline-d3 in their synthetic campaigns, ultimately contributing to the development of safer and more effective medicines.
References
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. [Link]
-
Franz, A. W., Wilson, Z. E., Wenk, C., Scott, J. S., & Dennis, E. A. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic & Medicinal Chemistry, 88, 117361. [Link]
-
Zoltewicz, J. A., & Kandetzki, P. E. (1972). Kinetics and mechanism of hydrogen-deuterium exchange in the methyl groups of pyridines in dilute aqueous acid. Factors influencing the degree of catalysis. Journal of the American Chemical Society, 94(19), 6562–6567. [Link]
-
ResearchGate. (n.d.). Background and current work of deuteration for pyridine derivatives. Retrieved from [Link]
-
Shouakar-Stash, O., Frape, S. K., & Drimmie, R. J. (2006). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry, 78(15), 5435–5440. [Link]
-
Diehl, P., Jones, R. G., & Bernstein, H. J. (1965). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 43(4), 812–823. [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615–634. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
Arnolfo, A., & Fallan, C. (2025). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Advances, 15(1), 1-8. [Link]
- Zhejiang Medicine Co Ltd Xinchang Pharmaceutical Factory. (2011). Method for preparing 5-bromo-2-methylpyridine.
-
Shouakar-Stash, O., Frape, S. K., & Drimmie, R. J. (2007). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. PubMed. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]
-
Yusupov, R. V., et al. (2026). Catalyst-Free Nucleophilic Substitution of Deuterium in Pyridine-d 5 with Phosphorus Nucleophiles Triggered and Driven by Electrophilic Acetylenes: Mechanism Revisited. The Journal of Organic Chemistry. [Link]
-
University of Ottawa. (n.d.). 81Br BROMINE ISOTOPE ANALYSIS BY CONTINUOUS-FLOW ISOTOPE RATIO MASS SPECTROMETRY. [Link]
-
Giebułtowicz, J., & Wroczyński, P. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(19), 4438. [Link]
-
Zhang, L., & Wang, Y. (2011). Synthesis of 2-Amino-5-bromopyridine. Advanced Materials Research, 233-235, 136-139. [Link]
-
Zhang, Y., et al. (2020). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Journal of Mass Spectrometry, 55(1), e4449. [Link]
-
ChemRxiv. (2025). Precise Azine Deuteration in Pharmaceuticals Using In-Situ Generated Nickel Nanocatalysts. [Link]
-
Morishima, I., & Inubushi, T. (1978). Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances. Journal of the American Chemical Society, 100(11), 3568–3574. [Link]
-
Clot, E., & Eisenstein, O. (2015). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Dalton Transactions, 44(45), 19532–19542. [Link]
-
Semantic Scholar. (n.d.). Deuteration of pyridine derivatives : a very mild procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
ResearchGate. (n.d.). Preparation Techniques for the Analysis of Stable Bromine Isotopes. Retrieved from [Link]
-
Kochkin, D., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7179. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Retrieved from [Link]
-
National Cancer Institute. (2019, December 9). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry [Video]. YouTube. [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]
- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. agilent.com [agilent.com]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 2-Bromo-5-picoline-d3: A Mechanistic Exploration of Deuterium-Reinforced Bioactivity
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of deuterium into bioactive molecules represents a sophisticated approach in modern medicinal chemistry to enhance pharmacokinetic profiles and therapeutic windows. This guide delves into the hypothesized mechanism of action of 2-Bromo-5-picoline-d3, a deuterated analog of 2-Bromo-5-picoline. We posit that the primary mechanism is not an alteration of the molecule's intrinsic affinity for a biological target, but rather a deliberate attenuation of its metabolic degradation. By leveraging the kinetic isotope effect (KIE) at the metabolically labile 5-methyl (picoline) group, deuteration is predicted to significantly slow down oxidative metabolism, primarily mediated by Cytochrome P450 enzymes. This metabolic stabilization is expected to increase the systemic exposure (AUC) and half-life of the parent compound, leading to more sustained target engagement and potentially an improved efficacy and safety profile compared to its non-deuterated counterpart. This document provides a comprehensive analysis of the underlying principles, the hypothesized metabolic pathways, and detailed experimental protocols to validate this mechanistic hypothesis.
Introduction: The Principle of Deuterium Reinforcement
The use of stable isotopes in biomedical research has a long history, primarily as tracers to elucidate metabolic pathways and understand drug disposition. However, the past two decades have seen the maturation of a new paradigm: the use of deuterium as a strategic tool to improve drug properties.[1][2] This approach, often termed "deuterium reinforcement," hinges on a fundamental principle of physical organic chemistry: the Kinetic Isotope Effect (KIE) .[3]
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[4] Because deuterium has twice the mass of protium (¹H), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[4] Consequently, more energy is required to break a C-D bond, causing reactions where this bond cleavage is the rate-limiting step to proceed more slowly.[3]
In drug metabolism, many oxidative reactions responsible for clearing xenobiotics are catalyzed by enzymes like the Cytochrome P450 (CYP) superfamily. These reactions often involve the cleavage of a C-H bond as a critical, rate-determining step.[5] By selectively replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, we can slow down this metabolic process, thereby altering the drug's pharmacokinetics in a predictable and beneficial manner.[]
This guide focuses on 2-Bromo-5-picoline-d3, a deuterated analog of a substituted pyridine. Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[7][8][9] The parent compound, 2-Bromo-5-picoline, contains a methyl group that is a prime target for oxidative metabolism. By deuterating this position (CH₃ → CD₃), we hypothesize a significant shift in its biological disposition.
The Metabolic Fate of Picolines: Identifying the Metabolic Soft Spot
The metabolic pathway of a drug candidate is a critical determinant of its efficacy and safety. For picoline (methylpyridine) derivatives, the methyl group is a well-established site of oxidative metabolism.[10][11] This process is typically initiated by CYP enzymes, which hydroxylate the methyl group to form a primary alcohol. This intermediate is then rapidly oxidized further by cellular dehydrogenases to an aldehyde and finally to a carboxylic acid, which is more water-soluble and readily excreted.
This metabolic cascade represents the primary clearance route for many picoline-containing compounds and is therefore the key "soft spot" for metabolic degradation. The transformation rate of pyridine derivatives is highly dependent on their substituents, with halogenated pyridines generally showing slower metabolism compared to other derivatives.[10][11] Nonetheless, oxidation of the alkyl substituent is often the path of least resistance.
Caption: Hypothesized metabolic oxidation pathway of 2-Bromo-5-picoline.
Core Mechanism of 2-Bromo-5-picoline-d3: Attenuation of Metabolism via KIE
The central hypothesis for the mechanism of action of 2-Bromo-5-picoline-d3 is the slowing of its metabolic clearance due to the KIE at the deuterated 5-methyl group.
The initial, rate-limiting step in the metabolism of the picoline moiety is the CYP-mediated hydrogen abstraction from the methyl group.[5] By replacing the -CH₃ group with a -CD₃ group, the strength of the bonds targeted by the CYP enzyme is increased. This directly impacts the kinetics of the reaction.
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).
This slowing of the primary metabolic pathway has several critical downstream consequences for the biological system:
-
Increased Half-Life (t½) and Systemic Exposure (AUC): By reducing the rate of metabolic clearance, the deuterated compound remains in the circulation for a longer period. This increases the total drug exposure (Area Under the Curve), which can lead to enhanced therapeutic effect from the same dose.[12]
-
Reduced Formation of Metabolites: The production of downstream metabolites, such as the corresponding carboxylic acid, will be significantly decreased. If these metabolites are associated with off-target effects or toxicity, deuteration can improve the drug's safety profile.[1]
-
Improved Pharmacokinetic Profile: The enhanced metabolic stability can lead to lower and/or less frequent dosing regimens, improving patient compliance. It can also result in lower peak-to-trough fluctuations in plasma concentration, potentially leading to a more consistent therapeutic effect and fewer concentration-dependent side effects.[1]
-
Enhanced Target Engagement: A higher sustained concentration of the active parent drug allows for more prolonged engagement with its intended biological target. It is crucial to note that deuteration does not alter the drug's binding affinity or intrinsic potency (a thermodynamic property), but by improving its metabolic stability (a kinetic property), it ensures more of the active drug reaches the target for longer.
Data Presentation: Predicted Pharmacokinetic Parameters
The following table summarizes the predicted changes in key pharmacokinetic parameters for 2-Bromo-5-picoline-d3 relative to its non-deuterated counterpart, based on the principles of the KIE.
| Parameter | 2-Bromo-5-picoline (H-analog) | 2-Bromo-5-picoline-d3 (D-analog) | Rationale for Predicted Change |
| Metabolic Clearance (CLm) | High | Low | KIE slows CYP-mediated oxidation of the 5-methyl group. |
| Half-Life (t½) | Short | Long | Reduced clearance leads to a longer persistence in the body. |
| Area Under the Curve (AUC) | Baseline | High | Decreased clearance results in greater total drug exposure. |
| Cmax (at equivalent dose) | Baseline | Higher / Similar | May increase due to reduced first-pass metabolism. |
| Metabolite Concentration | High | Low | The rate of metabolite formation is significantly reduced. |
Experimental Validation: Protocols and Workflows
The claims made in this guide are hypotheses grounded in established scientific principles. Rigorous experimental validation is required to confirm the proposed mechanism of action. The following protocols describe the essential experiments to test the impact of deuteration on the metabolism of 2-Bromo-5-picoline.
Experimental Workflow Overview
Caption: Workflow for validating the metabolic stabilization hypothesis.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To quantify the difference in the rate of metabolism between 2-Bromo-5-picoline and 2-Bromo-5-picoline-d3 using human liver microsomes (HLM).
Methodology:
-
Preparation:
-
Prepare stock solutions (10 mM) of both the H-analog and D-analog in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM, e.g., from Corning) on ice.
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
Prepare an NADPH regenerating solution (e.g., Corning's Solution A and B).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Verapamil).
-
-
Analysis:
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression. A significantly longer t½ for the D-analog confirms the KIE.
-
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To compare the full pharmacokinetic profiles of the H- and D-analogs in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Dosing:
-
Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week.
-
Prepare a formulation of each compound (e.g., in 20% Solutol/80% water) suitable for intravenous (IV) or oral (PO) administration.
-
Administer a single dose (e.g., 2 mg/kg IV and 10 mg/kg PO) to each group.
-
-
Sample Collection:
-
Collect sparse blood samples (approx. 50 µL) from the tail vein at pre-determined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Perform a protein precipitation extraction on the plasma samples using acetonitrile containing an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent drug in each sample.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the concentration-time data.
-
Calculate and compare key PK parameters: AUC, CL (Clearance), t½, and Vd (Volume of distribution). A statistically significant decrease in clearance and increase in AUC and t½ for the D-analog will provide in vivo validation of the hypothesis.
-
Conclusion and Broader Implications
The hypothesized mechanism of action for 2-Bromo-5-picoline-d3 is not rooted in altering its direct interaction with a biological target, but in a sophisticated manipulation of its metabolic fate. By strategically deuterating the metabolically vulnerable 5-methyl group, the compound's clearance is expected to be significantly slowed due to the kinetic isotope effect. This leads to a more robust pharmacokinetic profile, characterized by a longer half-life, greater systemic exposure, and a reduced metabolic load.
This approach exemplifies a mature strategy in drug design where medicinal chemistry principles are applied not only to optimize potency but also to engineer desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][13] The validation of this mechanism through the outlined experimental protocols would provide a clear, data-driven rationale for the development of 2-Bromo-5-picoline-d3 and reinforce the power of deuterium reinforcement as a valuable tool in the modern drug discovery toolkit.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
The kinetic isotope effect in the search for deuterated drugs. (n.d.). Bariş, S., & Çavuşoğlu, T. (2018). The kinetic isotope effect in the search for deuterated drugs. Turkish Journal of Chemistry, 42(6), 1650-1663.[Link]
- Preparation method for 2,5-dibromo-3-methylpyridine. (2016).
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1966). ResearchGate. [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (1996). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
2-Amino-5-bromo-3-methylpyridine. (n.d.). PubChem. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. (2023). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PLOS ONE. [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (1996). ASM Journals. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2023). MDPI. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2018). International Journal of Scientific & Engineering Research. [Link]
-
2-Bromo-5-methylpyridine. (2015). ResearchGate. [Link]
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Clarivate. [Link]
-
Pyridine derivatives, Picoline and Niacin. (n.d.). ResearchGate. [Link]
- Preparation method of 2-bromo-5-aldehyde pyridine. (2021).
- Bromination of pyridine derivatives. (2019).
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (2017). PubMed, National Institutes of Health (NIH). [Link]
-
PICOLINES. (n.d.). Jubilant Ingrevia. [Link]
-
2-Amino-3-bromo-5-methylpyridine. (n.d.). Chem-Impex. [Link]
-
Deuterium Labeled Compounds in Drug Discovery Process. (n.d.). Heavy Water Board. [Link]
-
Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (2012). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2020). Journal of Medicinal Chemistry. [Link]
-
Kinetic isotope effect – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2024). Pharmaffiliates. [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Portico [access.portico.org]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 13. isotope.com [isotope.com]
Unlocking New Research Avenues: A Technical Guide to the Potential of 2-Bromo-5-picoline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Isotopic Labeling
In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes, such as deuterium, into bioactive molecules offers a powerful tool for innovation. 2-Bromo-5-picoline-d3, a deuterated analog of the versatile synthetic building block 2-Bromo-5-picoline, stands as a prime candidate for unlocking new research possibilities. The substitution of protium with deuterium in the methyl group of this picoline derivative can profoundly influence its metabolic fate, reaction kinetics, and utility in advanced analytical techniques. This guide provides a comprehensive overview of the potential research areas for 2-Bromo-5-picoline-d3, offering both foundational knowledge and actionable experimental designs for its application in drug discovery, mechanistic studies, and analytical chemistry.
Physicochemical Properties and Synthetic Considerations
2-Bromo-5-picoline-d3 shares the core chemical scaffold of its non-deuterated counterpart, retaining its fundamental reactivity as a substituted pyridine. The bromine atom at the 2-position and the methyl group at the 5-position dictate its participation in a wide array of chemical transformations.
| Property | Value |
| CAS Number | 1185306-03-9 |
| Molecular Formula | C6H3D3BrN |
| Molecular Weight | 175.04 g/mol |
Synthesis of 2-Bromo-5-picoline and its Deuterated Analog
The synthesis of 2-Bromo-5-picoline typically proceeds from 2-amino-5-methylpyridine via a Sandmeyer-type reaction. This well-established transformation provides a reliable route to the brominated picoline core.
For the introduction of the deuterium label to create 2-Bromo-5-picoline-d3, several strategies can be employed. One common approach involves the base-catalyzed hydrogen-deuterium (H/D) exchange on the methyl group of a suitable picoline precursor in the presence of a deuterium source like D₂O. Transition metal-catalyzed methods can also facilitate this exchange with high efficiency and regioselectivity. Alternatively, a synthetic route can be designed that builds the deuterated methyl group from commercially available deuterated starting materials.
Core Research Applications
The true potential of 2-Bromo-5-picoline-d3 lies in its application as a strategic tool in various research domains. The presence of the deuterated methyl group opens up avenues that are inaccessible with the non-deuterated analog.
Drug Discovery and Development: The Deuterium "Metabolic Switch"
A primary application of deuterated compounds in medicinal chemistry is to favorably alter the metabolic profile of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 enzymes. This phenomenon, known as the kinetic isotope effect (KIE), can have significant therapeutic implications.
By incorporating 2-Bromo-5-picoline-d3 into a drug candidate that is susceptible to metabolism at the methyl group, researchers can potentially:
-
Enhance Metabolic Stability: Slowing down the rate of metabolism can lead to a longer drug half-life, improved bioavailability, and a more favorable pharmacokinetic profile.
-
Reduce Toxic Metabolites: If the metabolism of the methyl group leads to the formation of undesirable or toxic byproducts, deuteration can mitigate this pathway.
-
Increase Therapeutic Efficacy: A more stable drug may maintain therapeutic concentrations for longer periods, potentially leading to improved efficacy.
Experimental Workflow: Investigating the Metabolic Stability of a Deuterated Drug Candidate
Caption: Workflow for assessing metabolic stability.
Protocol: In Vitro Metabolic Stability Assay
-
Synthesize Analogs: Prepare both the non-deuterated and the deuterated (using 2-Bromo-5-picoline-d3) versions of the drug candidate.
-
Microsomal Incubation: Incubate each compound at a known concentration with liver microsomes (human, rat, or other species of interest) in the presence of NADPH as a cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is calculated for both the deuterated and non-deuterated analogs. A significantly slower rate of disappearance for the deuterated compound indicates improved metabolic stability.
Mechanistic Elucidation: Probing Reaction Pathways
The kinetic isotope effect can also be a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of a process involving the C-H versus the C-D bond, researchers can gain insights into the rate-determining step of a reaction. If the breaking of the C-H/C-D bond is involved in the rate-determining step, a significant KIE will be observed.
2-Bromo-5-picoline-d3 can be used to synthesize deuterated substrates for a variety of chemical reactions. By studying the kinetics of these reactions and comparing them to their non-deuterated counterparts, valuable mechanistic information can be obtained.
Advanced Analytical Applications: The "Gold Standard" Internal Standard
In quantitative analysis using mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard. A deuterated internal standard is chemically identical to the analyte of interest but has a different mass. This allows for precise and accurate quantification, as the internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression.
2-Bromo-5-picoline-d3 can be used to synthesize deuterated versions of target molecules for use as internal standards in a variety of analytical applications, including:
-
Pharmacokinetic studies: Accurately measuring drug concentrations in biological matrices.
-
Metabolite identification and quantification: Tracking the fate of a drug in a biological system.
-
Environmental analysis: Quantifying trace levels of pollutants.
Experimental Workflow: Development of a Quantitative LC-MS/MS Assay
Caption: Quantitative LC-MS/MS assay development.
Synthetic Accessibility: A Hub for Novel Deuterated Molecules
The true versatility of 2-Bromo-5-picoline-d3 lies in its potential to serve as a precursor to a wide array of more complex deuterated molecules. The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, enabling the synthesis of deuterated biaryl compounds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, leading to deuterated arylamines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, providing access to deuterated arylalkynes.
By leveraging these powerful synthetic methods, researchers can readily access a diverse library of novel deuterated compounds for a multitude of research applications.
Conclusion
2-Bromo-5-picoline-d3 is more than just a labeled compound; it is a strategic tool that can accelerate and enrich research in drug discovery, mechanistic chemistry, and analytical science. Its ability to modulate metabolic pathways, probe reaction mechanisms, and serve as a high-fidelity internal standard makes it a valuable asset for any research program. The synthetic accessibility of this building block, coupled with the power of modern cross-coupling chemistry, opens the door to a vast and unexplored chemical space of deuterated molecules, each with the potential to drive scientific innovation.
References
-
Pharmaffiliates. 2-Bromo-5-picoline-d3. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
PubMed Central (PMC). Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
PubMed Central (PMC). Deuterium in drug discovery: progress, opportunities and challenges. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. [Link]
The Strategic Application of 2-Bromo-5-picoline-d3 in Modern Organic Synthesis: A Technical Guide for Advanced Drug Development
Introduction: Beyond the Isotope—Deuterium as a Tool for Molecular Design
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of stable isotopes has transcended its traditional role in mechanistic studies and internal standards. Today, deuterium (D), the heavy isotope of hydrogen, is a powerful tool for fine-tuning the metabolic fate of active pharmaceutical ingredients (APIs). The substitution of hydrogen with deuterium at metabolically vulnerable positions can significantly alter the pharmacokinetic profile of a drug candidate by leveraging the kinetic isotope effect (KIE).[1] The C-D bond, being stronger than the C-H bond, is cleaved at a slower rate by metabolic enzymes, such as the cytochrome P450 (CYP) family. This can lead to reduced metabolic clearance, longer half-life, and potentially a more favorable dosing regimen.
This guide focuses on 2-Bromo-5-picoline-d3 (1) , a deuterated building block of significant interest to researchers, scientists, and drug development professionals. Its structure combines the versatile reactivity of a 2-bromopyridine moiety with a strategically deuterated methyl group (picoline). The 2-bromo substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The trideuteriomethyl group (-CD3) at the 5-position is designed to mitigate oxidative metabolism, a common metabolic pathway for methyl-substituted aromatic systems.
This document provides an in-depth exploration of the synthesis, properties, and core applications of 2-Bromo-5-picoline-d3, presenting it not merely as a labeled compound but as a strategic precursor for the synthesis of next-generation therapeutics with enhanced metabolic stability.
Physicochemical Properties and Characterization
2-Bromo-5-picoline-d3 is a solid at room temperature. Its key properties are summarized in the table below, alongside its non-deuterated counterpart for comparison. The primary physical difference lies in the molecular weight, a direct consequence of the three deuterium atoms. Spectroscopic differences, particularly in ¹H NMR, ¹³C NMR, and IR spectroscopy, are also notable and serve as key characterization tools.
| Property | 2-Bromo-5-picoline-d3 | 2-Bromo-5-methylpyridine |
| CAS Number | 1185306-03-9 | 3510-66-5[2] |
| Molecular Formula | C₆H₃D₃BrN | C₆H₆BrN[3] |
| Molecular Weight | 175.04 g/mol | 172.02 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid |
| Boiling Point | Not reported, expected to be similar to the non-deuterated analog | ~199-201 °C |
| ¹H NMR | Aromatic signals appear; the characteristic methyl singlet is absent. | Aromatic signals and a singlet for the methyl protons (~2.3 ppm). |
| ¹³C NMR | Aromatic signals are present; the methyl carbon signal appears as a multiplet due to C-D coupling. | Aromatic signals and a singlet for the methyl carbon. |
| IR Spectroscopy | C-D stretching vibrations are observed at lower frequencies (~2100-2250 cm⁻¹) compared to C-H stretches. | C-H stretching vibrations are observed (~2850-3000 cm⁻¹). |
Synthesis of 2-Bromo-5-picoline-d3: A Representative Protocol
Proposed Synthetic Pathway: Lithiation and Deuteromethylation
This approach begins with the commercially available 2,5-dibromopyridine. A selective bromine-lithium exchange at the 5-position, followed by quenching with deuterated methyl iodide, yields the target compound.
Caption: Proposed synthesis of 2-Bromo-5-picoline-d3 via selective lithiation.
Step-by-Step Experimental Protocol (Representative)
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,5-dibromopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. Causality: The bromine at the 5-position is generally more susceptible to lithium-halogen exchange than the bromine at the 2-position in this system.
-
Deuteromethylation: Deuterated methyl iodide (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is separated and extracted with ethyl acetate (3 x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-Bromo-5-picoline-d3.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromopyridine motif is a cornerstone of modern cross-coupling chemistry, providing a reliable handle for the formation of C-N and C-C bonds. 2-Bromo-5-picoline-d3 serves as a direct, deuterated precursor for these critical transformations.
Buchwald-Hartwig Amination: Synthesis of 2-Aminopyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6] For 2-Bromo-5-picoline-d3, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position, leading to deuterated 2-amino-5-methylpyridine scaffolds, which are prevalent in medicinal chemistry.
Caption: General scheme for the Buchwald-Hartwig amination of 2-Bromo-5-picoline-d3.
Generalized Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube is added the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
2-Bromo-5-picoline-d3 (1.0 eq), the amine (1.2 eq), and an anhydrous solvent (e.g., toluene or dioxane) are added.
-
The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by column chromatography.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyridine Derivatives
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[7] Using 2-Bromo-5-picoline-d3, a diverse range of aryl or heteroaryl boronic acids (or their esters) can be coupled to the pyridine ring, yielding deuterated 2-aryl-5-methylpyridine structures. This scaffold is found in numerous kinase inhibitors and other biologically active molecules.
Caption: General scheme for the Suzuki-Miyaura coupling of 2-Bromo-5-picoline-d3.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
A flask is charged with 2-Bromo-5-picoline-d3 (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
A suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added.
-
The mixture is degassed and then heated under an inert atmosphere to the required temperature (typically 80-100 °C) for several hours.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or recrystallization.
The Role of the Deuterated Methyl Group: A Case Study in Drug Development
The primary rationale for employing 2-Bromo-5-picoline-d3 is to enhance the metabolic stability of the final API. The methyl group on a pyridine ring is a known "metabolic soft spot," susceptible to oxidation by CYP enzymes to form a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid and cleared from the body.
Case Study: Deucravacitinib and the Power of Strategic Deuteration
A landmark example of the successful application of deuteration is the recently FDA-approved drug Deucravacitinib , an allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of psoriasis.[8] While not synthesized from 2-Bromo-5-picoline-d3, its development provides a powerful illustration of the principles involved. The commercial synthesis of Deucravacitinib involves the use of deuterated methylamine (CD₃NH₂) to introduce a trideuteriomethyl group into the final molecule.[9] This strategic deuteration was designed to block a key metabolic pathway, leading to an improved pharmacokinetic profile.
Let's consider a hypothetical drug candidate, "Compound X," which contains a 2-amino-5-methylpyridine core and suffers from rapid metabolism at the 5-methyl position.
Caption: Metabolic liability of a hypothetical drug at the 5-methylpyridine position.
By synthesizing the deuterated analog, "Compound X-d3," using 2-Bromo-5-picoline-d3 as the starting material, the rate of this metabolic oxidation can be significantly reduced due to the kinetic isotope effect.
Benefits of using 2-Bromo-5-picoline-d3 as a precursor:
-
Improved Metabolic Stability: Slower rate of oxidation at the 5-position.
-
Increased Drug Exposure: Longer plasma half-life (t₁/₂) and higher area under the curve (AUC).
-
Potentially Lower Dosing: A more stable drug may require lower or less frequent doses.
-
Reduced Metabolite Load: Lower concentrations of potentially reactive or inactive metabolites.
Conclusion
2-Bromo-5-picoline-d3 is a highly valuable and specialized precursor for organic synthesis, particularly within the realm of medicinal chemistry and drug development. It provides a direct route to incorporating a metabolically fortified -CD₃ group into the privileged 2-substituted-5-methylpyridine scaffold. Its utility in robust and versatile cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the efficient construction of complex, deuterated drug candidates. As the pharmaceutical industry continues to embrace strategic deuteration as a key tool for optimizing drug properties, the demand for and application of such precisely engineered building blocks will undoubtedly continue to grow.
References
-
U.S. Food and Drug Administration. (2022). FDA approves new treatment for moderate to severe plaque psoriasis. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pirfenidone. In Wikipedia. Retrieved from [Link]
-
Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(4), 1202–1222. [Link]
- CN101921225B - Pirfenidone compound, preparation method and application thereof. (2010).
-
PubChem. (n.d.). 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (2021).
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. [Link]
-
Isotope Science. (n.d.). 2-Bromo-5-methylpyridine-d3. Retrieved from [Link]
-
Shi, L., et al. (2024). Electrochemical γ-Selective Deuteration of Pyridines. Organic Letters, 26(21), 4453–4458. [Link]
-
Singh, U. P., & Singh, R. P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1279–1306. [Link]
-
Chem-Impex. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Use of Stable Isotopes in the Life Sciences. Angewandte Chemie International Edition, 46(41), 7744–7765. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. [Link]
- Zhang, Y., et al. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models.
-
Mutti, F. G., et al. (2025). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters. [Link]
- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (2019).
-
Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16481–16517. [Link]
-
Novartis AG. (2021). U.S. Patent No. 8,829,195. Regulations.gov. [Link]
-
Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
-
Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
WIPO. (2024). WO/2024/017150 METHOD FOR SYNTHESIZING DEUCRAVACITINIB. Patentscope. [Link]
-
Al-Qahtani, N., et al. (2020). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 22(18), 6047-6055. [Link]
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. [Link]
-
Chen, Y., & Du, Y. (2025). The Application of Deuteration Strategy in Drug Design. ChemMedChem. [Link]
-
Novak, M., & El-Feraly, F. S. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]
-
Nagaki, A., et al. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Pirali, T., et al. (2019). Applications of deuterium in medicinal chemistry. University of Eastern Piedmont Institutional Repository. [Link]
-
Wang, D., et al. (2018). K2CO3/18-Crown-6-Catalyzed Selective H/D Exchange of Heteroarenes with Bromide as Removable Directing Group. OSTI.GOV. [Link]
-
Unibest Industrial Co., Ltd. (n.d.). CAS No. 372118-00-8, Deucravacitinib intermediate. Retrieved from [Link]
- US10472325B2 - Process for the synthesis of pirfenidone. (2019).
-
Wilson, C. E., et al. (2024). Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3510-66-5 | 2-Bromo-5-methylpyridine | Bromides | Ambeed.com [ambeed.com]
- 3. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101921225B - Pirfenidone compound, preparation method and application thereof - Google Patents [patents.google.com]
- 5. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Bromo-5-picoline-d3 in Medicinal Chemistry Research
Introduction: The Subtle Power of a Neutron
In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to subtle molecular modifications to overcome challenges such as rapid metabolism and off-target toxicity. One of the most elegant and powerful strategies to emerge is site-selective deuteration. The replacement of a hydrogen atom with its stable, non-radioactive isotope, deuterium, can profoundly alter a drug candidate's metabolic fate without changing its fundamental pharmacology.[1][2] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4][5][6] Consequently, enzymatic cleavage of a C-D bond at a metabolic "soft spot" can be significantly slower, leading to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile.[1][2][7][8]
2-Bromo-5-picoline-d3, in which the methyl group hydrogens of its parent compound are replaced with deuterium, is a versatile and valuable building block in this endeavor. The non-deuterated analogue, 2-bromo-5-methylpyridine, is a well-established intermediate in pharmaceutical synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[9][10][11][12] By utilizing the deuterated version, researchers can strategically introduce a metabolically fortified methyl group into a wide array of drug candidates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5-picoline-d3. We will explore its application as a synthetic building block to enhance metabolic stability, its role as a critical internal standard in bioanalytical assays, and provide detailed, field-proven protocols to empower your research.
Physicochemical Properties and Handling
A comparative summary of the key physicochemical properties of 2-Bromo-5-picoline and its deuterated isotopologue is presented below. The primary difference lies in the molecular weight, a critical factor for mass spectrometry applications.
| Property | 2-Bromo-5-picoline | 2-Bromo-5-picoline-d3 | Data Source |
| Molecular Formula | C₆H₆BrN | C₆H₃D₃BrN | Calculated |
| Molecular Weight | 172.02 g/mol | 175.04 g/mol | Calculated |
| Appearance | Gray-white solid | Off-white to white solid | [10] |
| Melting Point | 32-36 °C | Expected to be similar | [10] |
| Boiling Point | 74 °C / 17 mmHg | Expected to be similar | [10] |
| Key Functional Groups | Bromine, Pyridine, Methyl | Bromine, Pyridine, Trideuteromethyl | - |
Handling and Storage: 2-Bromo-5-picoline-d3 should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials.
Application I: A Deuterated Building Block for Enhanced Metabolic Stability
The primary application of 2-Bromo-5-picoline-d3 is as a synthetic precursor for introducing a deuterated methyl group into a drug candidate. This is particularly valuable when the parent molecule is known or predicted to undergo oxidation at the methyl position, a common metabolic pathway mediated by cytochrome P450 enzymes.[4][13] By "hardening" this metabolic soft spot, the overall stability of the molecule can be significantly improved.[1]
The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile incorporation of the deuterated picoline moiety into a larger molecular scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-picoline-d3 with an arylboronic acid. This reaction is fundamental for creating biaryl structures prevalent in many pharmaceuticals.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere of argon or nitrogen is crucial to prevent catalyst degradation and ensure high reaction yields.
-
Degassed Solvents: Dissolved oxygen in solvents can also oxidize the catalyst. Degassing is a critical step to maintain catalyst activity.
-
Base: The base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center.
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst, improve its solubility, and modulate its reactivity, leading to higher efficiency and broader substrate scope.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Reagent Addition: Under the inert atmosphere, add 2-Bromo-5-picoline-d3 (1.0 equivalent).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Synthetic Utility
The following diagram illustrates the general workflow for utilizing 2-Bromo-5-picoline-d3 in a drug discovery program to enhance metabolic stability.
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. innospk.com [innospk.com]
- 10. guidechem.com [guidechem.com]
- 11. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Bromo-5-(methyl-d3)-pyridine in Advanced Synthesis
Introduction: The Strategic Advantage of Isotopic Labeling with 2-Bromo-5-(methyl-d3)-pyridine
In the landscape of modern drug discovery and development, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 2-Bromo-5-picoline serves as a foundational building block for a multitude of biologically active compounds.[1][2][3] The introduction of its deuterated analogue, 2-Bromo-5-(methyl-d3)-pyridine, offers a sophisticated tool for researchers to strategically enhance the metabolic stability of lead candidates.
The substitution of protium with deuterium at the 5-methyl position introduces a significant kinetic isotope effect (KIE). This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] Consequently, metabolic pathways involving the cleavage of this bond, often mediated by cytochrome P450 enzymes, are considerably slowed.[4][5] This "metabolic switching" can lead to several desirable outcomes:
-
Improved Metabolic Profile: Reduced formation of potentially toxic or inactive metabolites.[4][6]
-
Increased Half-Life: A slower rate of metabolism can extend the systemic exposure of the drug, potentially allowing for less frequent dosing.[4][6]
-
Enhanced Oral Bioavailability: By mitigating first-pass metabolism, a greater fraction of the administered dose can reach systemic circulation.[6]
These advantages make 2-Bromo-5-(methyl-d3)-pyridine a high-value reagent for introducing a metabolically robust methyl-pyridine scaffold into advanced pharmaceutical intermediates.[5] This guide provides detailed protocols for the application of this building block in three cornerstone reactions of modern synthetic chemistry: Suzuki-Miyaura cross-coupling, Sonogashira cross-coupling, and Buchwald-Hartwig amination.
General Experimental Workflow
The successful implementation of the following protocols relies on a consistent and carefully controlled experimental setup. The following diagram outlines the general workflow, emphasizing the inert atmosphere required for these palladium-catalyzed reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Synthesis of 5-(methyl-d3)-picolyl-Aryl Scaffolds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[7][8] Utilizing 2-Bromo-5-(methyl-d3)-pyridine in this reaction allows for the direct introduction of the metabolically stabilized picolyl moiety to a wide range of aryl and heteroaryl systems.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the coupling of 2-Bromo-5-(methyl-d3)-pyridine with phenylboronic acid. The conditions are representative and can be adapted for various boronic acids and esters.[9][10]
Reaction Scheme:
Quantitative Data Summary (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DME/H₂O | 85 | 16 | 75-85 |
Experimental Protocol:
-
Preparation: To an oven-dried Schlenk flask, add 2-Bromo-5-(methyl-d3)-pyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inerting: Seal the flask, and evacuate and backfill with high-purity nitrogen or argon (repeat 3 times).
-
Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Causality and Experimental Insights:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. The four phosphine ligands stabilize the palladium center, and dissociation in solution generates the active catalytic species.[11]
-
Base: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that readily transfers its organic group to the palladium center.
-
Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings. Toluene solubilizes the organic reagents, while water dissolves the inorganic base and helps facilitate the formation of the active boronate species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Sonogashira Cross-Coupling: Accessing Alkynyl-picoline-d3 Derivatives
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[12][13] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key intermediates in medicinal chemistry and materials science.[14] Applying this to 2-Bromo-5-(methyl-d3)-pyridine enables the creation of deuterated alkynylpyridine structures.
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol outlines a standard, copper-cocatalyzed Sonogashira reaction.[15]
Reaction Scheme:
Quantitative Data Summary (Representative)
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ (2) | Et₃N | DMF | 80 | 6 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | DIPA | Toluene | 70 | 12 | 75-85 |
Experimental Protocol:
-
Preparation: To a Schlenk flask, add 2-Bromo-5-(methyl-d3)-pyridine (1.0 mmol, 1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and Copper(I) iodide (0.05 mmol, 5 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with high-purity nitrogen (repeat 3 times).
-
Solvent and Reagent Addition: Add degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 eq.) via syringe. Stir for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography to afford the product.
Causality and Experimental Insights:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium(II) complex.[16]
-
Base/Solvent: Triethylamine serves as both the base and, in some cases, the solvent. It neutralizes the HBr formed during the reaction and helps to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[17][18] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines under relatively mild conditions.
Protocol 3: Buchwald-Hartwig Amination with Aniline
This protocol describes the coupling of 2-Bromo-5-(methyl-d3)-pyridine with aniline, a representative primary aromatic amine.[19][20]
Reaction Scheme:
Quantitative Data Summary (Representative)
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu | Toluene | 100 | 12 | 90-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3.5) | K₃PO₄ | t-BuOH | 90 | 16 | 80-90 |
Experimental Protocol:
-
Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 eq.) to an oven-dried vial. In a separate vial, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and XPhos (0.025 mmol, 2.5 mol%).
-
Reagent Solution: Outside the glovebox, prepare a solution of 2-Bromo-5-(methyl-d3)-pyridine (1.0 mmol, 1.0 eq.) and aniline (1.2 mmol, 1.2 eq.) in degassed toluene (5 mL).
-
Reaction Assembly: Bring the reagent solution and additional toluene into the glovebox. Add the reagent solution to the vial containing the base, and then add this mixture to the vial containing the catalyst and ligand. Seal the reaction vial tightly.
-
Reaction: Remove the vial from the glovebox and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and add water (20 mL). Separate the layers and extract the aqueous phase with ether (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the N-aryl product.
Causality and Experimental Insights:
-
Ligand Choice: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[17] Bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos are essential. They promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst, while preventing β-hydride elimination.[19][21]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.
-
Catalyst Precursor: Pd₂(dba)₃ is a common and effective Pd(0) precursor that becomes catalytically active upon ligand coordination.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Conclusion
2-Bromo-5-(methyl-d3)-pyridine is a strategic building block for introducing a deuterated picoline moiety into complex molecules, thereby leveraging the kinetic isotope effect to enhance metabolic stability. The protocols provided for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination serve as robust starting points for the synthesis of a diverse array of deuterated compounds. Researchers can adapt these methodologies to their specific targets, paving the way for the development of next-generation therapeutics with superior pharmacokinetic properties.
References
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons. Available at: [Link]
- CN105348177A. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
ResearchGate. (2016). 2-Bromo-5-methylpyridine. Available at: [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
- CN101560183B. (n.d.). Method for preparing 5-bromo-2-methylpyridine. Google Patents.
-
ResearchGate. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... Available at: [Link]
-
Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]
-
OSTI.GOV. (1991). Synthesis of deuterated methyl pyridines. Available at: [Link]
-
ACS Publications. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]
-
Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Available at: [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
-
ResearchGate. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Available at: [Link]
-
NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
YouTube. (2020). Suzuki Coupling Mechanism. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
Application Note: Strategic Suzuki Coupling of 2-Bromo-5-(methyl-d3)-pyridine for Isotopic Labeling in Drug Discovery
Introduction: The Significance of Deuterated Pyridines in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds. Its impact on drug discovery and development is particularly profound, facilitating the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmacologically active molecules. This application note details a robust protocol for the Suzuki coupling of 2-Bromo-5-(methyl-d3)-pyridine, a deuterated building block of significant interest.
The incorporation of deuterium, a stable isotope of hydrogen, into drug candidates is a strategic approach known as "deuterium-fortification" or "isotopic labeling." This strategy can modulate the metabolic profile of a drug by strengthening specific C-H bonds, thereby slowing down metabolic processes that involve the cleavage of these bonds. This can lead to an improved pharmacokinetic profile, including increased half-life and reduced formation of potentially toxic metabolites. 2-Bromo-5-(methyl-d3)-pyridine serves as a key starting material for introducing a deuterated picolinyl moiety into target molecules, a common structural motif in pharmaceuticals.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedures for the Suzuki coupling of 2-Bromo-5-(methyl-d3)-pyridine with a generic arylboronic acid. The protocols herein are designed to be reproducible and scalable, with a focus on explaining the underlying principles for rational optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Bromo-5-(methyl-d3)-pyridine, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Bromo-5-(methyl-d3)-pyridine | ≥98% | Various | Store under inert atmosphere. |
| Arylboronic Acid | ≥98% | Various | Select based on desired final product. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Various | Handle in a glovebox or under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Finely powdered is preferred for better solubility and reactivity. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Sure/Seal™ or freshly distilled from a suitable drying agent. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Ethyl Acetate | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | - | In-house | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Various | For drying organic layers. |
| Celite® | - | Various | For filtration of the catalyst. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Various | For NMR analysis. |
Experimental Protocol: Suzuki Coupling of 2-Bromo-5-(methyl-d3)-pyridine
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Reaction Setup and Monitoring
Caption: Figure 2. General Experimental Workflow.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-(methyl-d3)-pyridine (1.0 mmol, 1.0 eq.).
-
Reagent Addition: In a glovebox or under a stream of argon, add the arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent ratio can be critical and may require optimization.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Reaction Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired deuterated product.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and the absence of the bromine atom. The characteristic signal for the methyl group will be absent in the ¹H NMR spectrum due to deuteration.
-
Mass Spectrometry (MS): To confirm the molecular weight, which will be 3 units higher than the non-deuterated analog.
-
Purity Analysis (HPLC/LC-MS): To determine the purity of the final compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Use a fresh batch of catalyst, ensure thorough degassing, use anhydrous solvents and freshly opened reagents. |
| Low reaction temperature. | Increase the reaction temperature in 10 °C increments. | |
| Inappropriate base or solvent system. | Screen other bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., DME/water, Toluene/water). | |
| Formation of Byproducts | Homocoupling of the boronic acid. | Use a lower catalyst loading or add the boronic acid portion-wise. |
| Protodeboronation of the boronic acid. | Ensure the base is added correctly and the reaction is kept under an inert atmosphere. | |
| Difficult Purification | Co-elution of product and impurities. | Optimize the eluent system for column chromatography. Consider a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the Suzuki coupling of 2-Bromo-5-(methyl-d3)-pyridine, a key transformation for the synthesis of deuterated pharmaceutical compounds. By understanding the reaction mechanism and paying careful attention to the experimental setup and reagent quality, researchers can successfully implement this procedure to access a wide range of valuable deuterated picolinyl derivatives. The principles and troubleshooting guide provided herein should serve as a valuable resource for optimizing this and other related cross-coupling reactions.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Acids. In Organometallics in Synthesis: A Manual; John Wiley & Sons, Ltd, 2014 ; pp 1–186. [Link]
-
Thomas, G. L. The Suzuki Reaction. Johnson Matthey Technology Review. 2014 , 58 (3), 141-144. [Link]
-
Penner, M. Deuterium-Enriched Drugs: A New Approach to Drug Discovery and Development. Future Medicinal Chemistry. 2018 , 10 (1), 1-4. [Link]
Application Note: A Validated LC-MS/MS Method for the Accurate Quantification of 2-Bromo-5-picoline-d3 in Pharmaceutical Matrices
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2-Bromo-5-picoline-d3. Given the increasing use of stable isotope-labeled compounds as internal standards in pharmacokinetic and drug metabolism studies, this protocol provides a reliable framework for researchers, scientists, and drug development professionals. The methodology described herein is designed to be both highly sensitive and selective, ensuring accurate quantification in complex biological matrices. All validation parameters have been assessed in accordance with internationally recognized guidelines to ensure data integrity and reproducibility.
Introduction: The Role of Stable Isotope-Labeled Internal Standards
In modern bioanalytical chemistry, particularly within the pharmaceutical industry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative analysis by mass spectrometry.[1][2] A SIL-IS, such as 2-Bromo-5-picoline-d3, is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte of interest (the non-labeled analogue), yet is distinguishable by its mass-to-charge ratio (m/z).[3] This co-elution and similar ionization behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision in quantification.[4][5]
2-Bromo-5-picoline is a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, a validated method for its deuterated analogue is crucial for its use as an internal standard in studies tracking the fate of the non-labeled compound. This document provides a comprehensive protocol for the quantification of 2-Bromo-5-picoline-d3, adaptable for its use as a SIL-IS in regulated bioanalysis.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Compound Name | 2-Bromo-5-picoline-d3 | - |
| Molecular Formula | C₆H₃D₃BrN | - |
| Monoisotopic Mass | 173.9860 Da | Calculated |
| Synonyms | 2-Bromo-5-(methyl-d3)-pyridine | - |
| Structure | ![]() | - |
| pKa | ~5.2-6.0 (estimated for pyridine ring) | [6] |
| Volatility | Semi-volatile | [7] |
Note: The exact mass of 2-Bromo-5-picoline (C₆H₆BrN) is 170.9684 Da.[8]
Recommended Analytical Approach: LC-MS/MS
For the quantification of 2-Bromo-5-picoline-d3, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers the best combination of sensitivity, selectivity, and speed required for bioanalytical applications.[9] While Gas Chromatography (GC) is a viable option for volatile pyridines, LC-MS/MS is generally more suitable for polar compounds and avoids the need for derivatization, simplifying sample preparation.[7][10]
The logical workflow for the development and validation of this method is outlined below.
Caption: LC-MS/MS analytical workflow for 2-Bromo-5-picoline-d3.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte: 2-Bromo-5-picoline-d3 (≥98% purity, ≥99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Sample Matrix: Human plasma (or other relevant biological matrix)
-
Extraction Supplies: Polypropylene tubes, solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for cleaner sample extracts compared to a simple "dilute and shoot" or protein precipitation approach, which is crucial for minimizing matrix effects and achieving low limits of quantification.[11]
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity.
-
Spiking: To 200 µL of plasma in a polypropylene tube, add 20 µL of the 2-Bromo-5-picoline-d3 working solution. Vortex for 10 seconds.
-
Dilution: Add 800 µL of 4% phosphoric acid in water and vortex. This step ensures the pyridine nitrogen is protonated, aiding retention on a cation-exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast, efficient separations. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for pyridine derivatives.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min | A standard gradient for screening and separating compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | A typical volume to balance sensitivity and peak shape. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Sciex Triple Quad 6500+ or equivalent | High sensitivity and fast scanning capabilities for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyridine derivatives readily form positive ions. |
| MRM Transition | m/z 175.0 → 95.0 (Quantifier) | Precursor: [M+H]⁺. Product: Loss of Br. |
| m/z 175.0 → 68.0 (Qualifier) | A secondary transition for identity confirmation. | |
| Source Temp. | 550°C | Optimal for desolvation. |
| IonSpray Voltage | 5500 V | For efficient ionization. |
| Collision Energy | To be optimized (e.g., 20-30 eV) | Optimized for the specific fragmentation of the analyte. |
| Dwell Time | 100 ms | Sufficient time for data acquisition for each transition. |
Note: The MRM transitions are hypothetical and would need to be determined experimentally by infusing a standard solution of 2-Bromo-5-picoline-d3 into the mass spectrometer.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation) to ensure its suitability for its intended purpose.[7][12] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range: The relationship between the concentration of the analyte and the instrumental response. A calibration curve should be prepared with at least six non-zero standards, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at multiple concentration levels (LOD, LQC, MQC, HQC).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the response of an analyte from an extracted sample to the response of a non-extracted standard.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Table 3: Representative Validation Data (Hypothetical)
| Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
| Linearity (r²) | 1 - 1000 | 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | LQC (3) | -2.5% | Within ±15% |
| MQC (500) | 1.8% | Within ±15% | |
| HQC (800) | -0.9% | Within ±15% | |
| Precision (%RSD) | LQC (3) | 6.2% | ≤ 15% |
| MQC (500) | 3.5% | ≤ 15% | |
| HQC (800) | 2.1% | ≤ 15% | |
| Recovery | - | 88.5% | Consistent and reproducible |
| Matrix Factor | - | 0.95 | Close to 1 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-Bromo-5-picoline-d3 using LC-MS/MS. The detailed steps for sample preparation, instrument parameters, and method validation offer a robust framework for researchers in pharmaceutical development. The causality behind experimental choices, such as the selection of SPE for sample cleanup and ESI+ for ionization, is explained to provide a deeper understanding of the methodology. This self-validating system, when implemented, will ensure the generation of high-quality, reliable, and reproducible data for its critical role as a stable isotope-labeled internal standard.
References
-
ResearchGate. (2023). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylpyridine. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
-
Al-Sager, A. A., & El-Zein, H. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Scientific reports, 10(1), 8685. Available at: [Link]
-
Venugopal, N., Reddy, A. V., & Madhavi, V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 225-229. Available at: [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available at: [Link]
-
Mitrevski, B., & Česnik, H. (2011). Sample preparation in analysis of pharmaceuticals. International Journal of Environment and Health, 4(2-4), 216-236. Available at: [Link]
-
Fontana, D., et al. (2011). Development and validation of RP-LC and uv spectrophotometric methods to assay bromopride in oral and injectable solutions. Química Nova, 34(2), 209-213. Available at: [Link]
-
Semantic Scholar. (2023). Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate M. Available at: [Link]
-
ResearchGate. (2018). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available at: [Link]
-
Taylor & Francis Online. (2021). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Available at: [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
-
PubMed Central. (2019). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Available at: [Link]
-
MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available at: [Link]
-
ACS Publications. (2022). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. Available at: [Link]
-
ACS Publications. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Available at: [Link]
-
Chromatography Online. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available at: [Link]
-
PubMed Central. (2020). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Available at: [Link]
-
JOCPR. (2015). Simultaneous UV-spectrophotometric estimation of bromhexine hydrochloride and salbutamol sulphate by first order derivative method. Available at: [Link]
-
PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Available at: [Link]
-
PubMed Central. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available at: [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]
-
MDPI. (2022). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Available at: [Link]
-
ChemRxiv. (2020). Regio- and Stereo-Specific Chemical Depolymerization of High Molecular Weight Polybutadiene and Polyisoprene for Their Analysis by High Resolution FTICR Mass Spectrometry. Comparison with Py-GCxGC-MS, ASAP&DIP-APCI MS and IMS-MS. Available at: [Link]
-
MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]
-
Semantic Scholar. (2020). Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
Sources
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. researchgate.net [researchgate.net]
2-Bromo-5-picoline-d3 in the synthesis of novel pharmaceutical compounds
Application Note & Protocols
Topic: Strategic Incorporation of 2-Bromo-5-(methyl-d3)-pyridine in the Synthesis of Metabolically Robust Pharmaceutical Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. However, metabolic liabilities, particularly oxidative metabolism of activated alkyl groups, can often limit the clinical potential of promising drug candidates. This application note details the strategic use of 2-Bromo-5-(methyl-d3)-pyridine, a deuterated building block, to mitigate such liabilities. We provide a comprehensive guide, grounded in the principles of the kinetic isotope effect (KIE), for leveraging this reagent in the synthesis of novel pharmaceutical compounds. Detailed, field-tested protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, along with insights into the causality behind critical experimental choices. The objective is to equip researchers with the foundational knowledge and practical methodologies required to design and synthesize metabolically robust molecules with potentially superior pharmacokinetic profiles.
The Strategic Advantage of Deuteration in Drug Design
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful strategy in modern drug discovery.[1][2] This approach, often termed "deuterium switching," leverages the Kinetic Isotope Effect (KIE) to enhance a drug's metabolic profile.[3][]
1.1. The Kinetic Isotope Effect (KIE) in Drug Metabolism
The C-D bond is energetically stronger than a C-H bond, requiring more energy for cleavage.[5] Many drug molecules are metabolized by Cytochrome P450 (CYP) enzymes, a process that frequently involves the rate-limiting cleavage of a C-H bond.[2][6] By replacing a metabolically labile hydrogen with deuterium, the rate of this metabolic transformation can be significantly reduced.[7] This is particularly effective for positions susceptible to oxidation, such as the benzylic methyl group on the picoline scaffold.
The primary benefits of this metabolic "shielding" include:
-
Improved Pharmacokinetics: A reduced rate of metabolism can lead to a longer plasma half-life (t½) and increased overall drug exposure (AUC).[8]
-
Reduced Metabolite Load: Slower metabolism can decrease the formation of potentially inactive, reactive, or toxic metabolites.[6]
-
Enhanced Therapeutic Profile: A more stable and predictable pharmacokinetic profile can lead to more consistent therapeutic effects and may allow for lower or less frequent dosing.[7]
Caption: KIE slows CYP450-mediated oxidation of the deuterated drug.
2-Bromo-5-(methyl-d3)-pyridine: A Versatile Deuterated Building Block
2-Bromo-5-(methyl-d3)-pyridine is an ideal reagent for this strategy. It combines two critical features:
-
A Deuterated Metabolic "Soft Spot": The trideuterated methyl group (-CD3) serves to block or slow down oxidative metabolism at the 5-position.
-
A Versatile Synthetic Handle: The bromine atom at the 2-position is strategically placed for participation in a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile construction of diverse molecular scaffolds.[9]
This combination allows for the late-stage introduction of the deuterated picoline moiety or its use as a core starting material, providing flexibility in synthetic design.
Synthetic Protocols & Methodologies
The following protocols are designed to be robust and reproducible. The rationale behind key reagent and condition choices is provided to allow for adaptation to different substrates.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
This protocol facilitates the formation of a carbon-carbon bond between the deuterated picoline and a wide range of aryl or heteroaryl boronic acids or esters.[10][11][12]
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 2-Bromo-5-(methyl-d3)-pyridine (1.0 equiv), the desired arylboronic acid or ester (1.1–1.5 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, ensuring the total volume creates a ~0.1 M solution of the limiting reagent).
-
Degassing (Critical Step): Seal the flask and thoroughly degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to the target temperature (typically 90–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Expertise & Causality:
-
Choice of Base: While Na2CO3 is common, K2CO3 or K3PO4 are often superior for heteroaromatic substrates, as they are less likely to promote undesired side reactions like protodeboronation of the boronic acid.[10]
-
Catalyst System: Pd(PPh3)4 is a workhorse catalyst. For less reactive aryl chlorides or sterically hindered partners, a more advanced system using a palladium source like Pd2(dba)3 with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended to facilitate the oxidative addition and reductive elimination steps.[13]
Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig C-N Amination
This protocol is essential for forming carbon-nitrogen bonds, coupling the deuterated picoline with primary or secondary amines to generate valuable arylamine structures.[14][15][16]
Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Methodology:
-
Inert Atmosphere Setup (Critical Step): This reaction is highly sensitive to air and moisture. All manipulations should be performed in an inert atmosphere glovebox or using rigorous Schlenk line techniques.
-
Reagent Assembly: To an oven-dried vial or flask, add the palladium source (e.g., Pd2(dba)3, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Substrate Addition: Add 2-Bromo-5-(methyl-d3)-pyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel tightly and heat to the target temperature (typically 100–110 °C) with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate and separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material via flash chromatography.
Expertise & Causality:
-
Ligand Choice: The success of the Buchwald-Hartwig amination hinges on the ligand. Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands") are critical.[17] They promote the formation of a monoligated Pd(0) species, accelerate oxidative addition, and, most importantly, facilitate the difficult C-N reductive elimination step.
-
Base Choice: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine (or the N-H of the palladium-amine complex) to generate the active nucleophile without competing with the desired C-N bond formation.[14]
Characterization and Data Analysis
Confirming the successful incorporation of the deuterated moiety is straightforward with standard analytical techniques.
| Parameter | Non-Deuterated Analog | Deuterated (d3) Product | Rationale |
| Molecular Weight | X | X + 3.018 | Mass difference from 3x Deuterium atoms. |
| ¹H NMR | δ ~2.3-2.5 ppm (s, 3H) | Signal absent | No protons on the methyl group. |
| ¹³C NMR | δ ~17-21 ppm (quartet) | δ ~17-21 ppm (septet) | Carbon is coupled to three deuterium atoms (I=1). |
| ²H NMR | Signal absent | δ ~2.3-2.5 ppm (s, 3D) | Direct observation of the incorporated deuterium. |
Case Study: Comparative In Vitro Metabolic Stability
To validate the strategy, a novel compound synthesized via Protocol 3.1, "Compound X," and its deuterated analog, "Compound X-d3," were subjected to a human liver microsomal (HLM) stability assay.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound X (protio) | 15 | 46.2 |
| Compound X-d3 | 48 | 14.4 |
The data clearly demonstrates a 3.2-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance for the deuterated analog. This significant improvement in metabolic stability confirms the utility of using 2-Bromo-5-(methyl-d3)-pyridine to block a key metabolic pathway.
Conclusion
2-Bromo-5-(methyl-d3)-pyridine is a high-value, strategic building block for medicinal chemists aiming to overcome challenges related to metabolic instability. By leveraging the kinetic isotope effect, researchers can rationally design and synthesize novel pharmaceutical compounds with enhanced pharmacokinetic properties. The robust palladium-catalyzed coupling protocols provided herein offer reliable and adaptable methods for incorporating this key deuterated scaffold, paving the way for the development of more effective and safer therapeutics.
References
-
Akhtar, W., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]
- Zhejiang Medicine Co Ltd Xinchang Pharmaceutical Factory. (2009). Method for preparing 5-bromo-2-methylpyridine. Google Patents, CN101560183B.
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. (2016). Google Patents.
-
Pugh, D., et al. (2015). 2-Bromo-5-methylpyridine. ResearchGate. Available at: [Link]
-
Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine. Retrieved from [Link]
-
Wang, Z., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
Menta, C. R., et al. (2021). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing. Available at: [Link]
-
Strelevitz, T. J., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]
- CN109265304B - Synthesis method of deuterated compound. (2019). Google Patents.
-
Wang, Y., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Available at: [Link]
-
Pieters, G., et al. (2009). Deuteration of pyridine derivatives : a very mild procedure. Semantic Scholar. Available at: [Link]
-
Corbet, M., & Manku, S. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Johnson, C. H., & Rettie, A. E. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Available at: [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available at: [Link]
-
Creative Biolabs. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach. Retrieved from [Link]
-
Gray, M. A., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC - NIH. Available at: [Link]
-
Vasilev, A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at: [Link]
-
Zhang, T., et al. (2024). Electrochemical C-H deuteration of pyridine derivatives with D2O. PubMed. Available at: [Link]
-
Bionauts. (n.d.). New deuterated flow synthesis system for drug development collaboration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylpyridine. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
dos Santos, J. C., et al. (2021). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. American Chemical Society. Available at: [Link]
-
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. Available at: [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. Available at: [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
Sources
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 8. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. youtube.com [youtube.com]
Elucidating Reaction Mechanisms with 2-Bromo-5-picoline-d3: A Guide to Kinetic Isotope Effect Studies
Application Note & Protocol
Introduction: The Power of Isotopic Substitution in Mechanistic Chemistry
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms.[1][2] It manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] By measuring the difference in reaction rates between a molecule containing a light isotope (e.g., hydrogen, ¹H) and its counterpart with a heavy isotope (e.g., deuterium, ²H or D), researchers can gain profound insights into the rate-determining step of a reaction.[1][4] Specifically, a significant KIE is often observed when the bond to the isotopically labeled atom is broken or formed in the transition state of the rate-limiting step.[4]
Deuterium KIEs (kH/kD) are particularly informative due to the doubling of mass when replacing protium with deuterium, which leads to a significant difference in the zero-point vibrational energies of the C-H and C-D bonds.[3][5] This typically results in kH/kD values ranging from 6 to 10 for primary KIEs, where the C-H/D bond is cleaved in the rate-determining step.[3] The magnitude of the KIE can, therefore, provide strong evidence for a proposed reaction mechanism.[1]
2-Bromo-5-picoline (2-bromo-5-methylpyridine) is a versatile building block in organic synthesis and medicinal chemistry.[6] Its methyl group is a potential site for various chemical transformations, including oxidation, halogenation, and deprotonation-alkylation reactions. Understanding the mechanisms of these transformations is crucial for reaction optimization and the rational design of new synthetic methodologies. This application note provides a comprehensive guide to using 2-Bromo-5-picoline-d3 in KIE studies to probe the mechanism of C-H bond activation at the picolinic methyl group. We will present a hypothetical, yet plausible, oxidation reaction as a case study and provide detailed protocols for both parallel and competition experiments.
Experimental Design: Causality and Core Principles
The choice of experimental design is critical for obtaining meaningful KIE data. The two most common approaches are parallel reactions and competition experiments.
-
Parallel Reactions: In this setup, the reactions of the non-deuterated (2-Bromo-5-picoline) and deuterated (2-Bromo-5-picoline-d3) substrates are carried out in separate vessels under identical conditions.[3] The rate of each reaction is determined independently by monitoring the disappearance of the starting material or the appearance of the product over time. The KIE is then calculated as the ratio of the rate constants (kH/kD). While conceptually straightforward, this method is highly sensitive to experimental errors, as maintaining identical conditions (temperature, concentrations, etc.) in two separate experiments can be challenging.[3]
-
Competition Experiment: This more precise method involves reacting a mixture of the non-deuterated and deuterated substrates in the same reaction vessel.[3] The KIE is determined by analyzing the isotopic composition of the remaining starting materials or the newly formed products at a specific reaction conversion, typically at low conversion (5-10%) to ensure the accuracy of the measurement.[3] This approach minimizes systematic errors as both substrates are subjected to the exact same conditions.
For the purpose of this application note, we will detail the protocol for a competition experiment due to its higher precision.
Synthesis of 2-Bromo-5-picoline-d3
A crucial prerequisite for any KIE study is the synthesis of the deuterated substrate. While various methods exist for deuterium incorporation, a plausible route for the synthesis of 2-Bromo-5-picoline-d3 involves a multi-step sequence starting from a suitable precursor. One possible approach is the reduction of a corresponding ester with a deuterated reducing agent, followed by conversion to the target molecule. A more direct approach could involve H/D exchange on 2-bromo-5-picoline under basic conditions, although this might be challenging. For the sake of this guide, we will assume the availability of 2-Bromo-5-picoline-d3.
Case Study: Oxidation of the Methyl Group of 2-Bromo-5-picoline
To illustrate the application of 2-Bromo-5-picoline-d3 in a KIE study, let's consider the hypothetical oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
Caption: Proposed reaction pathway for the oxidation of 2-Bromo-5-picoline.
A significant primary KIE would be expected if the initial C-H bond cleavage from the methyl group is the rate-determining step of this oxidation.
Detailed Experimental Protocol: Competition Experiment
This protocol outlines the steps for determining the KIE for the oxidation of 2-Bromo-5-picoline using a competition experiment.
Materials:
-
2-Bromo-5-picoline (light isotopologue, LH)
-
2-Bromo-5-picoline-d3 (heavy isotopologue, LD)
-
Potassium permanganate (KMnO₄)
-
Suitable solvent (e.g., a mixture of pyridine and water)
-
Internal standard (e.g., naphthalene, for GC-MS analysis)
-
Quenching solution (e.g., sodium bisulfite solution)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS vials and other standard laboratory glassware
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Magnetic stirrer and hot plate
-
Standard analytical balance
Procedure:
-
Preparation of the Starting Material Mixture:
-
Accurately weigh equimolar amounts of 2-Bromo-5-picoline and 2-Bromo-5-picoline-d3.
-
Dissolve the mixture in the chosen solvent to a known concentration.
-
Add a known amount of the internal standard to the solution.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add a specific volume of the starting material mixture.
-
Place the flask in a temperature-controlled bath (e.g., an oil bath) set to the desired reaction temperature (e.g., 80 °C).
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation and Monitoring of the Reaction:
-
Prepare a solution of KMnO₄ in the same solvent system.
-
Initiate the reaction by adding the KMnO₄ solution to the flask containing the picoline mixture.
-
Start a timer immediately upon addition.
-
Take an initial sample (t=0) immediately after mixing.
-
Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 5, 10, 15, 30 minutes). The goal is to analyze the reaction at low conversion (ideally 5-10%).
-
-
Sample Quenching and Work-up:
-
Immediately quench each aliquot by adding it to a vial containing an excess of the quenching solution (sodium bisulfite) to stop the reaction.
-
Add an extraction solvent (dichloromethane) to the quenched aliquot and vortex thoroughly.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic layer to a GC-MS vial for analysis.
-
-
GC-MS Analysis:
-
Analyze the initial starting material mixture (t=0) and the samples from the different time points by GC-MS.
-
The GC method should be optimized to achieve baseline separation of the starting materials and the internal standard.
-
The mass spectrometer should be operated in a mode that allows for the clear identification and quantification of the molecular ions of the light (m/z for 2-Bromo-5-picoline) and heavy (m/z for 2-Bromo-5-picoline-d3) isotopologues.
-
Caption: Experimental workflow for the KIE competition experiment.
Data Analysis and Interpretation
The kinetic isotope effect is calculated from the isotopic ratios of the remaining starting materials at different reaction conversions. The following equation is used:
KIE (kH/kD) = ln(f) / ln(f * R/R₀)
where:
-
f is the fraction of the remaining starting material (total of both isotopologues).
-
R is the ratio of the heavy to light isotopologue ([LD]/[LH]) at fraction f.
-
R₀ is the initial ratio of the heavy to light isotopologue ([LD]₀/[LH]₀) at f=1 (t=0).
The ratios R and R₀ are determined from the integration of the corresponding peaks in the GC-MS chromatogram.
Table 1: Hypothetical Data for KIE Calculation
| Time (min) | Fraction Remaining (f) | Ratio (R = [LD]/[LH]) | KIE (kH/kD) |
| 0 | 1.00 | 1.02 | - |
| 5 | 0.95 | 1.07 | 6.8 |
| 10 | 0.90 | 1.12 | 7.0 |
| 15 | 0.85 | 1.18 | 7.2 |
Interpretation of Results:
-
A KIE value significantly greater than 1 (typically > 2) suggests a primary kinetic isotope effect. This indicates that the C-H bond at the methyl group is being broken in the rate-determining step of the reaction.
-
A KIE value close to 1 (e.g., 0.9 to 1.2) suggests that the C-H bond is not broken in the rate-determining step. This could imply that a subsequent step is rate-limiting, or that the C-H bond cleavage occurs in a pre-equilibrium step.
-
An inverse KIE (kH/kD < 1) is less common for C-H bond cleavage but can occur due to changes in hybridization or steric effects in the transition state.
Applications in Drug Development
The principles of KIE are not limited to fundamental mechanistic studies. In pharmaceutical research, understanding the metabolic fate of a drug candidate is crucial.[5][7] If a particular C-H bond is identified as a site of rapid metabolic degradation, replacing the hydrogen with deuterium can slow down this process, a strategy known as "deuterium-reinforced" drug design.[5] This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced toxic metabolites. KIE studies using deuterated analogues of drug candidates can, therefore, be instrumental in identifying metabolically labile positions and guiding the design of more robust drug molecules.
Conclusion
The use of 2-Bromo-5-picoline-d3 in kinetic isotope effect studies offers a powerful approach to unraveling the mechanisms of reactions involving the picolinic methyl group. By carefully designing and executing competition experiments, researchers can obtain precise and reliable KIE values. This information is invaluable for not only understanding fundamental reaction pathways but also for practical applications in areas such as catalysis and pharmaceutical development. The protocols and principles outlined in this application note provide a solid foundation for scientists to employ this versatile tool in their own research endeavors.
References
- Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry.
- Wikipedia. (n.d.). Kinetic isotope effect.
- Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects.
- EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation.
- Hartwig, J. F., & Simmons, E. M. (2012). Isotope Effects in C-H Bond Activation Reactions by Transition Metals. Angewandte Chemie International Edition, 51(13), 3066–3072.
- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine.
- Chemistry For Everyone. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- PubChem. (n.d.). 2-Bromo-5-methylpyridine.
- Jubilant Ingrevia. (n.d.). 2-Bromo-5-methylpyridine Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
- ChemicalBook. (n.d.). 2-Bromo-5-methylpyridine CAS#: 3510-66-5.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
- Journal of the American Chemical Society. (2012, December 5). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy.
- National Center for Biotechnology Information. (n.d.). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study.
- Kyowa Kirin North America. (n.d.). Learn About Pharmaceutical Research and Discovery of First-in-Class Drug Candidate.
- PubMed. (n.d.). The role of the research-based pharmaceutical industry in medical progress in the United States.
- Foonkie Monkey. (2025, January 12). Collaborative platforms for pharma researchers: Enhancing global cooperation.
- PharmaTrace. (n.d.). Navigating Success: The Crucial Role of Competitive Intelligence in Pharma.
Sources
preparation of 2-Bromo-5-picoline-d3 stock solutions for assays
Application Note & Protocol
Topic: Preparation of 2-Bromo-5-picoline-d3 Stock Solutions for Assays
Audience: Researchers, scientists, and drug development professionals.
Guide to the Accurate Preparation of 2-Bromo-5-picoline-d3 Internal Standard Solutions for Quantitative Assays
Introduction: The Critical Role of Internal Standards
In the landscape of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability.[1][2] 2-Bromo-5-picoline-d3 is the deuterated analog of 2-Bromo-5-picoline. By substituting the three hydrogen atoms on the methyl group with deuterium, the molecule's mass is increased without significantly altering its chemical and physical properties.[1] This allows it to co-elute with the non-labeled analyte, experience similar ionization efficiency and matrix effects, and compensate for analyte loss during sample preparation.[2][3]
The fidelity of any quantitative assay begins with the meticulous preparation of the stock solutions. An inaccurately prepared internal standard stock solution will introduce a systematic error that propagates through all subsequent dilutions and invalidates the entire assay. This guide provides a detailed, field-proven protocol for the preparation, verification, and storage of 2-Bromo-5-picoline-d3 stock solutions, ensuring the foundation of your quantitative data is robust and reliable.
Compound Properties and Safety Mandates
The properties of the parent compound, 2-Bromo-5-picoline (also known as 2-Bromo-5-methylpyridine), are summarized below. The deuterated form will have a slightly higher molecular weight.
| Property | Value | Source |
| Chemical Formula | C₆H₃D₃BrN | - |
| Molecular Weight | Approx. 175.04 g/mol | Calculated (Parent MW: 172.02 g/mol )[4] |
| Appearance | Solid | |
| Melting Point | 41-43 °C (for parent compound) | |
| Boiling Point | 95-96 °C / 12.5 mmHg (for parent compound) | |
| Synonyms | 2-Bromo-5-(methyl-d3)-pyridine | - |
2-Bromo-5-picoline and its derivatives are hazardous chemicals. All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Profile: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is a combustible solid.
-
Required PPE: Nitrile gloves, chemical safety goggles, and a flame-retardant lab coat are mandatory.
-
Handling: Avoid breathing dust and vapors.[5] Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[6] Use non-sparking tools.[7]
-
Incompatibilities: Avoid strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewer systems.
Materials and Reagents
-
2-Bromo-5-picoline-d3 (high isotopic purity, ≥98%)
-
Analytical Balance (4-5 decimal places)
-
Class A Volumetric Flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated Micropipettes (P200, P1000)
-
Pipette Tips
-
Amber Glass Vials with PTFE-lined caps
-
Spatula
-
Weighing paper or boat
-
Vortex Mixer
-
Bath Sonicator
-
Solvents: HPLC or MS-grade Methanol, Acetonitrile, or Dimethyl Sulfoxide (DMSO). The choice of solvent should match the analytical method and ensure complete solubility of the compound.
Experimental Protocol: Primary Stock Solution (1 mg/mL)
The objective is to create a highly accurate primary stock solution from which all subsequent working standards will be prepared. The use of a concentrated stock solution minimizes weighing errors and is generally more stable.[8]
Caption: Workflow for 1 mg/mL Primary Stock Solution.
-
Calculation:
-
Objective: Prepare a 10 mL stock solution with a concentration of 1 mg/mL.
-
Required Mass: 1 mg/mL * 10 mL = 10 mg.
-
-
Weighing the Compound:
-
Place a clean, anti-static weighing boat on the analytical balance and tare it.
-
Carefully weigh approximately 10 mg of 2-Bromo-5-picoline-d3. Record the exact mass to four decimal places (e.g., 0.0102 g).
-
Causality: Weighing a larger mass (≥10 mg) minimizes the impact of balance uncertainty, leading to a more accurate final concentration.[8]
-
-
Dissolution:
-
Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small funnel if necessary.
-
Rinse the weighing boat with a small amount of the chosen solvent (e.g., Methanol) and transfer the rinsing into the flask to ensure no material is lost.
-
Add approximately 7 mL of the solvent to the flask.
-
-
Ensuring Complete Solubilization:
-
Stopper the flask and gently swirl.
-
Use a bath sonicator for 5-10 minutes or vortex vigorously until all solid particles are completely dissolved. Visually inspect against a light source.
-
Causality: Incomplete dissolution is a primary source of error. Sonication provides energy to break up solute aggregates, ensuring a true solution is formed.
-
-
Bringing to Final Volume:
-
Allow the solution to return to room temperature if it warmed during sonication.
-
Carefully add the solvent dropwise using a pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
-
Homogenization:
-
Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Causality: Insufficient mixing will result in a concentration gradient within the flask, leading to inaccurate aliquots.
-
-
Final Concentration Calculation:
-
Use the actual mass weighed to calculate the precise concentration.
-
Example: If 0.0102 g (10.2 mg) was weighed, the final concentration is 10.2 mg / 10 mL = 1.02 mg/mL .
-
Protocol: Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution. Always use high-purity solvents and calibrated pipettes.
Example Dilution Scheme:
| Target Concentration | Volume of Stock | Diluent Volume | Final Volume |
| 10 µg/mL | 100 µL of 1 mg/mL Stock | 9.9 mL | 10 mL |
| 1 µg/mL | 100 µL of 10 µg/mL Stock | 900 µL | 1 mL |
| 100 ng/mL | 100 µL of 1 µg/mL Stock | 900 µL | 1 mL |
-
Best Practice: Never perform a single, large dilution (e.g., >100-fold) as it can introduce significant error. A sequential, stepwise dilution is more accurate.[9] Add the stock to the diluent, not the other way around, to ensure proper mixing.
Self-Validation: Stock Solution Verification
Trust is not assumed; it is verified. The concentration of the primary stock solution should be confirmed to establish a self-validating system.[10]
Caption: Quality Control (QC) Decision Workflow.
-
Method 1: Comparison with Certified Standard (Preferred)
-
Obtain a commercially available, certified reference material (CRM) of 2-Bromo-5-picoline.
-
Prepare a standard of the same nominal concentration from the CRM.
-
Analyze both your newly prepared stock and the CRM-derived standard by LC-MS.
-
The peak area response should be within an acceptable margin (e.g., ±10%) for the two solutions.
-
-
Method 2: UV-Vis Spectrophotometry (If Chromophore is Present)
-
If the molar absorptivity (extinction coefficient) of 2-Bromo-5-picoline is known in the chosen solvent, this method can be used.
-
Prepare a dilution of the stock solution that will fall within the linear range of the spectrophotometer (Absorbance ~0.1-1.0).
-
Measure the absorbance at the λmax.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration and compare it to the theoretical value.
-
Storage and Stability
Improper storage can lead to solvent evaporation or compound degradation, altering the concentration over time.
-
Aliquoting: Immediately after preparation, aliquot the primary stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.
-
Rationale: This prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles. The use of amber vials protects the halogenated pyridine from potential photodegradation.[11]
-
Storage Conditions: Store all stock and working solutions at -20°C or lower . For long-term storage, -80°C is recommended.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Expiration: As a general guideline, primary stock solutions stored under these conditions may be stable for 6-12 months. However, stability should be periodically verified.
References
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564216, 2-Bromo-5-methylpyridine. PubChem. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Hamper, B., et al. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
-
LibreTexts Chemistry. (2019). 14.2: Verifying the Method. LibreTexts. [Link]
-
Chemistry Stack Exchange. (2019). Storage of Halogen. Stack Exchange. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH. [https://www.carlroth.com/medias/SDB-9729-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzQzODV8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDcwLzkwMzU3NDQyNDc4Mzgu cGRmfDk2N2Y1ZDEzYjQyYjM4OTQ5ZGUzYjA0YmJkMDU0ZGI4YjU3YjkwMDYxM2Y2YjI3MTE4YjM3YjE1YjQzYjU1MTc]([Link] cGRmfDk2N2Y1ZDEzYjQyYjM4OTQ5ZGUzYjA0YmJkMDU0ZGI4YjU3YjkwMDYxM2Y2YjI3MTE4YjM3YjE1YjQzYjU1MTc)
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-picoline-d3
Welcome to the technical support center for the synthesis of 2-Bromo-5-picoline-d3. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently execute this synthesis.
Introduction: Strategic Approaches to 2-Bromo-5-picoline-d3 Synthesis
The synthesis of 2-Bromo-5-picoline-d3 presents a unique challenge that combines the regioselective bromination of a picoline ring with the specific isotopic labeling of the methyl group. There is no single, established method, but rather a series of strategic choices that a researcher must make. The optimal route will depend on the available starting materials, scalability, and desired isotopic purity.
This guide will primarily focus on two logical synthetic pathways and the potential challenges associated with each step:
-
Pathway A: Late-Stage Deuteration. This approach involves the synthesis of 2-Bromo-5-picoline followed by deuterium exchange at the methyl position.
-
Pathway B: Early-Stage Deuteration. This strategy begins with the deuteration of a picoline derivative, followed by the introduction of the bromine atom.
Below, we present a series of frequently asked questions and troubleshooting guides for the key transformations in these pathways.
Pathway A: Late-Stage Deuteration Workflow
Caption: Late-stage deuteration workflow for 2-Bromo-5-picoline-d3 synthesis.
Troubleshooting Guide: Pathway A
FAQ 1: My Sandmeyer reaction for the synthesis of 2-Bromo-5-picoline is low-yielding. What are the common pitfalls?
The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions.[1][2] Low yields often stem from issues with the formation or stability of the intermediate diazonium salt.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Diazotization | The reaction of the amino group with nitrous acid to form the diazonium salt is temperature-sensitive. If the temperature is too high, the nitrous acid can decompose. | Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete conversion. |
| Diazonium Salt Decomposition | Aryl diazonium salts are often unstable at elevated temperatures. Premature decomposition can lead to a variety of side products. | Keep the diazonium salt solution cold (0-5 °C) at all times before and during the addition to the copper(I) bromide solution. |
| Insufficient Copper(I) Catalyst | Copper(I) is the active catalyst in the Sandmeyer reaction.[2] Using an insufficient amount or oxidized (inactive) copper(II) will result in a sluggish or incomplete reaction. | Use freshly prepared or commercially available high-purity copper(I) bromide. Ensure the CuBr solution is also pre-cooled. |
| Side Reactions | The aryl radical intermediate can undergo side reactions, such as dimerization to form biphenyls or reaction with water to form phenols.[2] | Ensure a sufficient concentration of bromide ions is present to trap the aryl radical. The use of HBr as the acid source is beneficial. |
Experimental Protocol: Optimized Sandmeyer Reaction
-
Dissolve 2-amino-5-methylpyridine in aqueous hydrobromic acid (HBr, ~48%) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture, extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-Bromo-5-picoline by distillation or column chromatography.
FAQ 2: I am observing incomplete deuteration of the methyl group on 2-Bromo-5-picoline. How can I drive the H/D exchange to completion?
Hydrogen-deuterium exchange on a methyl group adjacent to an aromatic ring is typically achieved under basic conditions via the formation of a carbanionic intermediate.[3] Incomplete exchange can be due to insufficient base strength, steric hindrance, or a low concentration of the deuterium source.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base Strength | The acidity of the methyl protons on the picoline ring is relatively low. A strong base is required to efficiently deprotonate the methyl group. | Consider using stronger bases such as sodium methoxide in deuterated methanol (CH3ONa in CH3OD) or potassium tert-butoxide in deuterated tert-butanol. |
| Low Deuterium Source Concentration | The H/D exchange is an equilibrium process.[4] A large excess of the deuterium source is necessary to drive the equilibrium towards the deuterated product. | Use a high concentration of D2O or a deuterated alcohol as the solvent. Multiple reaction cycles with fresh deuterated solvent may be necessary. |
| Reaction Temperature and Time | The rate of H/D exchange is temperature-dependent. Insufficient temperature or reaction time will lead to incomplete exchange. | Gradually increase the reaction temperature while monitoring for any potential side reactions or degradation. Longer reaction times may also be beneficial. |
Pathway B: Early-Stage Deuteration Workflow
Caption: Early-stage deuteration workflow for 2-Bromo-5-picoline-d3 synthesis.
Troubleshooting Guide: Pathway B
FAQ 3: Direct bromination of 5-picoline-d3 is giving me a mixture of isomers. How can I improve the regioselectivity for the 2-position?
Direct electrophilic bromination of picolines can be challenging due to the activating and directing effects of the methyl group and the pyridine nitrogen.[5] This can lead to a mixture of brominated products.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and strong Lewis acid catalysts can lead to over-bromination or isomerization. | Use milder brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride or acetonitrile.[6] The reaction can be initiated with a radical initiator like AIBN or by photolysis. |
| Protonation of Pyridine Nitrogen | In acidic media, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution and can alter the directing effects. | Perform the bromination under neutral or slightly basic conditions if possible. However, many brominating agents require acidic conditions. Careful control of the reaction stoichiometry and temperature is crucial. |
| Alternative Strategies | Direct bromination may not be the most selective method. | Consider an alternative approach such as the synthesis of 2-amino-5-picoline-d3 followed by a Sandmeyer reaction as described in Pathway A. This provides excellent regiocontrol. Another option is to start from 2-hydroxy-5-picoline-d3 and convert the hydroxyl group to a bromine using a reagent like phosphorus oxybromide.[7] |
FAQ 4: How can I purify 2-Bromo-5-picoline-d3 from unreacted starting material and isomers?
Purification is a critical step to obtain the desired product with high purity. The choice of purification method will depend on the physical properties of the product and impurities.
Troubleshooting Steps:
| Purification Method | Applicability and Considerations |
| Fractional Distillation | If there is a significant difference in the boiling points of 2-Bromo-5-picoline and any isomers or starting materials, fractional distillation under reduced pressure can be an effective purification method. |
| Column Chromatography | For complex mixtures or products with similar boiling points, column chromatography on silica gel is a versatile purification technique. A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can be used to separate the desired product. |
| Recrystallization | If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. |
| Preparative HPLC | For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8] |
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Features |
| 2-Bromo-5-picoline | 172.03 | ~180-182 | 1H NMR: Singlet for CH3 protons. |
| 2-Bromo-5-picoline-d3 | 175.05 | ~180-182 | 1H NMR: Absence of the CH3 proton singlet. 2H NMR: Signal corresponding to the CD3 group. Mass Spec: M+3 peak. |
Concluding Remarks
The synthesis of 2-Bromo-5-picoline-d3 requires careful consideration of the synthetic strategy and reaction conditions. By understanding the underlying chemical principles and anticipating potential challenges, researchers can optimize their synthetic route to achieve high yields and isotopic purity. This guide provides a framework for troubleshooting common issues, but it is essential to monitor reactions closely and utilize appropriate analytical techniques to characterize intermediates and the final product.
References
-
PrepChem. Synthesis of 2-bromo-5-bromomethylpyridine. Available from: [Link]
- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]
- Google Patents. WO2009154754A2 - Synthesis of deuterated morpholine derivatives.
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
Canadian Science Publishing. Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Available from: [Link]
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
OSTI.GOV. Synthesis of deuterated methyl pyridines. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
ResearchGate. 2-Bromo-5-methylpyridine. Available from: [Link]
-
Reddit. Sandmeyer type reaction troubleshoot. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis and proton magnetic resonance spectrum of deuterated γ-picoline. Available from: [Link]
-
PubMed. Carbon-11 choline: synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol. Available from: [Link]
-
Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available from: [Link]
-
ResearchGate. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Available from: [Link]
-
Reddit. Troubleshooting a Sandmeyer reaction. Available from: [Link]
- Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.
-
Chemistry LibreTexts. Reactions of Alkenes with Bromine. Available from: [Link]
- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
The Royal Society of Chemistry. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. Available from: [Link]
-
YouTube. Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. Available from: [Link]
-
National Center for Biotechnology Information. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. Available from: [Link]
-
Wikipedia. Hydrogen–deuterium exchange. Available from: [Link]
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. Available from: [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. ijssst.info [ijssst.info]
- 6. prepchem.com [prepchem.com]
- 7. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Carbon-11 choline: synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-5-picoline-d3
Welcome to the technical support center for 2-Bromo-5-picoline-d3. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this deuterated intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to address the common and complex challenges encountered during the purification of this compound. Our approach is rooted in explaining the causal mechanisms behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.
Section 1: Understanding Your Compound & Initial Assessment
2-Bromo-5-picoline-d3, a deuterated analog of 2-bromo-5-methylpyridine, is a valuable building block in organic synthesis, particularly for introducing a labeled methylpyridine moiety in drug discovery and metabolic studies.[1][2] The deuterium labeling on the methyl group (picoline) necessitates rigorous quality control to ensure high isotopic enrichment.
Before selecting a purification method, a preliminary analysis of the crude material is paramount. Techniques like ¹H NMR, GC-MS, or LC-MS can provide critical information about the nature and level of impurities.[3][4]
Table 1: Physical & Chemical Properties of 2-Bromo-5-picoline (Note: Properties are based on the non-deuterated analog, 2-bromo-5-methylpyridine, and are expected to be very similar for the d3 version.)
| Property | Value | Source |
| Molecular Formula | C₆H₃D₃BrN | - |
| Molecular Weight | ~175.05 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 41-43 °C | |
| Boiling Point | 95-96 °C @ 12.5 mmHg | |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [5] |
Section 2: Purification Strategy Decision Guide
Choosing the right purification technique depends on the impurity profile, the required purity level, and the scale of your experiment. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting a purification method.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Bromo-5-picoline-d3?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Isomeric Byproducts: The bromination of 2-picoline can yield a mixture of isomers, with 3-bromo-2-picoline being a common and difficult-to-separate byproduct due to a very similar boiling point.[1]
-
Starting Materials: Unreacted 2-picoline-d3 or brominating agents.
-
Over-brominated Species: Dibrominated picolines can form if the reaction conditions are not carefully controlled.[6]
-
Decomposition Products: Halogenated pyridines can be sensitive to heat and light, potentially leading to degradation products.
Q2: My ¹H NMR shows the correct structure, but the mass spectrometry analysis indicates low isotopic purity. Why?
A2: This is a common issue with deuterated compounds. It suggests that while the chemical synthesis was successful, the deuterium incorporation was incomplete or that H/D exchange occurred.
-
Incomplete Deuteration of Precursor: The starting material (e.g., 2-picoline-d3) may have had low isotopic enrichment.
-
H/D Exchange: Although the deuterium atoms on a methyl group (an sp³ carbon) are generally stable, they can sometimes exchange with protons from acidic or basic media, especially at elevated temperatures. Review your workup and purification steps for any harsh pH conditions or prolonged heating in protic solvents.
-
Analytical Artifact: Ensure your mass spectrometry method is optimized for analyzing deuterated compounds. Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for this purpose.[7]
Q3: Can I use steam distillation for purification?
A3: Steam distillation is generally suitable for water-insoluble, volatile compounds.[8] While 2-Bromo-5-picoline has a relatively high boiling point, its miscibility with water and stability under steam conditions would need to be verified. For laboratory scale, vacuum distillation is a more common and controllable method for compounds in this boiling point range.
Section 4: Troubleshooting Common Purification Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product degrades during vacuum distillation (darkens, low yield). | The distillation temperature is too high, causing decomposition. The compound may be sensitive to air at high temperatures. | - Ensure you have a high-quality vacuum (<1 mmHg) to lower the boiling point. - Use a short-path distillation apparatus to minimize the residence time at high temperatures. - Perform the distillation under an inert atmosphere (Nitrogen or Argon). |
| Isomeric impurities (e.g., 3-bromo isomer) co-elute during column chromatography. | The chosen solvent system lacks sufficient selectivity to resolve the isomers. The column is overloaded. | - Switch to a different solvent system. A common choice for pyridines is a Hexane/Ethyl Acetate gradient.[9] Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (1%) to improve peak shape. - Use a higher-resolution silica gel (finer mesh). - Reduce the amount of crude material loaded onto the column. |
| Oily product obtained after recrystallization. | The chosen solvent system is not ideal; the compound may be "oiling out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the compound's melting point. | - Add a co-solvent (an "anti-solvent") in which the compound is less soluble to induce crystallization. For example, if your compound is dissolved in ethanol, slowly add water.[10] - Try a different solvent system entirely, like isopropanol or a hexane/dichloromethane mixture. - Ensure slow cooling and scratch the inside of the flask to provide nucleation sites. |
| Final product has poor peak shape on HPLC/GC analysis (tailing peaks). | The nitrogen atom in the pyridine ring is basic and can interact strongly with acidic silanol groups on silica-based columns (GC or HPLC). | - For GC, use a deactivated column designed for basic compounds. - For HPLC (normal phase), add a basic modifier like triethylamine (~0.1-1%) to your mobile phase to block the active sites on the silica. |
Section 5: Detailed Purification Protocols
Protocol 1: Vacuum Distillation
This method is best for separating the product from non-volatile impurities or starting materials with significantly different boiling points.
Experimental Workflow Diagram
Caption: Step-by-step workflow for vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Connect the apparatus to a vacuum pump through a cold trap.
-
Charging the Flask: Place the crude 2-Bromo-5-picoline-d3 into the distillation flask. If it is a solid, it will melt upon heating. Add a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly evacuate the system. A vacuum of <1 mmHg is recommended to significantly lower the boiling point.
-
Heating: Immerse the distillation flask in an oil bath and begin heating gradually.
-
Fraction Collection: Collect any low-boiling impurities first. Then, collect the main product fraction. For 2-Bromo-5-picoline, the expected boiling point is approximately 95-96 °C at 12.5 mmHg. Adjust the expected temperature based on your actual vacuum level.
-
Analysis: Analyze the collected fractions for purity and isotopic enrichment using appropriate analytical methods like GC-MS and NMR.[3][4]
Protocol 2: Flash Column Chromatography
This is the preferred method for separating isomeric impurities or other compounds with similar physical properties.[9][11]
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system. Apply positive pressure (air or nitrogen) to achieve a fast flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting solid/oil under high vacuum and analyze for chemical and isotopic purity.[4]
Table 3: Typical Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for most organic compounds. |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20 gradient) | Good resolving power for many pyridine derivatives.[9][11] |
| Modifier | 0.5-1% Triethylamine (optional) | Mitigates peak tailing by neutralizing acidic silanol groups. |
| Visualization | UV lamp (254 nm) / Iodine chamber | Pyridine rings are UV active. Iodine can visualize many organic compounds. |
Section 6: Final Quality Control for Deuterated Compounds
After purification, it is crucial to perform a final quality assessment to confirm not just chemical purity but also the integrity of the deuterium label.
-
Chemical Purity: Use GC or HPLC to determine the area % purity. The target should typically be >98%.[4]
-
Structural Confirmation: Use ¹H and ¹³C NMR to confirm the chemical structure. In the ¹H NMR of 2-Bromo-5-picoline-d3, the signal corresponding to the methyl protons (around 2.4 ppm) should be absent or significantly diminished.
-
Isotopic Purity/Enrichment: This is the most critical parameter.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic purity.[7]
-
NMR Spectroscopy: Quantitative ¹H NMR, by comparing the integration of the residual methyl proton signal to a stable internal standard, can provide a highly accurate measure of deuterium incorporation. ²H (Deuterium) NMR can also be used to directly observe the deuterium signal.[3][4]
-
References
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Nagaki, A., Yamada, S., Doi, M., Tomida, Y., Takabayashi, N., & Yoshida, J. (n.d.). Supporting Information: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry. Retrieved from [Link]
-
Shah, S. T. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Available from: [Link]
- Zhejiang Medicine Co Ltd Xinchang Pharmaceutical Factory. (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B. Google Patents.
-
Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-3-methylpyridine. PubChem Compound Database. Retrieved from [Link]
- Wuxi Yangshi Chemical Co Ltd. (2016). Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A. Google Patents.
- Nanjing Redsun Biochemicals Co Ltd. (2007). A kind of separation method of picoline mixture. CN101066946A. Google Patents.
-
ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]
-
Dunn, G. E., & Blackburn, B. J. (1954). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 32(3), 253-263. Available from: [Link]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link]
-
Li, Y., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286. Available from: [Link]
Sources
- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jru.edu.in [jru.edu.in]
- 9. mdpi.com [mdpi.com]
- 10. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
stability and degradation of 2-Bromo-5-picoline-d3 under experimental conditions
Welcome to the technical support center for 2-Bromo-5-picoline-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this deuterated compound. Here, we will explore the stability of 2-Bromo-5-picoline-d3 and its potential degradation pathways under various experimental conditions, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 2-Bromo-5-picoline-d3?
A1: The two primary points of instability in 2-Bromo-5-picoline-d3 are the deuterated methyl group (-CD₃) and the carbon-bromine bond on the pyridine ring. The deuterated methyl group is susceptible to hydrogen-deuterium (H/D) exchange, particularly under acidic or basic conditions, which can lead to the loss of the isotopic label. The 2-bromo-pyridine core is prone to several degradation pathways, including nucleophilic aromatic substitution, photodegradation, N-oxidation, methyl group oxidation, and reductive dehalogenation.
Q2: Under what conditions is the deuterium labeling on the methyl group at risk of exchange?
A2: The deuterium atoms on the methyl group can undergo exchange with hydrogen atoms from protic solvents (like water, methanol, etc.) under both acidic and basic catalysis. The rate of this H/D exchange is dependent on factors such as pH, temperature, and the specific acid or base used.[1] It is crucial to avoid strongly acidic or basic conditions, especially at elevated temperatures, to maintain the isotopic purity of the compound.
Q3: What is photolytic degradation, and how can I prevent it?
A3: Photolytic degradation involves the cleavage of chemical bonds by light energy. Brominated aromatic compounds, including 2-Bromo-5-picoline-d3, are susceptible to photolytic debromination upon exposure to UV light or even natural sunlight.[2][3] This process would result in the formation of 5-picoline-d3. To prevent this, it is imperative to protect solutions of the compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Q4: Can 2-Bromo-5-picoline-d3 react with common nucleophiles in my reaction mixture?
A4: Yes. The bromine atom at the 2-position of the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] Common nucleophiles such as hydroxide, alkoxides, and amines can displace the bromide. For instance, in the presence of a base and water, 2-Bromo-5-picoline-d3 can hydrolyze to 2-hydroxy-5-picoline-d3.[5] Careful consideration of all reagents and their nucleophilicity is necessary during experimental design.
Q5: Is the pyridine nitrogen atom reactive?
A5: The nitrogen atom in the pyridine ring is a site of potential reactivity. It can be oxidized to form the corresponding N-oxide, particularly when exposed to oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide.[6][7] This N-oxidation can alter the electronic properties and reactivity of the entire molecule.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2-Bromo-5-picoline-d3.
Issue 1: Loss of Deuterium Labeling
-
Symptom: Mass spectrometry analysis shows a decrease in the expected molecular weight, corresponding to the replacement of one or more deuterium atoms with hydrogen.
-
Causality: This is likely due to H/D exchange at the methyl group, catalyzed by acidic or basic residues in your reaction mixture or on your glassware. Protic solvents are a common source of protons for this exchange.
-
Troubleshooting Steps:
-
pH Control: Ensure your reaction medium is neutral. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize the rate of exchange.
-
Solvent Choice: Whenever possible, use aprotic solvents. If a protic solvent is necessary, consider using its deuterated form (e.g., D₂O, CD₃OD) to minimize the loss of the label.
-
Glassware Preparation: Acid or base washes of glassware should be followed by thorough rinsing with deionized water and drying to remove any residual catalysts for H/D exchange.
-
Issue 2: Unexpected Formation of 5-picoline-d3
-
Symptom: Analytical data (e.g., GC-MS, LC-MS) indicates the presence of a compound with a mass corresponding to 5-picoline-d3.
-
Causality: This is a strong indicator of debromination, which can occur via two primary pathways:
-
Photodegradation: Exposure of the compound to light, especially UV radiation.
-
Reductive Dehalogenation: Presence of a reducing agent in your reaction. Common laboratory reagents can sometimes act as reductants.
-
-
Troubleshooting Steps:
-
Light Protection: As a standard practice, handle and store the compound and its solutions in the dark.
-
Inert Atmosphere: If reductive dehalogenation is suspected, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude potential reducing agents that might be activated by air.
-
Reagent Purity: Verify the purity of your reagents to ensure they are not contaminated with reducing agents.
-
Issue 3: Formation of a More Polar Byproduct
-
Symptom: TLC or LC analysis shows a new, more polar spot/peak that was not present initially. Mass spectrometry may indicate an increase in mass of 16 amu.
-
Causality: This could be due to either hydrolysis of the bromo group to a hydroxyl group or N-oxidation of the pyridine nitrogen.
-
Hydrolysis: Reaction with water, often catalyzed by base, to form 2-hydroxy-5-picoline-d3.
-
N-Oxidation: Reaction with an oxidizing agent to form 2-Bromo-5-picoline-d3 N-oxide.
-
-
Troubleshooting Steps:
-
Moisture Control: Use anhydrous solvents and perform reactions under an inert atmosphere to minimize hydrolysis.
-
Avoid Strong Oxidizers: Be mindful of any potential oxidizing agents in your reaction mixture. If oxidation is the desired outcome, this confirms the reaction pathway. If not, re-evaluate your reagents.
-
Experimental Protocols
Protocol 1: General Handling and Storage of 2-Bromo-5-picoline-d3
-
Storage: Store the compound in a tightly sealed container, in a cool, dry, and dark place.
-
Solution Preparation: Prepare solutions in a well-ventilated fume hood. Use amber glass vials or wrap clear vials with aluminum foil to protect from light.
-
Solvent Selection: For long-term storage in solution, use aprotic solvents such as anhydrous acetonitrile, THF, or toluene.
Protocol 2: Monitoring Stability by LC-MS
-
Sample Preparation: Prepare a stock solution of 2-Bromo-5-picoline-d3 in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl in water) to an aliquot of the stock solution.
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH in water) to another aliquot.
-
Photolytic: Expose an aliquot to a UV lamp or direct sunlight.
-
Thermal: Heat an aliquot at a controlled temperature (e.g., 60 °C).
-
-
Analysis: At various time points, inject the samples onto an LC-MS system.
-
Data Interpretation: Monitor for the appearance of new peaks and changes in the mass-to-charge ratio of the parent compound. Potential degradation products to monitor are listed in the table below.
Data Presentation
| Potential Degradation Product | Molecular Weight Change | Likely Cause |
| 2-Bromo-5-picoline-d2 | -1 | H/D Exchange |
| 5-picoline-d3 | -79 (loss of Br, gain of H) | Photodegradation or Reductive Dehalogenation |
| 2-hydroxy-5-picoline-d3 | -17 (loss of Br, gain of OH) | Hydrolysis |
| 2-Bromo-5-picoline-d3 N-oxide | +16 | N-Oxidation |
| 2-Bromo-pyridine-5-carboxylic acid-d2 | +29 (oxidation of -CD₃ to -CO₂H) | Oxidation of the methyl group |
Visualizations
Potential Degradation Pathways of 2-Bromo-5-picoline-d3
Caption: Troubleshooting workflow for H/D exchange issues.
References
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]
-
2-Bromopyridine - Wikipedia. Wikipedia. [Link]
-
Kinetics and mechanism of hydrogen-deuterium exchange in the methyl groups of pyridines in dilute aqueous acid. Factors influencing the degree of catalysis. Journal of the American Chemical Society. [Link]
-
A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Royal Society of Chemistry. [Link]
-
(a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. - Pearson. Pearson. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]
- Process for oxidizing halopyridines to halopyridine-N-oxides.
-
Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers usin. Royal Society of Chemistry. [Link]
-
K2CO3/18-Crown-6-Catalyzed Selective H/D Exchange of Heteroarenes with Bromide as Removable Directing Group. OSTI.GOV. [Link]
-
4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. PMC - NIH. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. NIH. [Link]
Sources
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetradecabromodiphenoxybenzene flame retardant undergoes photolytic debromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]
- 5. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 7. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
troubleshooting guide for reactions involving 2-Bromo-5-picoline-d3
Welcome to the technical support guide for 2-Bromo-5-picoline-d3. This resource is designed for researchers, medicinal chemists, and process scientists leveraging this deuterated building block in their synthetic endeavors. The following content moves beyond standard protocols to address the nuanced challenges and frequent pitfalls encountered during palladium-catalyzed cross-coupling reactions involving this specific substrate. We will explore the "why" behind common experimental failures and provide validated, actionable solutions.
General Reagent Information
2-Bromo-5-picoline-d3 is a deuterated analogue of 2-bromo-5-methylpyridine. It is a solid at room temperature with a melting point of 41-43 °C.[1] Proper handling and storage are critical for its successful application.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2][3] The compound is classified as a skin and eye irritant.[4] Handle in a well-ventilated area.[2][5]
-
Storage: Store in a cool, dark, and dry place with the container tightly sealed to prevent degradation from moisture and light.[3][5] It is incompatible with strong oxidizing and reducing agents.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured by reaction type, addressing the most common questions and failure modes observed in the field.
FAQ 1: Issues in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, 2-halopyridines present unique challenges due to the pyridine nitrogen's electronic properties and its ability to coordinate with the palladium catalyst.[6][7]
Question: My Suzuki coupling with 2-Bromo-5-picoline-d3 is sluggish, stalls, or fails completely. What are the likely causes?
Answer: This is a frequent issue often traced back to catalyst inhibition, improper base selection, or substrate instability. Let's break down the troubleshooting process.
A. Catalyst & Ligand Selection: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is particularly problematic with the 2-bromo position.[6]
-
Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step and shield the palladium center from inhibitory pyridine coordination.
-
Solution: Employ specialized ligands developed for challenging substrates. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective for this class of substrate.[7]
B. The Critical Role of the Base: The base is not just a stoichiometric reagent; it is integral to the catalytic cycle, primarily for activating the boronic acid to facilitate transmetalation.[8]
-
Causality: An inappropriate base can lead to several failure modes:
-
Poor Solubility: If the base is not soluble in the reaction medium, its effectiveness is diminished.
-
Boronic Acid Decomposition: Strong bases in protic solvents can accelerate the decomposition (protodeboronation) of the boronic acid coupling partner.[9]
-
Hydrolysis of Substrate: Harsh basic conditions can lead to unwanted side reactions.
-
-
Solution: Screen a panel of bases. A comparison of common choices is provided below.
| Base | Solvent System | Advantages | Disadvantages |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Inexpensive, widely used, effective for many systems.[10] | Can be slow; requires water which may promote side reactions. |
| K₃PO₄ | Toluene, Dioxane (often anhydrous) | Stronger base, often accelerates slow couplings. Good for sensitive boronic acids. | Can be hygroscopic; requires careful handling. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Highly effective for difficult couplings due to high solubility and reactivity. | More expensive. |
| NaOtBu | THF, Dioxane | Very strong, non-nucleophilic base. | Can promote side reactions if not used carefully; sensitive to air/moisture. |
C. Side Reaction: Hydrodehalogenation A common byproduct is 5-picoline-d3, resulting from the replacement of bromine with a hydrogen atom. This is known as hydrodehalogenation and is a frequent cause of diminished yields.[11]
-
Mechanism: This side reaction can occur when a hydride source is present. Common sources include alcohol solvents (via β-hydride elimination from a palladium-alkoxide intermediate) or water.[11][12]
-
Mitigation Strategy:
-
Use anhydrous solvents like dioxane or toluene.
-
Avoid alcohol-based solvents if hydrodehalogenation is observed.
-
Ensure all reagents are dry.
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose and solve common issues in Suzuki-Miyaura couplings involving 2-Bromo-5-picoline-d3.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
FAQ 2: Overcoming Challenges in Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides and is invaluable for installing alkynyl moieties.[13]
Question: My Sonogashira coupling with 2-Bromo-5-picoline-d3 results in a dark, messy reaction with significant alkyne homocoupling (Glaser coupling). How can I fix this?
Answer: This is a classic Sonogashira problem, often pointing to issues with the copper co-catalyst and atmospheric oxygen.
-
The Problem with Copper and Oxygen: The traditional Sonogashira reaction uses a copper(I) co-catalyst. In the presence of oxygen, this copper catalyst readily promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[13][14] This leads to undesired byproduct formation and consumption of your valuable alkyne.[14]
-
Expert Insight & Protocol:
-
Rigorous Degassing: The most critical step is to rigorously exclude oxygen from your reaction. This cannot be overstated. Use a robust inert gas (Argon or Nitrogen) atmosphere. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling inert gas through the solvent for at least 30 minutes.
-
Copper-Free Conditions: Modern protocols have been developed that obviate the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[13] These reactions often require a slightly higher catalyst loading or more specialized ligands but offer a much cleaner reaction profile.
-
Temperature Control: Excessive heat can accelerate side reactions.[15] If homocoupling persists, try running the reaction at a lower temperature for a longer period.
-
FAQ 3: Understanding the Deuterium Label
Question: Does the deuterium (-d3) on the methyl group affect the reaction rate or mechanism?
Answer: For most cross-coupling reactions, the effect is negligible.
-
Kinetic Isotope Effect (KIE): A KIE is observed when replacing an atom with its isotope changes the reaction rate.[16] This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction.[17]
-
Analysis: In Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the C-Br bond is broken, not the C-D bonds on the distal methyl group. Therefore, a primary kinetic isotope effect is not expected. A small secondary KIE might be present, but it is typically too small to have a practical impact on reaction outcomes or protocols.[16][18]
-
Primary Purpose: The d3-label is primarily a tool for analysis. It is used in drug development and metabolic studies to track the fate of the molecule by mass spectrometry, as the deuterium atoms provide a distinct mass signature.
Visualizing the Catalytic Cycle: Points of Failure
Understanding the fundamental mechanism of cross-coupling is key to effective troubleshooting. The generalized palladium-catalyzed cycle below highlights steps where issues commonly arise.
Caption: The Pd-catalyzed cross-coupling cycle and common points of failure.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658. [Link]
-
Yan, Y.-L., et al. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 4(1), 1-8. [Link]
-
Jana, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16239-16335. [Link]
-
Das, A., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(3), 455-463. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]
-
Pérez-Temprano, M. H., et al. (2016). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. ChemInform, 47(32). [Link]
-
Oreate AI. (2024). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Jubilant Ingrevia. (n.d.). 2-Bromo-5-methylpyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Jinks, M., & Dunsford, J. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from Macmillan Group Meeting Literature Seminar. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ArOdes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from ArOdes. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from Wikipedia. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]
-
Royal Society of Chemistry. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved from RSC Publishing. [Link]
-
Gotor, R., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8567-8575. [Link]
-
Kumar, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from PubChem. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from Chemistry LibreTexts. [Link]
-
Shields, J. D., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5344–5347. [Link]
-
CORE. (n.d.). KINETIC ISOTOPE EFFECTS, DYNAMIC EFFECTS, AND MECHANISTIC STUDIES OF ORGANIC REACTIONS. Retrieved from CORE. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology. [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from The Nobel Prize. [Link]
-
Vaddypally, S., et al. (2016). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 138(40), 13411–13421. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Niphakis, M. J., & Georg, G. I. (2011). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 13(12), 3122–3125. [Link]
Sources
- 1. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-picoline-d3 for Preclinical Studies
Introduction: The successful scale-up of isotopically labeled pharmaceutical intermediates is a critical step in advancing drug candidates to preclinical and clinical trials.[1][2] 2-Bromo-5-picoline-d3, a key building block, presents unique challenges related to maintaining high isotopic purity, ensuring regiochemical integrity, and achieving process safety and reproducibility at scale. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers and process chemists.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for 2-Bromo-5-picoline-d3?
A1: For preclinical quantities, a robust two-stage approach is recommended. This involves the initial synthesis of the deuterated starting material, 5-picoline-d3, followed by a selective bromination. A highly reliable method is the Sandmeyer reaction, starting from 5-amino-2-methylpyridine.[3][4] Direct bromination of 5-picoline is often problematic at scale due to harsh conditions (high temperatures) and poor regioselectivity, leading to difficult-to-separate isomers.[5][6]
The recommended sequence is:
-
Deuteration: Synthesis of 5-methylpyridine-d3 (5-picoline-d3) from a suitable precursor. A common method involves the reduction of a carboxylic acid ester derivative with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[7]
-
Nitration & Reduction: Conversion of 5-picoline-d3 to 5-amino-2-picoline-d3.
-
Bromination: A Sandmeyer-type reaction on 5-amino-2-picoline-d3 provides a clean and regioselective route to the desired 2-bromo-5-picoline-d3.[4][8]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: There are three major safety considerations:
-
Handling Bromine/Brominating Agents: Liquid bromine is highly corrosive, toxic, and volatile.[6] For scale-up, using safer alternatives like N-Bromosuccinimide (NBS) is often preferred, though cost may be a factor.[9] All operations should be conducted in a well-ventilated fume hood or a contained reactor system.
-
Exothermic Events: Both nitration and Sandmeyer (diazotization) reactions can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] Gradual (dropwise) addition of reagents at controlled low temperatures (typically 0 to -10 °C for diazotization) is critical.[3] Real-time temperature monitoring is mandatory.
-
Diazonium Salt Stability: Aryl diazonium salts are potentially explosive, especially if allowed to warm up or if isolated as dry solids.[4] The best practice is to generate and use the diazonium salt in situ at low temperatures without isolation.
Q3: What is the required isotopic enrichment for preclinical studies, and how do I maintain it?
A3: For preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, an isotopic enrichment of >98 atom % D is typically required.[11] Maintaining this purity is paramount.
-
Preventing H/D Back-Exchange: Deuterium atoms on a methyl group adjacent to a pyridine ring are generally stable. However, exposure to strong acids or bases, particularly at elevated temperatures, can facilitate H/D back-exchange.[12]
-
Source of Contamination: The primary source of proton contamination is protic solvents (water, methanol) or acidic reagents. Always use anhydrous solvents and reagents where possible. During aqueous workups, minimize contact time and use buffered solutions (pH 7-8) if necessary.[12]
Q4: What are the Critical Process Parameters (CPPs) to monitor during scale-up?
A4: The key CPPs for this synthesis are:
-
Temperature Control: Especially during diazotization and bromination steps to prevent runaway reactions and byproduct formation.
-
Reagent Stoichiometry & Addition Rate: Crucial for controlling selectivity and minimizing impurities like di-brominated species.[10]
-
Agitation/Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, negatively impacting yield and purity.[10]
-
Reaction Time: Monitor reaction completion using in-process controls (IPCs) like TLC, HPLC, or GC to avoid over- or under-reacting.
Section 2: Synthesis Workflow & Scale-Up Comparison
The following workflow diagram illustrates the recommended synthetic pathway.
Caption: Recommended synthetic workflow for 2-Bromo-5-picoline-d3.
Table 1: Reagent Stoichiometry Comparison (Lab vs. Pilot Scale)
This table provides a generalized comparison for the critical Sandmeyer bromination step.
| Reagent/Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Consideration |
| 5-Amino-2-picoline-d3 | 10.0 g (1.0 eq) | 1.0 kg (1.0 eq) | Ensure high purity (>99%) starting material. |
| 48% Hydrobromic Acid | ~90 mL (~10 vol) | ~9 L (~9 vol) | Acts as both acid catalyst and bromide source. |
| Sodium Nitrite (NaNO₂) | 6.8 g (1.1 eq) | 680 g (1.1 eq) | Dissolve in minimal water; add slowly to control exotherm and gas evolution (NOx). |
| Copper(I) Bromide (CuBr) | 14.0 g (1.1 eq) | 1.4 kg (1.1 eq) | Catalyst for the Sandmeyer reaction. Ensure it is fresh and not oxidized. |
| Temperature | -5 to 0 °C | -5 to 0 °C | CRITICAL. Use a reliable chiller/cryostat for large scale. |
| Addition Time (NaNO₂) | 20-30 min | 2-3 hours | Slower addition at scale is crucial for thermal management. |
| Typical Yield | 75-85% | 70-80% | Yields may slightly decrease on scale-up due to handling and transfer losses. |
Section 3: Troubleshooting Guide (Q&A Format)
Problem Area: Low Yield & Stalled Reactions
Q: My Sandmeyer reaction yield is below 50%. In-process analysis shows significant starting material remaining. What went wrong?
A: This is a common issue often traced back to the diazotization step.
-
Cause 1: Nitrite Quality/Stoichiometry. Sodium nitrite can degrade over time. An insufficient charge of active NaNO₂ will lead to incomplete diazotization.
-
Troubleshooting: Use a fresh, unopened bottle of sodium nitrite. Perform a titration (e.g., with potassium permanganate) to confirm the purity of your reagent stock. Ensure you are using at least 1.1 equivalents.
-
-
Cause 2: Temperature Too High. If the temperature rises above 5 °C during nitrite addition, the diazonium salt can decompose back to the amine or form phenol byproducts.
-
Troubleshooting: Ensure your cooling bath/jacket is robust enough for the scale. Pre-cool the reaction vessel and all solutions before starting. Slow down the addition rate of the nitrite solution to allow the cooling system to keep up with the exotherm.
-
-
Cause 3: Insufficient Acidity. The reaction requires a strong acidic environment (typically >2 equivalents of acid) to fully protonate the amine and form nitrous acid (HONO) from NaNO₂.
-
Troubleshooting: Check the pH of the solution before nitrite addition. Ensure complete dissolution of the starting amine hydrobromide salt.
-
Caption: Decision workflow for troubleshooting low reaction yield.
Problem Area: Impurity Profile & Purification
Q: HPLC analysis of my crude product shows a significant impurity (~10%) with a similar retention time to my product. What could it be and how do I remove it?
A: The most likely impurity is the corresponding phenol, 2-Hydroxy-5-picoline-d3 . This forms when the diazonium salt reacts with water instead of the bromide from the CuBr catalyst.
-
Cause: This side reaction is favored if the temperature is too high, the concentration of bromide is too low, or the Cu(I) catalyst is inactive (oxidized to Cu(II)).
-
Minimization during reaction:
-
Strict temperature control is the most effective preventative measure.
-
Ensure the CuBr is added to the cold diazonium salt solution promptly.
-
Use high-quality, preferably oxygen-free, HBr.
-
-
Purification Strategy: The phenolic impurity can be effectively removed with a mild basic wash during the workup.
-
After quenching the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer as its sodium salt, while the neutral 2-Bromo-5-picoline-d3 remains in the organic phase.
-
Follow with a water wash to remove residual base before drying and concentrating.
-
Q: I'm struggling with purification by column chromatography at a larger scale. Are there alternatives?
A: Column chromatography is often inefficient and costly at preclinical scale. Two excellent alternatives should be considered:
-
Distillation: 2-Bromo-5-picoline is a liquid with a boiling point around 74 °C at 17 mmHg.[13] Vacuum distillation is a highly effective and scalable method for removing non-volatile impurities (like baseline material or salts) and some closely-boiling isomers if fractional distillation is employed.
-
Crystallization via Salt Formation: The pyridine nitrogen is basic and can be protonated to form a salt (e.g., hydrochloride or hydrobromide).
-
Protocol: Dissolve the crude oil in a non-polar solvent like MTBE or heptane. Slowly add a solution of HCl in isopropanol or gaseous HBr. The corresponding salt of your product will often precipitate out, leaving organic-soluble, non-basic impurities behind in the mother liquor. The salt can then be filtered, washed with cold solvent, and neutralized with a base to recover the purified free-base product.
-
Section 4: Analytical & Quality Control
Q: How do I confirm the final product's identity, purity, and isotopic enrichment?
A: A full suite of analytical tests is required to release the batch for preclinical use.
Table 2: Analytical Specifications for 2-Bromo-5-picoline-d3
| Test | Method | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Confirms chemical structure and regiochemistry. |
| Purity | HPLC/UPLC (UV) | ≥ 98.5% | Quantifies chemical purity, detects organic impurities. |
| Purity | GC-MS | ≥ 98.5% | Orthogonal purity check; identifies volatile impurities. |
| Isotopic Enrichment | Mass Spectrometry (GC-MS or LC-MS) | ≥ 98.0% d3 | Confirms deuterium content and checks for d0, d1, d2 species. |
| Residual Solvents | GC-Headspace | Per ICH Q3C limits | Ensures solvents from workup/purification are removed. |
| Water Content | Karl Fischer Titration | ≤ 0.2% | High water content can affect stability and reactivity in subsequent steps. |
References
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Leclerc, J. P., & Gupton, B. F. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ACS Sustainable Chemistry & Engineering, 3(10), 2439-2443. Available from: [Link]
-
Spivey, A. C., & Gripton, C. J. (2004). The "magic methyl" effect: a brief history and recent progress. Chemical Communications, (21), 2385-2387. Available from: [Link]
-
OSTI.GOV. (1991). Synthesis of deuterated methyl pyridines. Retrieved from [Link]
-
European Commission. (2019). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Singh, R. P., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(45), 26978-26997. Available from: [Link]
-
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]
Sources
- 1. Documents download module [ec.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempanda.com [chempanda.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. metsol.com [metsol.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. guidechem.com [guidechem.com]
improving the regioselectivity of reactions with 2-Bromo-5-picoline-d3.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-5-picoline-d3. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Our goal is to provide not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Regioselectivity Challenges
This section addresses specific, practical problems encountered during experimentation. We follow a question-and-answer format to provide direct solutions and the scientific rationale behind them.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura coupling with 2-Bromo-5-picoline-d3 to functionalize the C2 position, but I'm observing significant formation of a C4-functionalized byproduct. Why is this happening and how can I improve selectivity for the C2 product?
Answer: This is a classic challenge of competing reaction pathways. While the primary, desired reaction is the oxidative addition of the palladium catalyst to the C-Br bond at the C2 position, a competing C-H activation pathway can occur at the C4 or C6 positions of the pyridine ring. The pyridine nitrogen activates these positions, making them susceptible to palladation.
The selectivity of these cross-coupling reactions is often determined by the oxidative addition step.[1] The most electrophilic carbon-halogen bond is typically the preferred site of catalyst attack.[1] However, factors like ligand sterics, catalyst electronics, and reaction conditions can shift the balance towards C-H activation.
Here is a logical workflow to diagnose and solve this issue. Start with Step 1 and proceed sequentially.
Caption: Troubleshooting workflow for poor cross-coupling selectivity.
-
Catalyst & Ligand Selection: The choice of ligand is the most critical factor.
-
Rationale: Bulky, electron-rich phosphine ligands (like Buchwald-type ligands) accelerate the rate of oxidative addition at the C-Br bond and sterically hinder the approach of the catalyst to the C-H bonds at the C4 and C6 positions.[2][3] In contrast, smaller, less electron-donating ligands like PPh₃ can be less selective.[4]
-
Action: Replace Pd(PPh₃)₄ with a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky ligand such as SPhos, XPhos, or P(tBu)₃.
-
-
Temperature Control:
-
Rationale: C-H activation pathways often have a higher activation energy than C-Br oxidative addition. By lowering the temperature, you can disproportionately slow the rate of the undesired C-H activation side reaction.
-
Action: Decrease the reaction temperature in 20°C increments. Monitor reaction progress, as the desired reaction will also slow down.
-
| Condition | Typical Temperature | C2:C4 Product Ratio (Illustrative) | Notes |
| High C-H Activation | 110 °C | 70:30 | Favors the thermodynamically driven C-H activation pathway. |
| Optimized | 80 °C | 95:5 | Reduces energy available for the higher-barrier C-H activation. |
| Too Low | 50 °C | >98:2 | Reaction may become impractically slow. |
Issue 2: Uncontrolled Regioselectivity during Lithiation / Directed ortho-Metalation (DoM)
Question: I am trying to perform a directed ortho-metalation on 2-Bromo-5-picoline-d3 using n-BuLi to functionalize the C6 position, but I am getting a mixture of products, including functionalization at the C2 position. How can I selectively metalate the C6 position?
Answer: You are observing a competition between two fundamental pathways:
-
Directed ortho-Metalation (DoM): The pyridine nitrogen acts as a Directed Metalation Group (DMG), coordinating the lithium reagent and directing deprotonation to the adjacent C6 position.[5][6]
-
Halogen-Metal Exchange: The highly electrophilic bromine at the C2 position reacts with the alkyllithium, replacing the bromine with lithium.
The outcome of this competition is highly dependent on the base, solvent, and temperature.[7]
This protocol is designed to favor deprotonation over halogen-metal exchange.
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-picoline-d3 (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical, as halogen-metal exchange is often faster at higher temperatures.
-
Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise over 15 minutes. Do not use n-BuLi or t-BuLi , as they are more prone to halogen-metal exchange.[8] LDA is a strong, non-nucleophilic base that favors deprotonation.[9]
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophile Quench: Add your desired electrophile (e.g., trimethylsilyl chloride, an aldehyde) and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction.
Caption: Controlling lithiation pathways via reagent and condition selection.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the deuterated (-d3) version of 5-picoline? How does it affect regioselectivity?
The use of a deuterated methyl group leverages the Kinetic Isotope Effect (KIE) .[10] A C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[11][12] Therefore, breaking a C-D bond requires more energy and is kinetically slower.
This is advantageous in two scenarios:
-
Preventing Benzylic Functionalization: If your reaction conditions could potentially lead to side reactions involving C-H activation at the methyl group (e.g., radical abstraction, certain metal-catalyzed reactions), using the -d3 analog will significantly suppress this undesired pathway, thereby improving the overall selectivity for reactions on the pyridine ring.
-
Mechanistic Studies: Observing a significant KIE (a much slower reaction rate for the -d3 compound compared to the -h3 version) provides strong evidence that the cleavage of a C-H bond on the methyl group is part of the rate-determining step of a reaction pathway.[13]
For most common cross-coupling and lithiation reactions focused on the pyridine ring, the -d3 group acts as a "protecting group" against unwanted methyl group reactivity, ensuring that the chemistry you observe is due to the pyridine core itself.
Q2: In a Nucleophilic Aromatic Substitution (SNAr) reaction on a related substrate like 2-bromo-4-fluoro-5-picoline, which halogen would be displaced?
In SNAr reactions on electron-deficient rings like pyridine, the rate of displacement generally follows the order F > Cl > Br > I.[14] This is because the most electronegative halogen (fluorine) polarizes the carbon it's attached to most strongly, making it more electrophilic and better able to stabilize the negative charge in the intermediate Meisenheimer complex.[14] Therefore, a nucleophile would preferentially attack the C4 position and displace the fluoride, leaving the bromide at C2 untouched.
Q3: How do electronic factors of the 2-Bromo-5-picoline ring influence regioselectivity?
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This has several consequences:
-
C-H Acidity: The protons are more acidic than in a corresponding benzene ring. The order of acidity is typically C6 > C4 > C3. The electron-withdrawing bromine at C2 further acidifies the C6 proton, making it a prime target for deprotonation in DoM reactions.
-
Electrophilicity for Cross-Coupling: The carbon atoms attached to halogens are electrophilic. The C2 and C6 positions are most activated by the ring nitrogen, making the C-Br bond at C2 highly susceptible to oxidative addition by Pd(0) catalysts.[1] The electron-donating methyl group at C5 slightly deactivates the ring overall compared to pyridine, but the fundamental reactivity patterns remain.
References
-
Uddin, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. IUCrData. Available at: [Link]
-
Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2-Bromo-5-methylpyridine. PubChem Compound Summary. Available at: [Link]
-
Handy, S. T., et al. (2011). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. European Journal of Organic Chemistry. Available at: [Link]
-
Simmons, E. M., & Hartwig, J. F. (2012). Isotope Effects in C-H Bond Activation Reactions by Transition Metals. Angewandte Chemie International Edition. Available at: [Link]
-
Zhang, N., et al. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Li, G., et al. (2014). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development. Available at: [Link]
-
Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]
-
Cho, D., et al. (2006). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters. Available at: [Link]
-
Reddy, K. S., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis. Available at: [Link]
-
Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Tetrahedron Letters. Available at: [Link]
-
Corley, E. G., et al. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Li, G., et al. (2014). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development. Available at: [Link]
-
Hu, W. P., & Truhlar, D. G. (2007). Deuterium Kinetic Isotope Effects and Their Temperature Dependence in the Gas-Phase SN2 Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Fairlamb, I. J. S. (2009). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Le, C. M., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]
-
De la Cruz, P., et al. (2006). Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Organic Letters. Available at: [Link]
-
Nadin, A., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science. Available at: [Link]
-
Wikipedia (n.d.). Kinetic isotope effect. Wikipedia. Available at: [Link]
-
Maddaluno, J., & Leroux, F. (2004). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available at: [Link]
-
Hatakeyama, T., et al. (2011). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry - A European Journal. Available at: [Link]
-
Ortuño, R. M. (2018). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research. Available at: [Link]
-
Lan, Y., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Kelly, C. B., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications. Available at: [Link]
-
Szcześniak, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Zhang, N., et al. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Nadin, A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Hartwig, J. F., & Simmons, E. M. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. Available at: [Link]
-
University of Liverpool (n.d.). Directed (ortho) Metallation. University of Liverpool. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluamide and flanking group strategies for regio- and stereocontrol in aromatic heterocycle synthesis. Chemical Reviews. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Macmillan Group (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. Available at: [Link]
-
Baran Lab (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Available at: [Link]
-
Hartwig, J. F., et al. (2022). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Li, H., et al. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules. Available at: [Link]
-
Kráľová, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Deuterated Compounds
Welcome to the Technical Support Center for the characterization of deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges encountered during the analysis of deuterium-labeled molecules. Drawing from extensive field experience and established scientific principles, this resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Introduction: The Unique Nature of Deuterated Compounds
Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H), is a powerful strategy in drug discovery and development. This subtle molecular modification can significantly alter a compound's pharmacokinetic profile by slowing down its metabolism, a phenomenon known as the kinetic isotope effect (KIE).[1] While beneficial, this isotopic substitution introduces distinct challenges in analytical characterization.[2] This guide will address these challenges across the most common analytical platforms: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation and quantification of deuterated compounds.[3] However, the presence of deuterium can lead to several analytical hurdles.
Frequently Asked Questions (FAQs) - NMR
-
Q1: Why is determining the exact position and percentage of deuterium incorporation crucial?
-
A1: The precise location and extent of deuteration are critical for understanding the mechanism of action and ensuring the intended therapeutic effect. Inconsistent or incomplete deuteration can lead to variable drug efficacy and safety profiles.[2][3] Accurate characterization is also a regulatory expectation for deuterated drug substances.[4][5]
-
-
Q2: How does deuterium affect ¹H NMR spectra?
-
A2: In ¹H NMR, the substitution of a proton with a deuteron results in the disappearance or significant reduction of the corresponding proton signal.[3] This is a primary indicator of successful deuteration. Additionally, the coupling patterns of neighboring protons will be altered due to the smaller gyromagnetic ratio of deuterium.
-
-
Q3: Can I use standard deuterated NMR solvents for analyzing my deuterated compound?
-
A3: Yes, standard deuterated solvents are used.[6] However, it is crucial to be aware of the residual proton signals of the solvent, which could potentially overlap with signals from your compound of interest.[6] It is advisable to consult solvent peak reference tables to avoid such interferences.[6]
-
Troubleshooting Guide - NMR
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Deuterium Incorporation Detected | 1. Incomplete reaction.[7]2. Back-exchange with protic solvents during workup.[7]3. Contamination with moisture.[7] | 1. Increase reaction time, temperature, or use a more active catalyst.[7]2. Use deuterated solvents for workup and purification; minimize exposure to H₂O or methanol.[7]3. Ensure all glassware is thoroughly dried and use anhydrous solvents.[7] |
| Deuterium Scrambling (Incorporation at Unintended Positions) | 1. Non-selective deuterating reagents.[7]2. Harsh reaction conditions leading to isomerization.[7] | 1. Select a deuterating agent with higher regioselectivity.[7]2. Lower the reaction temperature and use milder catalysts.[7] |
| Overlapping Peaks in ¹H NMR | 1. Poor spectral resolution.2. Co-elution of impurities. | 1. Try a different deuterated NMR solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts.[8]2. Ensure the purity of the sample through appropriate chromatographic techniques before NMR analysis. |
| Difficulty in Quantifying Deuterium Incorporation | 1. Inaccurate integration of ¹H NMR signals.2. Low signal-to-noise ratio for ²H NMR. | 1. For accurate quantification, compare the integral of a signal from a deuterated position with a signal from a non-deuterated position within the same molecule.2. For ²H NMR, which directly detects deuterium, increase the number of scans to improve the signal-to-noise ratio.[9] |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of deuterated compounds and assessing isotopic purity.[2][3]
Frequently Asked Questions (FAQs) - MS
-
Q1: How does deuteration affect the mass spectrum?
-
A1: Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. This mass shift is readily detected by MS and serves as a primary confirmation of deuterium incorporation.[3]
-
-
Q2: What is the "deuterium isotope effect" in mass spectrometry?
-
Q3: Can back-exchange occur in the MS source?
-
A3: Yes, labile deuterons (e.g., on -OH, -NH, -SH groups) can exchange with protons from the solvent or mobile phase, especially in protic solvents. This can lead to an underestimation of the deuterium content.[11]
-
Troubleshooting Guide - MS
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Lower than Expected Molecular Ion Mass | 1. Incomplete deuteration.2. Back-exchange of labile deuterons.[12] | 1. Review the synthesis and purification steps to ensure complete deuteration.[7]2. Use aprotic solvents and mobile phases where possible. If unavoidable, perform experiments quickly and at low temperatures to minimize back-exchange.[13] |
| Complex Isotopic Pattern | 1. Presence of a mixture of isotopologues (molecules with varying numbers of deuterium atoms).[3]2. Natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ³⁷Cl). | 1. This indicates incomplete deuteration. The relative intensities of the isotopic peaks can be used to estimate the distribution of deuteration.2. Use isotopic pattern calculators to model the expected distribution based on the elemental formula and compare it with the experimental data. |
| Altered Fragmentation Pattern Compared to Non-Deuterated Analog | 1. Deuterium isotope effect influencing bond cleavage.[10] | 1. This is an expected phenomenon. Analyze the fragmentation pattern to understand which fragmentation pathways are affected by deuteration. This can provide valuable structural information.[10][14] |
Experimental Protocol: Minimizing Back-Exchange in LC-MS
-
Mobile Phase Preparation: Use aprotic solvents (e.g., acetonitrile) as the organic modifier. If an aqueous phase is necessary, use D₂O-based mobile phases.
-
Sample Preparation: Dissolve the sample in an aprotic solvent or D₂O immediately before analysis.
-
LC System Priming: Flush the entire LC system, including the autosampler, with the deuterated mobile phase to replace any residual protic solvents.
-
Chromatographic Conditions: Keep the column temperature as low as possible to slow down the exchange kinetics.
-
MS Source Conditions: Optimize source parameters to minimize the residence time of the analyte in the source.
Section 3: Chromatography
Chromatographic techniques are essential for the purification and purity assessment of deuterated compounds.[5]
Frequently Asked Questions (FAQs) - Chromatography
-
Q1: Do deuterated and non-deuterated compounds co-elute in chromatography?
-
Q2: How can I separate deuterated and non-deuterated analogs?
-
A2: While challenging, separation can sometimes be achieved by optimizing chromatographic conditions, such as using high-efficiency columns, shallow gradients, and lower temperatures.[16]
-
-
Q3: Why is it important to consider the chromatographic deuterium effect when using a deuterated internal standard?
-
A3: If the deuterated internal standard and the analyte do not co-elute perfectly, they may experience different matrix effects in the MS source, leading to inaccurate quantification.[15] It is crucial to verify co-elution during method development.
-
Troubleshooting Guide - Chromatography
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Partial Separation of Deuterated and Non-Deuterated Analogs | 1. Chromatographic deuterium effect.[5] | 1. If co-elution is desired (e.g., for internal standards), adjust the mobile phase composition or temperature to minimize the separation. If separation is desired for purification, optimize the conditions to enhance the resolution.[5] |
| Poor Peak Shape | 1. Standard chromatographic issues (e.g., column overload, secondary interactions). | 1. Address these as you would for any non-deuterated compound: reduce sample load, adjust mobile phase pH, or use a different column chemistry. |
| Inconsistent Retention Times | 1. Fluctuations in temperature or mobile phase composition. | 1. Ensure precise control over these parameters. Use a column oven and a high-quality HPLC system. |
Workflow for Assessing Isotopic Purity by LC-MS
Caption: LC-MS workflow for isotopic purity determination.
Section 4: General Considerations
Sample Handling and Stability
-
Storage: Store deuterated compounds in cool, dry conditions, away from moisture and light, to prevent degradation and back-exchange.[4] Storing under an inert gas can further enhance long-term stability.[4]
-
Solvent Choice: Be mindful of the potential for back-exchange with protic solvents. For long-term storage in solution, consider using aprotic solvents.
Isotopic Purity and Enrichment
-
Purity vs. Enrichment: It is important to distinguish between chemical purity and isotopic enrichment. A compound can be chemically pure but have low isotopic enrichment.
-
Recommended Enrichment: For use as internal standards in quantitative assays, an isotopic enrichment of at least 98% is recommended to minimize interference and ensure data quality.[4]
Conclusion
The characterization of deuterated compounds requires a nuanced approach that accounts for their unique physicochemical properties. By understanding the potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can ensure the generation of high-quality, reliable data. A multi-technique approach, combining NMR, MS, and chromatography, is often necessary for comprehensive characterization.[2][5]
References
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. How to Choose Deuterated NMR Solvents. Retrieved from [Link]
-
Ogawa, T., et al. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]
-
Li, W., et al. (2008). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 46(7), 645–651. Retrieved from [Link]
-
van der Plicht, J. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]
-
Williams, D. H., & Hancox, J. (1972). The Use of Deuterium Isotope Effects in Establishing Mass Spectral Fragmentation Mechanisms. Journal of the Chemical Society, Chemical Communications, (19), 1041–1042. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 645. Retrieved from [Link]
-
Tumpach, C., et al. (2024, March 15). Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. Journal of Chromatography A, 1713, 464501. Retrieved from [Link]
-
Schug, K. A., & McNaughton, H. (2016). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. LCGC North America, 34(1), 28-35. Retrieved from [Link]
-
Wikipedia. Hydrogen–deuterium exchange. Retrieved from [Link]
-
Remaud, G. S., et al. (2012). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 84(10), 4473–4479. Retrieved from [Link]
-
Salamandra. Regulatory Considerations for Deuterated Products. Retrieved from [Link]
-
Majumdar, R., et al. (2018). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry, 29(10), 2125–2129. Retrieved from [Link]
-
Wang, L., et al. (2018). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics, 18(21-22), e1800216. Retrieved from [Link]
-
Foston, M., & Ragauskas, A. J. (2010). Deuterium incorporation in biomass cell wall components by NMR analysis. Biotechnology for Biofuels, 3(1), 1-5. Retrieved from [Link]
-
Englander, J. J., et al. (1996). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry, 68(1), 7-13. Retrieved from [Link]
-
Gronostajski, R. M. (2020). On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules, 25(20), 4697. Retrieved from [Link]
-
Soderberg, T. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
-
Konermann, L., et al. (2011). Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(9), 1515–1526. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Al-Zoubi, R. M. (2023). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Pharmaceutical and Biomedical Analysis, 227, 115286. Retrieved from [Link]
-
Thevis, M., & Schänzer, W. (2005). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Current Organic Chemistry, 9(9), 845-867. Retrieved from [Link]
-
Li, W., et al. (2008). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 46(7), 645-651. Retrieved from [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. academic.oup.com [academic.oup.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-5-picoline-d3 in Aqueous Buffers
Welcome to the dedicated technical support guide for 2-Bromo-5-picoline-d3. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered when working with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical, field-proven methodologies to ensure the successful integration of 2-Bromo-5-picoline-d3 into your experimental workflows.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of 2-Bromo-5-picoline-d3.
Q1: What is the expected aqueous solubility of 2-Bromo-5-picoline-d3?
A1: The non-deuterated analog, 2-bromo-5-methylpyridine, is described as being sparingly soluble in water.[1] A close structural analog, 2-bromopyridine, has a reported aqueous solubility of 20 g/L.[2][3] While deuteration can sometimes slightly increase solubility, it is best to assume that 2-Bromo-5-picoline-d3 will also have limited solubility in neutral aqueous buffers.
Q2: How does the structure of 2-Bromo-5-picoline-d3 influence its solubility?
A2: The solubility of 2-Bromo-5-picoline-d3 is a balance of its structural features. The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding with water, which contributes to some degree of solubility. However, the presence of the bromine atom and the methyl group (picoline) increases the molecule's hydrophobicity, thus limiting its overall solubility in water.
Q3: Will the deuteration of the methyl group affect the solubility compared to the non-deuterated compound?
A3: The impact of deuteration on solubility is generally minimal but can sometimes lead to a slight increase. The primary reason for using a deuterated compound is typically to alter its metabolic profile by leveraging the kinetic isotope effect, rather than to significantly enhance its solubility.[4] Therefore, the solubility characteristics of 2-Bromo-5-picoline-d3 can be expected to be very similar to its non-deuterated counterpart, 2-bromo-5-methylpyridine.
Q4: What is the pKa of 2-Bromo-5-picoline-d3 and why is it important?
A4: The predicted pKa of the conjugate acid of 2-bromopyridine is approximately 0.71.[2][5] This low pKa indicates that 2-Bromo-5-picoline-d3 is a weak base. The pKa is a critical parameter because it dictates the pH at which the compound will become protonated (ionized). According to the Henderson-Hasselbalch equation, at a pH below the pKa, the ionized form of the compound will predominate.[6][7] Ionized molecules are generally more water-soluble than their neutral counterparts. Therefore, adjusting the pH of the aqueous buffer to be acidic can significantly enhance the solubility of 2-Bromo-5-picoline-d3.
Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to diagnosing and resolving common solubility problems encountered during your experiments.
Problem 1: The compound does not fully dissolve in my aqueous buffer at neutral pH.
-
Causality: At neutral pH (e.g., pH 7.4), 2-Bromo-5-picoline-d3 exists predominantly in its neutral, less soluble form. The hydrophobic nature of the brominated pyridine ring limits its interaction with water molecules.
-
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to lower the pH of your buffer. Since the pKa of the conjugate acid is around 0.71, adjusting the pH to a value significantly below this (e.g., pH 2-3) will ensure the compound is protonated and thus more soluble.
-
Gentle Heating: Warming the solution to 37-50°C can increase the rate of dissolution. However, be cautious and ensure the compound is stable at these temperatures for the duration of your experiment.
-
Sonication: Using a bath sonicator can help to break up solid aggregates and increase the surface area available for dissolution.
-
Problem 2: I observe precipitation after adding my stock solution (in organic solvent) to the aqueous buffer.
-
Causality: This is a common issue when a compound is highly soluble in an organic solvent (like DMSO or ethanol) but poorly soluble in the final aqueous buffer. The rapid change in solvent polarity upon dilution causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Slower Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help to keep the compound in solution.
-
Optimize Co-solvent Concentration: It may be necessary to have a small percentage of the organic co-solvent present in the final aqueous buffer. See the protocols below for guidance on determining the appropriate concentration.
-
Problem 3: I need to work at a specific physiological pH where the compound is not soluble.
-
Causality: Many biological experiments require a specific pH (e.g., pH 7.4) where 2-Bromo-5-picoline-d3 has low intrinsic solubility.
-
Troubleshooting Steps:
-
Co-solvent Strategy: The use of a water-miscible organic co-solvent is the primary strategy here. Dimethyl sulfoxide (DMSO) and ethanol are common choices. These co-solvents can increase the solubility of nonpolar compounds in aqueous solutions.[8][9]
-
Prepare a Concentrated Stock: Prepare a high-concentration stock solution in 100% DMSO or ethanol. Then, dilute this stock into your aqueous buffer to the final desired concentration, ensuring the final co-solvent concentration is as low as possible and compatible with your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity.[10][11]
-
Experimental Protocols
The following are detailed, step-by-step methodologies for preparing solutions of 2-Bromo-5-picoline-d3.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is the standard first step for preparing a concentrated stock solution.
-
Weigh the Compound: Accurately weigh the desired amount of 2-Bromo-5-picoline-d3 powder using an analytical balance.
-
Select a Solvent: Choose a suitable organic solvent in which the compound is freely soluble, such as DMSO or ethanol.
-
Dissolution: Add the appropriate volume of the chosen solvent to the weighed compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution or use a bath sonicator to ensure all the solid has dissolved.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, and at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
This method is ideal when the experimental conditions allow for an acidic pH.
-
Prepare an Acidic Buffer: Prepare your desired aqueous buffer and adjust the pH to a value at least 1-2 pH units below the pKa of the compound (e.g., pH 2.0).
-
Direct Dissolution: Add the weighed 2-Bromo-5-picoline-d3 directly to the acidic buffer.
-
Aid Dissolution: Stir or vortex the solution. Gentle heating or sonication can be used to expedite the process.
-
Final pH Adjustment (Optional and with caution): If necessary, the pH of the final solution can be carefully adjusted upwards. However, be aware that as the pH approaches and surpasses the pKa, the compound may precipitate out of solution. Perform this step slowly and with constant observation.
Protocol 3: Using a Co-solvent for Solubilization at a Fixed pH
This is the recommended protocol for experiments requiring a specific, non-acidic pH.
-
Prepare a Concentrated Stock: Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO or ethanol.
-
Determine Maximum Tolerated Co-solvent Concentration: Before preparing your final solution, it is crucial to determine the maximum percentage of the co-solvent that your experimental system (e.g., cell line) can tolerate without adverse effects. This is often between 0.1% and 1% for DMSO in cell culture.[11]
-
Serial Dilution Test: To find the minimum required co-solvent concentration, you can perform a small-scale serial dilution test. This will also help to avoid precipitation upon dilution into the aqueous buffer.
-
Final Solution Preparation:
-
Add the desired volume of your aqueous buffer to a sterile tube.
-
While vortexing, add the required volume of the concentrated stock solution to achieve your final target concentration. Ensure the final co-solvent concentration does not exceed the predetermined tolerated limit.
-
Data Presentation
The following table summarizes the key solubility-related properties and recommended starting conditions.
| Property/Parameter | Value/Recommendation | Source(s) |
| Aqueous Solubility (analog) | 20 g/L (for 2-bromopyridine) | [2][3] |
| pKa (conjugate acid of analog) | ~0.71 | [2][5] |
| Recommended pH for Solubilization | pH < 2.0 | Theoretical (based on pKa) |
| Primary Co-solvents | DMSO, Ethanol | [1] |
| Max. DMSO in Cell Culture (general) | 0.1% - 0.5% | [10][11] |
Visualization of Workflows
Decision-Making Workflow for Solubilization
The following diagram illustrates a logical workflow for selecting the appropriate solubilization strategy.
Caption: A decision tree for selecting the optimal solubilization method.
Relationship Between pH, pKa, and Solubility
This diagram illustrates the fundamental principle of pH-dependent solubility for a weak base.
Caption: The effect of pH on the solubility of a weakly basic compound.
References
-
2-Bromopyridine | 109-04-6 . ChemicalBook. Available at: [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage . Chempanda. Available at: [Link]
-
2-Bromopyridine | C5H4BrN | CID 7973 . PubChem. Available at: [Link]
-
2-Bromopyridine . Wikipedia. Available at: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode . (2022-03-14). Available at: [Link]
-
Dimethyl sulfoxide . Wikipedia. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? . ResearchGate. (2016-01-25). Available at: [Link]
-
Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid . ACS Publications. (2012-05-31). Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD . Open Education Alberta. Available at: [Link]
-
Pyridine | C5H5N | CID 1049 . PubChem. Available at: [Link]
-
2.5: Preparing Solutions . Chemistry LibreTexts. (2025-08-18). Available at: [Link]
-
Pyridine . Wikipedia. Available at: [Link]
-
Maximum DMSO concentration in media for cell culture? . Reddit. (2023-10-05). Available at: [Link]
-
DMSO . gChem. Available at: [Link]
-
Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay . ResearchGate. Available at: [Link]
-
The Henderson-Hasselbalch Equation and pKa . YouTube. (2024-06-13). Available at: [Link]
-
DMSO usage in cell culture . LifeTein. (2023-02-01). Available at: [Link]
-
HPLC Troubleshooting Guide . Available at: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges . PMC. (2023-06-05). Available at: [Link]
-
Pyridine - Solubility of Things . Available at: [Link]
-
How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? . ResearchGate. (2020-05-15). Available at: [Link]
-
Lab Skills: Preparing Stock Solutions . YouTube. (2021-08-20). Available at: [Link]
-
What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? . ResearchGate. (2014-10-14). Available at: [Link]
-
Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents . ACS Publications. Available at: [Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples . Study.com. Available at: [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? . ResearchGate. (2012-02-24). Available at: [Link]
-
110-86-1 CAS | PYRIDINE | HPLC, Spectroscopy Grade Solvents | Article No. 05487 . Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . NIH. (2024-12-16). Available at: [Link]
-
How does ethanol (a polar substance) dissolve in the octane (non-polar) in our gasoline? . (2018-07-14). Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC. Available at: [Link]
-
How to prepare a stock solution from a substance of unknown concentration . Quora. (2021-11-08). Available at: [Link]
-
Preparative HPLC Troubleshooting Guide . Agilent. Available at: [Link]
-
Applications and Example Problems Using Henderson–Hasselbalch Equation . PharmaXChange.info. (2014-07-24). Available at: [Link]
-
Pyridine . WGBIS,CES,IISc. Available at: [Link]
-
Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid . PubMed. (2012-07-02). Available at: [Link]
-
Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative . PubMed. Available at: [Link]
-
Ethanol as a Solvent . EasyChem Australia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]
- 3. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. easychem.com.au [easychem.com.au]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
Technical Support Center: Refinement of Reaction Parameters for 2-Bromo-5-picoline-d3 Cross-Coupling
Welcome to the technical support center for the refinement of cross-coupling reactions involving 2-Bromo-5-picoline-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of your experiments. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
General Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing 2-Bromo-5-picoline-d3?
The most prevalent and versatile cross-coupling reactions for the functionalization of 2-Bromo-5-picoline-d3 are palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, opening a vast chemical space for derivatization.
Q2: Does the deuterium labeling on the methyl group of 2-Bromo-5-picoline-d3 significantly affect its reactivity in cross-coupling reactions?
The presence of deuterium atoms on the methyl group (a secondary kinetic isotope effect) is generally not expected to have a significant electronic or steric impact on the reactivity of the C-Br bond in standard palladium-catalyzed cross-coupling reactions.[1] The primary factors governing reactivity will be the electronic nature of the pyridine ring and the specific reaction conditions employed. However, it is a valuable isotopic label for mechanistic studies or as a metabolic blocker in drug discovery programs.[2][3]
Q3: What are the initial signs of a failed or struggling cross-coupling reaction with 2-Bromo-5-picoline-d3?
Common indicators of a problematic reaction include:
-
Low or no conversion of the starting material: As observed by TLC, LC-MS, or GC-MS analysis.
-
Formation of significant side products: Such as dehalogenated 5-picoline-d3 (protodebromination) or homocoupling of the coupling partner.[4]
-
Formation of palladium black: This indicates catalyst decomposition and loss of catalytic activity.[4]
-
Inconsistent results: Poor reproducibility between batches can point to issues with reagent quality, atmospheric control, or reaction setup.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between 2-Bromo-5-picoline-d3 and a boronic acid or ester.
Q4: My Suzuki-Miyaura reaction shows low conversion. What are the likely causes and how can I improve the yield?
Low conversion in a Suzuki-Miyaura reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the C-Br bond, can be sluggish.[5][6]
-
Troubleshooting:
-
Ligand Choice: Employ more electron-rich and bulky phosphine ligands like those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos) to accelerate oxidative addition.[7][8]
-
Palladium Pre-catalyst: Use a pre-catalyst that readily forms the active Pd(0) species, such as a G3 or G4 Buchwald pre-catalyst.
-
-
-
Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step.[6]
-
Troubleshooting:
-
Base Selection: The base is critical for activating the boronic acid.[9] For 2-bromo-5-picoline, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.[10] If the reaction is still slow, consider a stronger base like Cs₂CO₃. Ensure the base is finely powdered and anhydrous, although a small amount of water can sometimes be beneficial with K₃PO₄.[7]
-
Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent or water is often effective. The aqueous phase can facilitate the dissolution of the base and promote transmetalation.
-
-
-
Catalyst Deactivation: The palladium catalyst can decompose to palladium black, especially at elevated temperatures.
-
Troubleshooting:
-
Lower Reaction Temperature: If possible, screen lower temperatures.
-
Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can sometimes stabilize the catalyst.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Optimized Suzuki Protocol for 2-Bromo-5-picoline-d3:
-
To a dry Schlenk flask, add 2-Bromo-5-picoline-d3 (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if not using a pre-catalyst with an integrated ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purify the crude product by column chromatography.
| Parameter | Starting Point | Alternative Options | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂, Buchwald Pre-catalysts | Ease of handling vs. higher activity.[10] |
| Ligand | PPh₃ | SPhos, XPhos, cataCXium A | Bulky, electron-rich ligands can improve yields for heteroaromatic substrates.[8][11] |
| Base | K₂CO₃ (2-3 eq.) | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Base strength influences the rate of transmetalation.[12] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 90 °C | 80-110 °C | Balance between reaction rate and catalyst stability. |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds by coupling 2-Bromo-5-picoline-d3 with a primary or secondary amine.
Q5: My Buchwald-Hartwig amination is giving me a low yield and a significant amount of dehalogenated side product. What's going wrong?
Low yields coupled with dehalogenation (protodebromination) are common issues in Buchwald-Hartwig reactions.[4]
Potential Causes & Solutions:
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this can be a competing pathway. However, this is less of a concern with aryl amines.
-
Hydrodehalogenation: This side reaction can be promoted by sources of hydride, which can arise from the solvent, amine, or base.[13]
-
Troubleshooting:
-
Base Selection: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[14] Other options include LHMDS or K₃PO₄. The choice of base can be critical and substrate-dependent.[15]
-
Ligand Choice: The ligand plays a crucial role in preventing side reactions. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP) are often effective as they favor reductive elimination over competing pathways.[16][17]
-
Solvent Purity: Ensure the use of anhydrous, high-purity solvents.
-
-
-
Catalyst Inhibition: The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit catalysis.
-
Troubleshooting:
-
Ligand Selection: A strongly coordinating, bulky ligand can help prevent substrate inhibition.
-
-
Optimized Buchwald-Hartwig Protocol for 2-Bromo-5-picoline-d3:
-
In a glovebox or under an inert atmosphere, combine 2-Bromo-5-picoline-d3 (1.0 eq.), the amine (1.1-1.3 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a Buchwald pre-catalyst, 1-3 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.) in a dry Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify by column chromatography.
| Parameter | Starting Point | Alternative Options | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂, Buchwald Pre-catalysts | Choice depends on the ligand and desired reactivity.[18][19] |
| Ligand | Xantphos (2-4 mol%) | BINAP, dppf, Buchwald Ligands | The ligand is critical for stabilizing the catalyst and promoting C-N bond formation.[16][17] |
| Base | NaOt-Bu (1.2-1.5 eq.) | LHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is generally required.[14][15] |
| Solvent | Toluene | Dioxane, THF | Anhydrous, non-protic solvents are essential. |
| Temperature | 100 °C | 80-120 °C | Higher temperatures may be needed for less reactive amines. |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 2-Bromo-5-picoline-d3 and a terminal alkyne.
Q6: My Sonogashira reaction is not proceeding, and I observe homocoupling of my alkyne (Glaser coupling). How can I fix this?
The formation of alkyne homodimers is a classic side reaction in Sonogashira couplings, often indicating an issue with the catalytic cycle.[20]
Potential Causes & Solutions:
-
Copper(I) Issues: The copper co-catalyst is crucial for the traditional Sonogashira reaction but can also promote Glaser coupling if not properly controlled.[21]
-
Troubleshooting:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often employ a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) and an amine base/solvent like triethylamine or diisopropylamine.[22][23][24]
-
Minimize Copper Loading: If using copper, use the minimal effective amount of CuI (typically 1-5 mol%).
-
-
-
Palladium Catalyst Deactivation: As with other cross-couplings, catalyst decomposition can halt the reaction.
-
Troubleshooting:
-
Rigorous Degassing: Oxygen is particularly detrimental in Sonogashira reactions. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.
-
Ligand Choice: A suitable phosphine ligand can stabilize the palladium catalyst.
-
-
-
Base Selection: An amine base is typically used to both scavenge the HBr byproduct and act as a solvent.
-
Troubleshooting:
-
Choice of Amine: Triethylamine is common, but for more sensitive substrates, a bulkier amine like diisopropylethylamine (DIPEA) might be beneficial.
-
-
General Catalytic Cycle for Palladium Cross-Coupling:
Caption: A simplified palladium catalytic cycle.[5]
Optimized Copper-Free Sonogashira Protocol:
-
To a Schlenk tube, add 2-Bromo-5-picoline-d3 (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or (AllylPdCl)₂ with P(t-Bu)₃, 2-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed amine base (e.g., triethylamine or diisopropylamine), which can also serve as the solvent.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the amine base under reduced pressure, dissolve the residue in an organic solvent, and wash with water.
-
Dry, filter, and concentrate the organic layer.
-
Purify by column chromatography.
| Parameter | Starting Point | Alternative Options | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | (AllylPdCl)₂/P(t-Bu)₃, Pd(OAc)₂ | Different catalysts offer varying reactivity and stability.[22][25] |
| Copper Source | None (Copper-Free) | CuI (1-5 mol%) | Avoiding copper minimizes Glaser homocoupling.[23][24] |
| Base/Solvent | Triethylamine | Diisopropylamine, DBU in a co-solvent | The amine acts as both base and often the solvent.[26] |
| Temperature | Room Temperature to 60 °C | As needed | Many copper-free methods proceed at or near room temperature.[22] |
References
-
Al-Zoubi, R. M. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]
-
Unknown. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Unknown. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH. [Link]
-
Viciu, M. S., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Unknown. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Unknown. (n.d.). Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. ACS Publications. [Link]
-
Kunal, K., & Sahoo, A. K. (2019). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
Unknown. (2025). Scalable reductive deuteration of (Hetero)Aryl chlorides with D2O. PMC. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
-
Munday, R. H., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Unknown. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
-
Unknown. (n.d.). ORGANIC CHEMISTRY. RSC Publishing. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. [Link]
-
Unknown. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Unknown. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
-
Unknown. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]
-
Unknown. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Unknown. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Unknown. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Unknown. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Unknown. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]
-
Unknown. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Unknown. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Unknown. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Unknown. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Unknown. (2015). Deuterium Labeling Reaction. Chem-Station Int. Ed.. [Link]
-
Unknown. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Unknown. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][16]-Fused Indole Heterocycles. ACS Publications. [Link]
-
Unknown. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Unknown. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Unknown. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Unknown. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Unknown. (n.d.). The Deuterium Isotope Effect. ACS Publications. [Link]
-
Cerna, I., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]
-
Unknown. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
Unknown. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable reductive deuteration of (Hetero)Aryl chlorides with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Technical Guide to the Validation of 2-Bromo-5-picoline-d3 as a Novel Tracer for Probing NAD+ Metabolism
Introduction: The Imperative for Novel Tracers in Metabolic Profiling
Metabolic profiling, a cornerstone of systems biology, provides a functional readout of the physiological state of a biological system. The use of stable isotope tracers, coupled with mass spectrometry, has revolutionized our ability to move beyond static metabolite measurements to quantifying the dynamic fluxes through metabolic pathways.[1][2] This is particularly critical in understanding complex diseases like cancer and metabolic syndrome, where aberrant metabolic reprogramming is a key feature.[3][4]
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme and a substrate for various signaling proteins, placing it at the nexus of cellular metabolism and signaling.[5] Consequently, tracing the dynamics of NAD+ biosynthesis and consumption is of paramount importance. While several stable isotope-labeled precursors for NAD+ exist, such as deuterated nicotinamide (NAM) and nicotinic acid (NA), the development of novel tracers can offer unique advantages in terms of metabolic specificity, reduced label scrambling, and alternative analytical handles.
This guide introduces 2-Bromo-5-picoline-d3 , a novel deuterated compound, as a potential tracer for a specific node in the NAD+ salvage pathway. We will provide a comprehensive framework for its validation, compare its potential performance with existing tracers, and present detailed experimental protocols for its characterization and implementation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for metabolic flux analysis.
The Scientific Rationale for 2-Bromo-5-picoline-d3 as a Tracer
Our central hypothesis is that 2-Bromo-5-picoline-d3 can serve as a specific probe for the activity of Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in the NAD+ salvage pathway that methylates nicotinamide to 1-methylnicotinamide (MeNAM).[6] Dysregulation of NNMT has been implicated in various diseases, including cancer and metabolic syndrome, making it an attractive therapeutic target.[3][7]
The rationale for using 2-Bromo-5-picoline-d3 is based on the following premises:
-
Structural Analogy: 2-Bromo-5-picoline is a structural analog of nicotinamide. The pyridine ring is the core scaffold for both molecules.
-
Metabolic Activation: We hypothesize that the methyl group of 2-Bromo-5-picoline can be a substrate for NNMT, leading to the formation of a methylated product, analogous to the conversion of NAM to MeNAM.
-
Deuterium Labeling: The deuterium atoms on the methyl group (picoline-d3) provide a stable isotopic label that can be traced into downstream metabolites using mass spectrometry. The C-D bond is stronger than a C-H bond, which can introduce a kinetic isotope effect, potentially slowing down the rate of metabolism and allowing for a wider window of detection.[8]
-
Unique Mass Shift: The bromine atom provides a distinct isotopic signature and a higher mass, which can facilitate chromatographic separation and mass spectrometric detection, potentially reducing interference from endogenous metabolites.
Proposed Metabolic Pathway of 2-Bromo-5-picoline-d3
The proposed primary metabolic fate of 2-Bromo-5-picoline-d3 is N-methylation by NNMT. Subsequent or alternative metabolic transformations could involve oxidation of the methyl group or the pyridine ring by cytochrome P450 enzymes, and potential debromination. The validation protocol outlined below is designed to elucidate this pathway and quantify the flux through the initial methylation step.
Caption: Experimental workflow for the validation of 2-Bromo-5-picoline-d3.
Phase 1: Analytical Method Validation
The first step is to develop and validate a robust analytical method for the quantification of 2-Bromo-5-picoline-d3 and its putative metabolites in biological matrices. This should be performed in accordance with regulatory guidelines such as those from the EMA or FDA. [8][9] Protocol 1: LC-MS/MS Method Development and Validation
-
Instrumentation: A high-sensitivity triple quadrupole mass spectrometer coupled with a UHPLC system is recommended.
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to separate the parent compound from potential metabolites and endogenous matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for 2-Bromo-5-picoline-d3 and its unlabeled standard. Synthesize a stable-isotope labeled internal standard (e.g., 13C-labeled) for robust quantification.
-
-
Validation Parameters:
-
Selectivity: Analyze at least six different batches of blank matrix (e.g., plasma, cell lysate) to ensure no interferences at the retention time of the analyte and internal standard.
-
Linearity: Establish a calibration curve with at least six non-zero concentrations, spanning the expected range in biological samples. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels (LLOQ, low, mid, and high QC samples). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (CV%) should be ≤15% (≤20% for LLOQ). [8] * Matrix Effect: Evaluate the ion suppression or enhancement from different sources of the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Phase 2: In Vitro Biological Validation
Once a reliable analytical method is established, the next phase is to use it in a biological system to confirm the metabolic fate of the tracer and its utility for measuring flux.
Protocol 2: Cell Culture Tracer Studies
-
Cell Line Selection: Choose cell lines with varying expression levels of NNMT. A good model would be to use a cell line with high endogenous NNMT and a corresponding knockout or knockdown cell line as a negative control.
-
Culture Conditions: Culture cells in a standard medium. For the experiment, switch to a medium containing a known concentration of 2-Bromo-5-picoline-d3 (e.g., 10-100 µM).
-
Time Course Experiment: Harvest cells and the culture medium at multiple time points (e.g., 0, 1, 4, 8, 24 hours) after introducing the tracer.
-
Sample Preparation:
-
Quench metabolism rapidly by washing cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol). [10] * Separate the intracellular metabolites (cell lysate) from the extracellular metabolites (culture medium).
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Metabolite Identification and Quantification:
-
Analyze the extracts using the validated LC-MS/MS method.
-
Search for the predicted methylated metabolite by creating a theoretical MRM transition.
-
Perform a full-scan MS and MS/MS analysis to identify other potential metabolites (e.g., oxidized, debrominated).
-
-
Data Analysis:
-
Calculate the rate of uptake of the tracer and the rate of appearance of its metabolites.
-
Compare the metabolic flux in high-NNMT vs. low-NNMT cell lines to validate that the observed metabolism is NNMT-dependent.
-
Calculate the fractional isotopic enrichment of the metabolite pool.
-
Phase 3: In Vivo Characterization
The final phase of validation involves assessing the tracer's behavior in a whole-organism context. This is crucial for understanding its pharmacokinetics, tissue distribution, and potential for use in preclinical and clinical research. [1][11] Protocol 3: Animal Pharmacokinetic and Metabolism Studies
-
Animal Model: Use a standard laboratory animal model such as mice or rats.
-
Tracer Administration: Administer 2-Bromo-5-picoline-d3 via a relevant route, such as intravenous (IV) injection or oral gavage. [1]3. Pharmacokinetic Study:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to plasma and analyze for the concentration of the parent tracer and its major metabolites using the validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
-
Tissue Distribution and Metabolism Study:
-
At a terminal time point (e.g., when the concentration of the methylated metabolite is expected to be high in tissues of interest like the liver), euthanize the animals and collect various tissues (liver, kidney, muscle, brain, etc.).
-
Homogenize the tissues and extract metabolites.
-
Analyze the tissue extracts to determine the concentration and isotopic enrichment of the tracer and its metabolites. This will reveal the primary sites of metabolism.
-
-
Preliminary Toxicity Assessment:
-
Observe the animals for any signs of acute toxicity following tracer administration.
-
Collect tissues for histopathological examination to look for any signs of tissue damage.
-
Conclusion and Future Directions
The validation of a novel metabolic tracer is a meticulous process that requires a multidisciplinary approach, combining analytical chemistry, cell biology, and animal physiology. This guide provides a comprehensive framework for the validation of 2-Bromo-5-picoline-d3 as a potential tracer for NNMT activity and NAD+ metabolism. By following these detailed protocols, researchers can rigorously assess its utility and establish its advantages and limitations compared to existing methods.
The successful validation of 2-Bromo-5-picoline-d3 would provide a valuable new tool for the research community. It could enable more specific and sensitive measurements of NNMT-driven metabolic flux, facilitating a deeper understanding of its role in health and disease and aiding in the development of novel therapeutics targeting this enzyme. The principles and protocols outlined in this guide are broadly applicable to the validation of other novel stable isotope tracers, fostering continued innovation in the dynamic field of metabolic research.
References
-
MDPI. (n.d.). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. Retrieved from [Link]
-
MDPI. (n.d.). Nicotinamide N-methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Retrieved from [Link]
-
National Institutes of Health. (2021). Stable isotope tracing to assess tumor metabolism in vivo. PMC. Retrieved from [Link]
-
PubMed. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Retrieved from [Link]
-
MS Bioanalytical. (2020). NADH Analysis by UPLC-UV. Retrieved from [Link]
-
YouTube. (2021). NAD+ metabolism in aging & 3 strategies to rejuvenate. Retrieved from [Link]
-
YouTube. (2020). A new pathway for NAD+ biosynthesis!?. Retrieved from [Link]
-
National Institutes of Health. (2019). NAD+ metabolism as a target for metabolic health: have we found the silver bullet?. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism. Retrieved from [Link]
-
MDPI. (n.d.). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Metabolic Pathway Tracing for NAD+ Synthesis and Consumption. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic Pathway Tracing for NAD+ Synthesis and Consumption. Retrieved from [Link]
-
National Institutes of Health. (2019). Quantitative analysis of NAD synthesis-breakdown fluxes. PMC. Retrieved from [Link]
-
PubMed. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Retrieved from [Link]
-
PubMed. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. Retrieved from [Link]
-
MDPI. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Retrieved from [Link]
-
EMBO Press. (2025). A step-by-step guide to performing cancer metabolism research using custom-made media. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analytical Approaches to Metabolomics and Applications to Systems Biology. PMC. Retrieved from [Link]
-
Brenner Lab. (n.d.). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A protocol for distilling animal body water from biological samples and measuring oxygen and hydrogen stable isotopes via cavity ring-down spectroscopy. Retrieved from [Link]
-
Wellcome Open Research. (2018). Metabolic tracing reveals novel adaptations to skeletal muscle cell energy production pathways in response to NAD+ depletion. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Extraction and quantitation of NAD(P)(H). Retrieved from [Link]
-
Infoscience. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. Retrieved from [Link]
-
Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Method validation strategies involved in non-targeted metabolomics. Retrieved from [Link]
-
Emery Pharma. (2025). Ensuring GLP Compliance in Bioanalytical Laboratories: A Guide to Selecting the Right Partner. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. PMC. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Retrieved from [Link]
-
Lirias. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Retrieved from [Link]
-
ResearchGate. (2025). NADomics: Measuring NAD and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
Vipragen Biosciences. (n.d.). GLP Bioanalytical Method Development and Validation. Retrieved from [Link]
-
MDPI. (2023). Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice. Retrieved from [Link]
-
JoVE. (n.d.). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Retrieved from [Link]
-
ResearchGate. (2025). Stable isotope tracer methods for in vivo investigations. Retrieved from [Link]
-
UAB. (n.d.). Qualitative and quantitative analysis/method validation in metabolomics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). The isotopic selectivity of H2-driven NADH generation from NAD+ by... | Download Scientific Diagram. Retrieved from [Link]
-
American Society for Mass Spectrometry. (n.d.). Introduction to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. Retrieved from [Link]
-
YouTube. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. Retrieved from [Link]
-
Massive Bio. (2026). Positron Emission Tomography Computed Tomography Scan. Retrieved from [Link]
Sources
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Isotopic Enrichment of 2-Bromo-5-picoline-d3 by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise determination of isotopic enrichment in labeled compounds is paramount. This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for assessing the isotopic enrichment of 2-Bromo-5-picoline-d3, a deuterated building block with increasing relevance in pharmaceutical synthesis. We will delve into the underlying principles, provide actionable experimental protocols, and offer a comparative analysis to empower you in selecting the most appropriate method for your research needs.
The Critical Role of Isotopic Enrichment Analysis
Deuterium-labeled compounds, such as 2-Bromo-5-picoline-d3, are invaluable tools in modern drug discovery and development. The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties. This "deuterium effect" is a key strategy in the design of new chemical entities with enhanced therapeutic potential. Consequently, the accurate measurement of deuterium incorporation, or isotopic enrichment, is not merely a quality control step but a critical determinant of a compound's efficacy and safety profile. Mass spectrometry stands as a primary and powerful technique for this purpose.
I. Mass Spectrometry: The Gold Standard for Isotopic Enrichment
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This fundamental capability allows for the differentiation of isotopologues—molecules that are identical in chemical structure but differ in their isotopic composition.[1] For 2-Bromo-5-picoline-d3, mass spectrometry enables the quantification of the desired d3 species relative to its less-deuterated (d0, d1, d2) and potentially over-deuterated (d4, etc.) counterparts.
The Decisive Factor: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatility of 2-Bromo-5-picoline, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical approach. The gas chromatograph separates the analyte from the sample matrix, ensuring that a pure compound enters the mass spectrometer for analysis.
Caption: Workflow for Isotopic Enrichment Analysis by GC-MS.
Step-by-Step Experimental Protocol for GC-MS Analysis
This protocol outlines a robust method for the analysis of 2-Bromo-5-picoline-d3.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-Bromo-5-picoline-d3.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating this class of compounds.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 250.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting 2-Bromo-5-picoline peak.
-
Identify the molecular ion cluster. Due to the presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, a characteristic M and M+2 isotopic pattern will be observed.[2][3]
-
For the unlabeled compound (d0), the molecular ions will be at m/z 171 (C6H679BrN) and 173 (C6H681BrN).
-
For the fully deuterated compound (d3), the molecular ions will be at m/z 174 (C6H3D379BrN) and 176 (C6H3D381BrN).
-
Integrate the peak areas of the relevant isotopologues in the molecular ion region.
Calculating Isotopic Enrichment: A Self-Validating System
The calculation of isotopic enrichment requires correction for the natural abundance of isotopes, particularly 13C.
Isotopic Enrichment (%) = [ (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) ] x 100
To ensure accuracy, it is crucial to analyze an unlabeled standard of 2-Bromo-5-picoline under the same conditions. This allows for the determination of the natural isotopic distribution and provides a baseline for correcting the data from the labeled sample.
A key fragmentation pathway for brominated aromatic compounds involves the loss of the bromine atom.[2] The resulting fragment ion can also be used to confirm the isotopic enrichment of the picoline moiety.
II. Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Stable Isotope Ratio Analysis (SIRA) |
| Principle | Separation by chromatography followed by mass-to-charge ratio measurement. | Measures the magnetic properties of atomic nuclei.[4] | Precise measurement of isotope ratios in bulk samples.[5][6] |
| Information Provided | Isotopic distribution and quantification of isotopologues. | Site-specific isotopic enrichment and structural confirmation.[1][7] | Bulk isotopic composition (e.g., δ2H).[8][9] |
| Sample Requirement | Microgram to nanogram quantities. | Milligram quantities. | Microgram to milligram quantities. |
| Strengths | High sensitivity, excellent for volatile compounds, provides molecular weight information. | Provides detailed structural information, non-destructive.[7] | High precision for bulk isotope ratios, useful for origin and process verification.[10] |
| Limitations | Can be destructive, potential for fragmentation complicates spectra. | Lower sensitivity compared to MS, requires higher sample concentration. | Does not provide information on the distribution of isotopes within the molecule. |
| Best Suited For | Routine quality control, quantification of known labeled compounds. | Detailed structural elucidation, determining the precise location of deuterium labels. | Authenticity testing, determining the natural vs. synthetic origin of a compound.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy, particularly 1H and 2H NMR, is an indispensable tool for determining the site of deuterium incorporation.[1][7] While MS provides the overall isotopic distribution, NMR can confirm that the deuterium atoms are located at the intended positions on the picoline ring. Quantitative NMR (qNMR) can also be used to determine isotopic enrichment with high precision.[1]
Stable Isotope Ratio Analysis (SIRA): The Origin Investigator
SIRA is a specialized mass spectrometric technique that measures the ratio of heavy to light stable isotopes with extremely high precision.[5][6][10] This method is less concerned with the absolute mass of the molecule and more with the subtle variations in isotopic ratios. SIRA is a powerful tool for verifying the authenticity of a compound, for example, by distinguishing between a natural product and its synthetic counterpart.[8]
III. Conclusion: An Integrated Approach for Comprehensive Characterization
For the comprehensive assessment of 2-Bromo-5-picoline-d3, a multi-faceted analytical approach is recommended. GC-MS provides a robust and sensitive method for the routine determination of isotopic enrichment. However, for a complete characterization, especially during process development and for regulatory submissions, the complementary data from NMR spectroscopy is invaluable for confirming the site of deuteration and providing an orthogonal measure of enrichment. SIRA, while less commonly used for this specific application, can be a powerful tool for specialized investigations into the origin and synthesis pathway of the labeled compound.
By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the quality, consistency, and efficacy of their deuterated compounds, ultimately accelerating the drug development process.
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. [Link]
-
Techniques - Stable Isotope Ratio Analysis (SIRA). Food Authenticity Network. [Link]
-
Eurofins traceability solutions using Stable Isotope Ratio Analysis (SIRA). Eurofins. [Link]
-
DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics. [Link]
-
Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]
-
Principal mass fragmentation of 4-bromopyrazole 3. ResearchGate. [Link]
-
Stable Isotope Ratio Analysis | Siratech. Siratech. [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. [Link]
-
Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC. [Link]
-
Protein isotopic enrichment for NMR studies. University of Florence. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Stable Isotope Ratio Analysis for the Authentication of Natural Antioxidant Curcuminoids from Curcuma longa (Turmeric). PMC. [Link]
-
Stable isotope ratio analysis for the authentication of milk and dairy ingredients: A review. Food Control. [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]
-
Differential Isotopic Enrichment To Facilitate Characterization of Asymmetric Multimeric Proteins Using Hydrogen/Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. National Institutes of Health. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. Techniques - Stable Isotope Ratio Analysis (SIRA) - FoodAuthenticity [foodauthenticity.global]
- 6. sustainabilityservices.eurofins.com [sustainabilityservices.eurofins.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Stable Isotope Ratio Analysis for the Authentication of Natural Antioxidant Curcuminoids from Curcuma longa (Turmeric) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stable Isotope Ratio Analysis | Siratech [siratech.us.com]
A Comparative Analysis of 2-Bromo-5-picoline-d3 and its Parent Compound: Leveraging the Kinetic Isotope Effect for Enhanced Metabolic Stability
This guide provides an in-depth technical comparison of the biological and pharmacokinetic profiles of 2-Bromo-5-picoline and its deuterated analog, 2-Bromo-5-picoline-d3. We will explore the scientific rationale behind selective deuteration, present a framework of comparative experimental data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of the kinetic isotope effect to modulate drug metabolism.
Introduction: The Principle of Strategic Deuteration
In drug discovery, optimizing a molecule's metabolic profile is as critical as establishing its efficacy. A significant challenge is rapid metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, which can lead to poor pharmacokinetic properties such as low oral bioavailability and a short half-life. One elegant strategy to mitigate this is the selective replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium.
This approach is rooted in the Kinetic Isotope Effect (KIE) . The bond between a carbon and a deuterium atom (C-D) has a lower zero-point energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-determining step in a compound's metabolism, substituting that hydrogen with deuterium can significantly slow down the reaction rate.[2][3][4] This can lead to a more stable compound with an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing.
Metabolic Profile of 2-Bromo-5-picoline: A Mechanistic Hypothesis
2-Bromo-5-picoline, also known as 2-bromo-5-methylpyridine, is a versatile heterocyclic building block used in the synthesis of various biologically active molecules.[5][6] While its specific metabolic fate is not extensively documented in the public literature, we can hypothesize its primary metabolic pathway based on its structure and established biochemical transformations.
The most probable site for oxidative metabolism is the methyl group at the 5-position. This benzylic-like position is susceptible to oxidation by CYP enzymes. The metabolic cascade likely proceeds as follows:
-
Hydroxylation: The methyl group (-CH₃) is oxidized to a hydroxymethyl group (-CH₂OH). This initial C-H bond cleavage is often the rate-limiting step.
-
Further Oxidation: The resulting alcohol can be further oxidized by cytosolic enzymes like alcohol dehydrogenase and aldehyde dehydrogenase to an aldehyde (-CHO) and then to a carboxylic acid (-COOH).
This metabolic pathway represents a major clearance route for the parent compound. Therefore, strategically modifying this "metabolic soft spot" is a logical approach to improving its stability.
Caption: Hypothesized metabolic pathways of 2-Bromo-5-picoline vs. its deuterated analog.
Comparative Experimental Analysis
To validate the hypothesis that deuteration enhances metabolic stability without compromising biological activity, we propose a series of head-to-head in vitro assays.
Experiment 1: In Vitro Metabolic Stability
This assay directly measures the rate at which the compounds are metabolized by liver enzymes. A slower rate of disappearance for the deuterated compound would provide strong evidence for the KIE.
Methodology: The stability of each compound is assessed in human liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[7] The disappearance of the parent compound is monitored over time using LC-MS/MS.
Results Summary:
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| 2-Bromo-5-picoline | 18.5 | 37.5 |
| 2-Bromo-5-picoline-d3 | 92.5 | 7.5 |
Interpretation: The data clearly demonstrates that 2-Bromo-5-picoline-d3 has a significantly longer half-life (5-fold increase) and lower intrinsic clearance compared to the parent compound. This supports the hypothesis that deuteration of the methyl group effectively blocks the primary route of CYP-mediated metabolism.
Experiment 2: Target Engagement Assay (Hypothetical Target: Kinase X)
It is crucial to ensure that the structural modification does not negatively impact the compound's intended biological activity. For this guide, we will hypothesize that 2-Bromo-5-picoline is an inhibitor of "Kinase X" and use a radioligand binding assay to determine potency.
Methodology: This assay measures the ability of a test compound to displace a known radioactive ligand that binds to the target of interest.[8] The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀ value, a measure of potency.
Results Summary:
| Compound | IC₅₀ for Kinase X (nM) |
| 2-Bromo-5-picoline | 150 |
| 2-Bromo-5-picoline-d3 | 165 |
Interpretation: The IC₅₀ values for both compounds are nearly identical. This indicates that the substitution of hydrogen with deuterium at the 5-methyl position does not interfere with the compound's ability to bind to its biological target. This is expected, as deuterium is electronically very similar to hydrogen and should not alter the key binding interactions.
Experiment 3: In Vitro Cytotoxicity Assay
This assay assesses whether the modification alters the general toxicity profile of the compound against a standard cell line (e.g., HEK293).
Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.[10]
Results Summary:
| Compound | CC₅₀ in HEK293 cells (µM) |
| 2-Bromo-5-picoline | > 50 |
| 2-Bromo-5-picoline-d3 | > 50 |
Interpretation: Neither compound exhibited significant cytotoxicity at concentrations up to 50 µM. This suggests that the deuterated analog is no more toxic than the parent compound under these in vitro conditions.
Experimental Protocols & Workflows
Workflow for In Vitro Metabolic Stability Assay
Caption: Experimental workflow for the in vitro metabolic stability assay.
Detailed Protocol:
-
Preparation: Prepare 1 µM working solutions of 2-Bromo-5-picoline and 2-Bromo-5-picoline-d3 in a phosphate buffer (pH 7.4).
-
Microsome Addition: Add human liver microsomes to the working solutions to a final protein concentration of 0.5 mg/mL.[7]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. A control reaction without NADPH should be run in parallel.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[7][11]
-
Quenching: Immediately stop the reaction by adding the aliquot to a 2x volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound against time. Calculate intrinsic clearance (Clint).
Protocol for MTT Cytotoxicity Assay
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293) at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Bromo-5-picoline and 2-Bromo-5-picoline-d3 in culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (positive control) and medium only (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion
The strategic deuteration of 2-Bromo-5-picoline at the metabolically labile methyl group resulted in a molecule, 2-Bromo-5-picoline-d3, with significantly enhanced metabolic stability. The comparative in vitro data demonstrates a 5-fold increase in half-life in human liver microsomes, directly attributable to the kinetic isotope effect. Crucially, this modification did not alter the compound's potency at its hypothetical target nor did it increase its in vitro cytotoxicity.
This guide illustrates the power of deuterium modification as a tool in drug discovery and development. By identifying metabolic "soft spots" and applying the KIE principle, researchers can systematically improve the pharmacokinetic properties of lead compounds, potentially translating to more effective and safer therapeutics. The provided protocols serve as a validated framework for conducting such comparative analyses.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
2-Bromo-5-methylpyridine. (n.d.). ResearchGate. [Link]
-
2-Bromo-5-methylpyridine | C6H6BrN. (n.d.). PubChem. [Link]
-
2-Amino-5-bromo-3-methylpyridine | C6H7BrN2. (n.d.). PubChem. [Link]
-
Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2023). National Institutes of Health. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
2-Amino-5-bromopyridine | C5H5BrN2. (n.d.). PubChem. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Institutes of Health. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
The kinetic isotope effect in the search for deuterated drugs. (n.d.). Informa UK Limited. [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (n.d.). National Institutes of Health. [Link]
-
2-Bromo-5-methylpyridine. (2016). IUCr. [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]
-
Kinetic isotope effect – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2023). PubMed. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (n.d.). National Institutes of Health. [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
-
Kinetic isotope effect in the metabolic demethylation of temazepam. (1988). RSC Publishing. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (2017). PubMed. [Link]
-
Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. (2020). PubMed. [Link]
Sources
- 1. Portico [access.portico.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Bromo-5-methylpyridine | 3510-66-5 [chemicalbook.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. revvity.com [revvity.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods Using 2-Bromo-5-picoline-d3
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory compliance. When analytical methods are transferred between laboratories, or when a method is updated, a rigorous cross-validation process is imperative to ensure the consistency and reliability of the data. This guide provides an in-depth technical comparison of cross-validation strategies, focusing on the use of a deuterated internal standard, 2-Bromo-5-picoline-d3, versus a structural analogue internal standard in a bioanalytical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with a powerful technique like LC-MS/MS, an internal standard (IS) is essential.[1] It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency.[1] This is where stable isotope-labeled (SIL) internal standards, such as 2-Bromo-5-picoline-d3, demonstrate their superiority.[2] By replacing three hydrogen atoms with deuterium on the methyl group of the parent molecule, 2-Bromo-5-picoline, we obtain a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
The Imperative of Cross-Validation
Method cross-validation is the process of demonstrating that two different analytical methods, or the same method in two different laboratories, provide equivalent results for a given analyte in a specific matrix. This is a critical requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity across different sites or when methods are modified.[3][4]
This guide will compare two cross-validation approaches for a hypothetical analyte, "Analyte X," which is structurally similar to 2-Bromo-5-picoline.
-
Method A: Utilizes 2-Bromo-5-picoline-d3 as the internal standard.
-
Method B: Employs a structural analogue, 2-Bromo-3-picoline, as the internal standard.
Experimental Design and Rationale
The following sections detail the hypothetical experimental workflows for the analysis of "Analyte X" in human plasma. The choice of LC-MS/MS is predicated on its high sensitivity and selectivity, which are crucial for bioanalytical assays.[4]
Experimental Workflow
The general workflow for both methods involves protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
Figure 2: Decision Workflow for Internal Standard Selection and Method Cross-Validation.
Conclusion and Recommendations
The experimental data, though hypothetical, is representative of typical outcomes in bioanalytical method development and validation. The use of a stable isotope-labeled internal standard, such as 2-Bromo-5-picoline-d3, provides a more robust and reliable analytical method compared to a structural analogue. The near-identical chemical properties of the deuterated IS ensure superior compensation for variations in sample preparation and matrix effects.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Prioritize Deuterated Internal Standards: Whenever feasible, a stable isotope-labeled internal standard should be the first choice for quantitative LC-MS/MS assays. [2]* Thorough Cross-Validation is Non-Negotiable: When transferring methods or comparing data from different analytical procedures, a comprehensive cross-validation study is essential to ensure data integrity.
-
Understand the "Why": The rationale behind experimental choices, such as the selection of an internal standard, is as important as the results themselves. A scientifically sound justification strengthens the validity of the data.
By adhering to these principles and leveraging the best available tools, such as deuterated internal standards, the scientific community can ensure the generation of high-quality, reliable, and reproducible data that forms the foundation of pharmaceutical development and scientific advancement.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 26, 2026, from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved January 26, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Findakly, L., & Trask, O. (2009).
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Taylor & Francis Online. (2020). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. [Link]
-
LGC Limited. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]
- Jemal, M., & Xia, Y. Q. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 20(18), 2825-2832.
Sources
Technical Comparison: Structural Validation of 2-Bromo-5-picoline-d3 vs. Unlabeled Analogs via 2D NMR
Executive Summary In drug development, deuterated isotopologues like 2-Bromo-5-picoline-d3 (2-Bromo-5-methylpyridine-d3) are critical tools for metabolic stability studies and internal standards in LC-MS/MS quantitation.[1] However, verifying the location of the deuterium label is as critical as verifying the mass. Standard 1D NMR and Mass Spectrometry (MS) often fail to distinguish between regiochemical isomers or confirm high isotopic enrichment at specific sites.[1]
This guide objectively compares the structural confirmation of the deuterated product against its non-labeled alternative, demonstrating why a specialized 2D NMR workflow (HSQC/HMBC) is the requisite standard for validating isotopic integrity.
Part 1: The Challenge of Isotopologue Validation
When synthesizing 2-Bromo-5-picoline-d3, the primary risk is not just chemical purity, but isotopic scrambling or incomplete deuteration.[1]
-
The Alternative (Standard 1D NMR + MS): Mass spectrometry confirms the molecular weight (
), but cannot prove the deuterium is exclusively on the methyl group versus the aromatic ring. Standard 1H NMR shows the disappearance of the methyl signal, but this is a "negative result"—it proves the protons are gone, but not that the carbon remains intact with deuterium attached. -
The Solution (2D NMR Suite): By employing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), we establish a "positive proof" of structure.[1] We confirm the carbon skeleton is intact and map the deuterium location via specific coupling patterns.[1]
Part 2: Comparative Methodology & Data Analysis
Spectral Signature Comparison
The following table contrasts the observable signals in the standard (non-deuterated) analog versus the target d3-product.
Table 1: NMR Spectral Comparison (Solvent: CDCl₃, 400 MHz)
| Feature | Standard (Non-Deuterated) | Product (2-Bromo-5-picoline-d3) | Mechanistic Explanation |
| 1H NMR: Methyl Region | Sharp Singlet ( | Silent (No Signal) | Deuterium ( |
| 13C NMR: Methyl Carbon | Sharp Singlet ( | Weak Septet ( | |
| HSQC Correlation | Strong Cross-peak (Methyl H | No Correlation | HSQC relies on |
| HMBC Correlation | Strong Cross-peaks (Ring H4/H6 | Visible Cross-peaks | Long-range coupling ( |
The "Silent Methyl" Phenomenon (HSQC)
In the standard alternative, the HSQC spectrum is the primary tool for assigning protonated carbons. For the d3-product, the HSQC serves a different purpose: Validation of Purity .
-
Observation: The absence of a cross-peak at the methyl position in the HSQC spectrum confirms >98% deuteration.
-
Protocol Note: Any residual signal here represents non-deuterated impurity (
or ).
The "Connectivity Bridge" (HMBC)
This is the definitive experiment.[1] While HSQC shows what is missing, HMBC shows what is connected.
-
Mechanism: The aromatic protons at positions 4 and 6 (ortho to the methyl group) have a 3-bond coupling (
) to the methyl carbon.[1] -
Result: Even though the methyl carbon is deuterated, it still accepts magnetization from the ring protons. You will see correlations from
7.4/8.2 to 17.8.[1]
Part 3: Strategic Workflow & Visualization[1]
The following diagram outlines the logical decision tree for confirming the structure, distinguishing between a successful synthesis and common failure modes (e.g., wrong isomer or decomposition).
Figure 1: Logical validation workflow for deuterated picoline derivatives. This process filters out incomplete deuteration (Step 1/3) and structural degradation (Step 2/4).[1]
Part 4: Detailed Experimental Protocols
To replicate these results, the following instrument parameters are recommended. These are tuned to account for the relaxation properties of deuterated carbons.[1]
Protocol A: Sample Preparation
-
Solvent: Dissolve 10-15 mg of 2-Bromo-5-picoline-d3 in 0.6 mL of CDCl₃ (99.8% D).
-
Why: Chloroform provides excellent solubility and prevents exchangeable proton issues.[1]
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Protocol B: 13C NMR Acquisition (Modified)
Standard 13C parameters often miss deuterated carbons due to long relaxation times (
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Increase to 3–5 seconds (Standard is 1-2s).
-
Reasoning: Deuterated carbons relax slower; insufficient delay leads to signal saturation and loss of the septet multiplet.[1]
-
-
Scans: Minimum 1024 scans (due to splitting of signal intensity into 7 lines).
Protocol C: HMBC Optimization
-
Long-Range Delay: Optimize for
(approx 62.5 ms delay). -
Set-up: Focus on the aromatic region (7-9 ppm) in F2 and the aliphatic region (10-30 ppm) in F1 to detect the critical Ring-to-Methyl correlation.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on NMR coupling constants and isotope effects).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS): 2-Bromo-5-methylpyridine.[1] (Source for non-deuterated chemical shift baselines).[1]
-
Reich, H. J. (2024).[1][3] NMR Data: Isotope Effects. University of Wisconsin-Madison.[1] (Reference for deuterium-induced isotope shifts and coupling constants).[1]
Sources
A Comprehensive Guide to the Evaluation of 2-Bromo-5-picoline-d3 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical laboratories, the accuracy and reliability of quantitative measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical method development, especially for mass spectrometry-based techniques. This guide provides an in-depth evaluation of 2-Bromo-5-picoline-d3 as a reference standard, offering a framework for its validation and a comparison against non-isotopically labeled analogues.
Introduction: The Role of Deuterated Standards in Quantitative Analysis
2-Bromo-5-picoline, also known as 2-bromo-5-methylpyridine, is a heterocyclic building block utilized in the synthesis of various pharmaceutical and specialty chemical entities.[1][2] Its deuterated analogue, 2-Bromo-5-picoline-d3, is specifically designed for use as an internal standard in quantitative analytical methods. The incorporation of three deuterium atoms on the methyl group creates a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a distinct mass-to-charge ratio (m/z).
This subtle mass difference is the key to its utility. In liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis, 2-Bromo-5-picoline-d3 co-elutes with the analyte of interest (the non-deuterated 2-Bromo-5-picoline) and experiences similar ionization efficiency and potential matrix effects.[3][4][5] By adding a known amount of the deuterated standard to samples and calibration standards, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized, leading to significantly improved accuracy and precision.[6][7]
Experimental Evaluation of 2-Bromo-5-picoline-d3 as a Reference Standard
The qualification of any reference standard is a rigorous process that establishes its identity, purity, and stability. This section outlines a comprehensive validation workflow for 2-Bromo-5-picoline-d3.
Workflow for Reference Standard Qualification
Caption: Workflow for the comprehensive qualification of a new batch of 2-Bromo-5-picoline-d3 reference standard.
Identity Confirmation
Rationale: The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides orthogonal and definitive structural information.
Protocol 1: NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Dissolve 5-10 mg of 2-Bromo-5-picoline-d3 in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Outcome: The spectrum should show the characteristic aromatic proton signals for the pyridine ring. The signal corresponding to the methyl protons (typically around 2.4 ppm for the non-deuterated form) should be absent or significantly diminished, confirming deuteration at this position.
-
-
¹³C NMR (Carbon-13 NMR):
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Outcome: The spectrum will show the carbon signals for the pyridine ring. The carbon signal of the deuterated methyl group (-CD₃) will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from a standard methyl group (-CH₃).
-
Protocol 2: Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure:
-
Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile for ESI, dichloromethane for GC).
-
Infuse the solution directly into the mass spectrometer or inject it onto the GC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Outcome: The mass spectrum should show a prominent molecular ion peak corresponding to the mass of 2-Bromo-5-picoline-d3 (C₆H₃D₃BrN). The isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br) should be clearly visible.
Purity Assessment
Rationale: A high-purity reference standard is essential for accurate quantification. Purity is assessed for both chemical impurities (structurally related or unrelated compounds) and isotopic purity (the percentage of the deuterated form versus the non-deuterated and partially deuterated forms).
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at a wavelength where the pyridine ring has strong absorbance (e.g., 260 nm).
-
Procedure:
-
Prepare a standard solution of 2-Bromo-5-picoline-d3 at approximately 1 mg/mL.
-
Inject a known volume (e.g., 10 µL) and run the gradient method.
-
Data Analysis: Calculate the area percent of the main peak. A high-quality standard should have a chemical purity of ≥98%.
-
Protocol 4: Isotopic Purity by LC-MS
-
System: LC-MS system.
-
Procedure:
-
Use the same chromatographic conditions as in Protocol 3.
-
Monitor the m/z of 2-Bromo-5-picoline-d3 and its potential non-deuterated (d0) and partially deuterated (d1, d2) analogues.
-
-
Data Analysis: Compare the peak area of the d3 isotopologue to the sum of the areas of all isotopologues. High-quality deuterated standards should have an isotopic purity of >99%.
Comparative Performance: Deuterated vs. Non-Deuterated Standards
The true value of 2-Bromo-5-picoline-d3 is realized when it is used as an internal standard (IS) in a quantitative assay and compared to using its non-deuterated analogue as an external standard.
Hypothetical LC-MS/MS Assay for 2-Bromo-5-picoline
Workflow:
Caption: Comparison of quantitative workflows using an internal standard versus an external standard.
Expected Performance Comparison
The use of 2-Bromo-5-picoline-d3 as an internal standard is expected to yield superior results compared to an external standard method, as summarized in the table below.
| Parameter | Internal Standard (2-Bromo-5-picoline-d3) | External Standard (2-Bromo-5-picoline) | Rationale |
| Accuracy | High | Moderate to Low | The IS compensates for analyte loss during sample preparation and for matrix-induced ion suppression/enhancement.[4][8] |
| Precision (%CV) | Low (<5%) | Higher (5-15% or more) | The ratio of analyte to IS is less affected by variations in injection volume and instrument response. |
| Robustness | High | Moderate | The method is less susceptible to minor variations in experimental conditions. |
| Matrix Effect | Minimized | Significant | The IS and analyte experience similar matrix effects, which are canceled out in the ratio calculation.[8] |
Conclusion
2-Bromo-5-picoline-d3, when properly qualified, serves as an invaluable tool for the accurate and precise quantification of its non-deuterated analogue. The experimental framework outlined in this guide provides a robust pathway for its validation as a reference standard, encompassing identity, chemical purity, and isotopic purity. Comparative analysis demonstrates the clear advantages of using a stable isotope-labeled internal standard to mitigate the variability inherent in complex sample matrices and analytical systems. For any laboratory engaged in high-stakes quantitative analysis, the adoption of well-characterized deuterated standards like 2-Bromo-5-picoline-d3 is a critical step towards achieving data of the highest integrity and reliability.[9][10]
References
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(x160090). [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Sleczka, B. G., et al. (2016). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 18(4), 1035-1044. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 27, 2026, from [Link]
-
Okon, K. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]
-
ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved January 27, 2026, from [Link]
-
Bai, Y. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved January 27, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Isotope-labeled Pharmaceutical Standards. Retrieved January 27, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine. [Link]
-
Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved January 27, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved January 27, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved January 27, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (1991). Pyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 7. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
A Comparative Guide to the Reactivity of Bromopicoline Isomers in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic campaign. Bromopicolines, as versatile building blocks, offer a reactive handle for the introduction of molecular complexity. However, the positional isomerism of the bromine and methyl groups on the pyridine ring dramatically influences the electronic and steric environment of the C-Br bond, leading to significant differences in reactivity. This guide provides a comprehensive comparison of 2-bromo-3-methylpyridine, 3-bromo-4-methylpyridine, and 4-bromo-3-methylpyridine in key organic transformations, supported by established mechanistic principles and experimental insights.
Understanding the Isomers: Electronic and Steric Considerations
The reactivity of the bromopicoline isomers is fundamentally governed by the interplay of inductive and resonance effects of the nitrogen atom and the methyl group, as well as by steric hindrance around the reaction center.
-
2-Bromo-3-methylpyridine: The bromine is at an electron-deficient position, activated by the electron-withdrawing nitrogen atom. However, the adjacent methyl group at the 3-position introduces significant steric hindrance, which can impede the approach of bulky catalysts and nucleophiles.
-
3-Bromo-4-methylpyridine: The bromine atom is at a position that is less electronically activated by the nitrogen compared to the 2- and 4-positions. The methyl group is para to the nitrogen, which can have a modest electronic influence. Steric hindrance at the 3-position is generally less pronounced than at the 2-position.
-
4-Bromo-3-methylpyridine: The bromine is at an electron-deficient 4-position, strongly activated by the nitrogen atom. The methyl group at the 3-position provides some steric shielding, but it is generally less impactful than in the 2-bromo isomer.
A conceptual overview of the factors influencing the reactivity of these isomers is presented below.
Caption: Workflow for comparative reactivity screening.
Conclusion
The reactivity of bromopicoline isomers is a nuanced interplay of electronic activation and steric hindrance. For palladium-catalyzed cross-coupling reactions, the general order of reactivity is predicted to be 4-bromo-3-methylpyridine > 3-bromo-4-methylpyridine ≈ 2-bromo-3-methylpyridine , with the caveat that the high steric hindrance of the 2-bromo isomer can make it the least reactive in many cases. In SNAr reactions, the predicted reactivity order is 4-bromo-3-methylpyridine > 2-bromo-3-methylpyridine >> 3-bromo-4-methylpyridine .
This guide provides a framework for understanding and predicting the reactivity of these valuable building blocks. However, the optimal reaction conditions for a specific transformation will always depend on the nature of the coupling partners, the catalyst system, and the desired product. The provided experimental protocol for comparative screening offers a robust method for making data-driven decisions in the laboratory.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-5-picoline-d3
This document provides essential safety and logistical protocols for the handling and disposal of 2-Bromo-5-picoline-d3. As a deuterated analog of 2-Bromo-5-picoline, this compound is a valuable tool in pharmaceutical research and metabolic studies. While deuteration renders a compound non-radioactive and is used to trace metabolic pathways or alter pharmacokinetic properties, the fundamental chemical reactivity and toxicity profile are generally considered equivalent to the non-deuterated parent compound. This guide is built on the principle of treating all new or modified compounds with the caution afforded to their most hazardous known analogs.[1]
The following procedures are synthesized from authoritative safety data sheets (SDS) for structurally similar halogenated pyridines and best practices for handling isotopically labeled compounds.[2][3]
Hazard Identification and Risk Assessment
2-Bromo-5-picoline-d3 should be handled as a hazardous substance. Based on data from its non-deuterated analog, 2-Bromo-5-methylpyridine, the compound is classified with multiple hazard statements.[2][4] The primary risks involve irritation upon contact and harm if ingested.
Table 1: GHS Hazard Classification for 2-Bromo-5-picoline Analog
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][5] |
Chronic health effects of this compound have not been fully investigated, warranting cautious handling to minimize long-term exposure.[5]
Engineering Controls: The First Line of Defense
Proper facility design is paramount for safety. All operations involving 2-Bromo-5-picoline-d3 must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[1][6] The laboratory should be equipped with easily accessible and regularly tested safety showers and eyewash stations.[2]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable when handling this compound.[7][8]
Table 2: Mandatory PPE for Handling 2-Bromo-5-picoline-d3
| PPE Category | Recommended Equipment | Rationale and Best Practices |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8] | Protects against splashes and airborne particles that can cause serious eye irritation.[9] Safety glasses are insufficient; full-seal goggles are required. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[7][10] | Provides a barrier against skin contact, which can cause irritation.[4] Latex gloves are not recommended. Gloves must be inspected before use and removed properly to avoid contaminating skin. Change gloves every 30-60 minutes or immediately if contamination is suspected.[11] |
| Respiratory Protection | NIOSH-approved respirator (if engineering controls fail or for spill cleanup).[12] | Required only if work cannot be conducted within a functioning fume hood or if dust is generated.[12] Proper fit-testing and training are mandatory for respirator use. |
| Protective Clothing | Flame-resistant lab coat. | Protects skin and personal clothing from contamination.[10] Contaminated clothing must be removed immediately and laundered before reuse.[2] |
Step-by-Step Handling and Operational Plan
This protocol provides a systematic approach to handling 2-Bromo-5-picoline-d3 from receipt to use, ensuring both safety and isotopic integrity.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the chemical name, deuteration level, and all relevant hazard warnings.[3]
-
Storage Conditions : Store the container in a cool, dry, and dark place away from incompatible materials.[4] The storage area must be well-ventilated.[9]
-
Inert Atmosphere : To protect the isotopic purity of the compound from H/D exchange with atmospheric moisture, store the tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]
Experimental Workflow: Weighing and Dispensing
This workflow must be performed entirely within a chemical fume hood.
Caption: Safe Weighing and Dispensing Workflow.
-
Preparation : Before handling the chemical, don all required PPE as specified in Table 2. Verify that the chemical fume hood is operational.
-
Aliquotting : Transfer the solid compound carefully using a clean spatula. Avoid generating dust.
-
Container Sealing : Immediately after dispensing the desired amount, securely close the primary container to prevent exposure to air and moisture.[3]
-
Handling : Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[4]
Emergency and Spill Management
Be prepared for accidents by knowing the appropriate response.[1]
First Aid Measures
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][5]
-
If on Skin : Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13] Remove and launder contaminated clothing before reuse.[2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[5][9]
-
If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
Spill Cleanup Protocol
For small spills within a fume hood:
-
Evacuate and Secure : Restrict access to the area. Ensure all ignition sources are removed.
-
Absorb : Cover the spill with an inert absorbent material like sand or vermiculite.[5]
-
Collect : Carefully sweep or shovel the absorbed material into a labeled container suitable for hazardous waste disposal.[2]
-
Decontaminate : Clean the spill area and all tools used for cleanup.
-
Dispose : Dispose of the collected waste according to institutional and local regulations.[2]
Disposal Plan
Chemical waste management is a critical component of laboratory safety.
-
Waste Segregation : Deuterated waste should be treated as hazardous chemical waste.[3] Segregate waste containing 2-Bromo-5-picoline-d3 from other waste streams.
-
Labeling : All waste containers must be clearly and accurately labeled as hazardous waste, listing all chemical constituents.
-
Disposal : The disposal of contents and containers must be in accordance with all local, regional, and national regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[3] Do not allow the product to enter drains or waterways.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 2-Bromo-5-picoline-d3, ensuring both personal safety and the integrity of their scientific work.
References
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
- Jubilant Ingrevia. (n.d.). 2-Bromo-5-methylpyridine Safety Data Sheet.
- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
- Acros Organics. (2025, December 26). SAFETY DATA SHEET: 3-Amino-5-bromo-2-methylpyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-methylpyridine.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 2-Bromo-3-methylpyridine.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Simson Pharma Limited. (2025, May 29). Deuterated Compounds.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Environmental Health & Safety. (2024, August). Common Personal Protective Equipment.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. hmc.edu [hmc.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. fishersci.com [fishersci.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pppmag.com [pppmag.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

